TVB-3166
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
4-[1-[5-(4,5-dimethyl-1H-pyrazol-3-yl)-2,4-dimethylbenzoyl]azetidin-3-yl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O/c1-14-9-15(2)22(10-21(14)23-16(3)17(4)26-27-23)24(29)28-12-20(13-28)19-7-5-18(11-25)6-8-19/h5-10,20H,12-13H2,1-4H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDQFUFDAFKCAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2=NNC(=C2C)C)C(=O)N3CC(C3)C4=CC=C(C=C4)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of TVB-3166 in Cancer Cells: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TVB-3166 is a potent, selective, and orally bioavailable small-molecule inhibitor of Fatty Acid Synthase (FASN), a critical enzyme in the de novo synthesis of fatty acids. In cancer cells, which often exhibit a heightened dependence on this pathway for proliferation and survival, this compound induces a cascade of anti-neoplastic effects. This technical guide elucidates the core mechanism of action of this compound, detailing its impact on cellular metabolism, key signaling pathways, and tumorigenesis. The information presented herein is a synthesis of preclinical data from both in vitro and in vivo studies, providing a comprehensive resource for the scientific community.
Introduction: Targeting Aberrant Lipogenesis in Cancer
Cancer cells undergo a metabolic reprogramming to sustain their rapid growth and proliferation. One of the key metabolic alterations is the upregulation of de novo fatty acid synthesis, a process heavily reliant on the enzymatic activity of FASN. FASN catalyzes the synthesis of palmitate, a 16-carbon saturated fatty acid, from acetyl-CoA and malonyl-CoA. This endogenously produced palmitate is a crucial building block for the synthesis of more complex lipids required for cell membrane formation, energy storage, and the generation of signaling molecules.
The overexpression of FASN is a hallmark of many human cancers and is often associated with poor prognosis and resistance to conventional therapies. This dependency on FASN presents a therapeutic window for selective targeting of cancer cells. This compound has been developed as a reversible inhibitor of FASN, demonstrating significant anti-tumor activity in a variety of preclinical cancer models.[1][2][3][4]
Core Mechanism of Action: Inhibition of Fatty Acid Synthase
This compound exerts its primary effect by directly inhibiting the enzymatic activity of FASN.[2][5][6] This inhibition is reversible and highly selective, leading to a rapid shutdown of de novo palmitate synthesis within cancer cells.[2][4] The depletion of endogenous palmitate triggers a series of downstream events that collectively contribute to the anti-cancer effects of this compound.
Disruption of Lipid Metabolism and Membrane Integrity
The immediate consequence of FASN inhibition is the depletion of the cellular pool of palmitate. This has profound effects on lipid metabolism and the structural integrity of cellular membranes.
-
Lipid Raft Disruption: Palmitate is essential for the proper formation and function of lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids. These rafts serve as organizing centers for signaling proteins. FASN inhibition by this compound disrupts the architecture of these lipid rafts, leading to the mislocalization of raft-associated proteins and subsequent inhibition of their signaling functions.[1][3][4]
-
Alteration of Membrane Fluidity and Permeability: The altered lipid composition of cellular membranes resulting from palmitate depletion can affect their fluidity and permeability, potentially leading to increased cellular stress and apoptosis.
Inhibition of Key Oncogenic Signaling Pathways
This compound-mediated FASN inhibition leads to the downregulation of several critical signaling pathways that are frequently hyperactivated in cancer.
-
PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Treatment with this compound has been shown to decrease the phosphorylation of Akt and the downstream effector, ribosomal protein S6 (RPS6), indicating an inhibition of this pathway.[7] This disruption is thought to be a consequence of altered membrane lipid composition and the disruption of lipid raft-associated signaling complexes.[1][2][3]
-
β-catenin Pathway: The Wnt/β-catenin signaling pathway plays a crucial role in embryogenesis and its aberrant activation is implicated in the development of numerous cancers. This compound has been observed to inhibit β-catenin signal transduction.[1][3][5]
Induction of Apoptosis and Cell Cycle Arrest
The culmination of the metabolic and signaling perturbations induced by this compound is the induction of programmed cell death (apoptosis) and the halting of cell cycle progression in cancer cells.[1][2][5][6][8]
-
Apoptosis: this compound treatment leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[7] The induction of apoptosis is a direct consequence of the cellular stress caused by the disruption of lipid metabolism and the inhibition of pro-survival signaling pathways.
-
Cell Cycle Arrest: Studies have shown that this compound can promote cell cycle arrest, preventing cancer cells from proceeding through the cell division cycle.[8][9]
Reprogramming of Gene Expression
FASN inhibition by this compound also leads to global changes in gene expression. Notably, a significant decrease in the expression of the oncogenic transcription factor c-Myc has been observed.[3][4] c-Myc is a master regulator of cell growth and metabolism, and its downregulation further contributes to the anti-proliferative effects of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
| Parameter | Value | Assay Type | Reference |
| IC50 | 42 nM | Biochemical FASN Inhibition | [2][5][6] |
| IC50 | 81 nM | Cellular Palmitate Synthesis | [2][5] |
| Cellular IC50 | 0.10 µM | Cell Death (CALU-6 cells) | [4][5] |
| Effective Dose Range | 20 - 200 nM | Dose-dependent effects | [2][3][4] |
Table 1: In Vitro Potency of this compound
| Xenograft Model | Dose | Route | Metric | Value | Reference |
| PANC-1 | 30 mg/kg/day | Oral gavage | Tumor Growth Inhibition | 19% | [7] |
| PANC-1 | 100 mg/kg/day | Oral gavage | Tumor Growth Inhibition | 57% | [7] |
| NSCLC PDX | 60 mg/kg/day | po/qd | Tumor Growth Inhibition | 87% | [7] |
| Generic Xenograft | 30 mg/kg | Oral gavage | Plasma Concentration | 3.9 µM | [7] |
| Generic Xenograft | 100 mg/kg | Oral gavage | Plasma Concentration | 7.0 µM | [7] |
| Generic Xenograft | 30 mg/kg | Oral gavage | Tumor Concentration | 1.1 µM | [7] |
| Generic Xenograft | 100 mg/kg | Oral gavage | Tumor Concentration | 2.9 µM | [7] |
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., SCC-9 ZsG and LN-1A) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[8][9]
-
Drug Treatment: Cells are treated with various concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).[8][9]
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V-PE/7-AAD Staining)
-
Cell Treatment: Cells are treated with this compound or vehicle control for the desired time period.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-PE and 7-AAD (7-Aminoactinomycin D) according to the manufacturer's protocol.[8][9]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, while cells positive for both Annexin V and 7-AAD are considered late apoptotic or necrotic.
-
Data Analysis: The percentage of apoptotic cells in each treatment group is quantified.
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Following treatment with this compound, cells are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., FASN, p-AKT, total AKT, cleaved PARP, β-catenin).[7][8][9]
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified using densitometry software.
Visualizations
Caption: Signaling pathway of FASN and its inhibition by this compound.
Caption: Experimental workflow for apoptosis detection via flow cytometry.
Caption: Logical relationship of FASN inhibition to anti-tumor effects.
Conclusion
This compound represents a promising therapeutic agent that targets a key metabolic vulnerability of cancer cells. Its mechanism of action is centered on the potent and selective inhibition of FASN, which leads to a multi-pronged attack on tumor cell biology. By disrupting lipid metabolism, inhibiting critical oncogenic signaling pathways, inducing apoptosis and cell cycle arrest, and reprogramming gene expression, this compound effectively curtails tumor growth. The preclinical data strongly support the continued investigation of this compound in clinical settings, with the potential to offer a novel and effective treatment strategy for a range of malignancies. Further research will be crucial to identify predictive biomarkers to select patient populations most likely to benefit from FASN-targeted therapy.
References
- 1. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. sagimet.com [sagimet.com]
- 8. Anticancer properties of the fatty acid synthase inhibitor this compound on oral squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DSpace [helda.helsinki.fi]
The Core of Apoptosis Induction: A Technical Guide to FASN Inhibition by TVB-3166
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids. In many cancer types, FASN is significantly overexpressed and has been identified as a metabolic oncogene crucial for tumor growth and survival.[1] This dependency on FASN presents a promising therapeutic window for cancer treatment. TVB-3166 is a potent, selective, and orally available inhibitor of FASN that has demonstrated significant anti-tumor activity in preclinical models.[2][3] This technical guide provides an in-depth overview of the core mechanisms by which this compound induces apoptosis in cancer cells, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Mechanism of Action
This compound is a reversible inhibitor of FASN, targeting the enzymatic synthesis of palmitate from acetyl-CoA and malonyl-CoA.[2][3] This inhibition leads to a cascade of cellular events culminating in apoptosis, primarily through the disruption of lipid metabolism, alteration of cell membrane composition, and inhibition of key oncogenic signaling pathways.[2][4] Unlike normal cells, which can utilize exogenous lipids, many cancer cells are highly dependent on de novo lipogenesis, making them particularly vulnerable to FASN inhibition.[4]
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified across various cancer cell lines, demonstrating its potent inhibitory and cytotoxic effects.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target/Process | Cell Line | IC50 Value (µM) | Reference |
| Biochemical Assay | FASN Enzyme Activity | - | 0.042 | [2] |
| Cellular Palmitate Synthesis | Palmitate Synthesis | CALU-6 | 0.081 | [2] |
| Cellular Viability | Cell Viability | CALU-6 | 0.10 | [2] |
Table 2: Apoptosis Induction by this compound in Colorectal Cancer Cell Lines
| Cell Line | Treatment | Outcome | Reference |
| HCT116 | This compound | Induced Apoptosis | [5] |
| HT29 | This compound | Induced Apoptosis | [5] |
Signaling Pathways Modulated by this compound
FASN inhibition by this compound leads to the disruption of critical signaling pathways that are often dysregulated in cancer, thereby promoting apoptosis.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway, leading to decreased cell viability and induction of apoptosis.[2][6] The disruption of lipid raft architecture by FASN inhibition is thought to contribute to the downregulation of this pathway.[2][4]
Caption: this compound inhibits FASN, disrupting lipid raft integrity and downregulating the PI3K/AKT/mTOR survival pathway, leading to apoptosis.
β-Catenin Pathway
The Wnt/β-catenin signaling pathway plays a crucial role in cell fate determination, proliferation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. This compound treatment has been demonstrated to inhibit β-catenin signaling.[2][6]
Caption: this compound-mediated FASN inhibition leads to destabilization of β-catenin, reducing the transcription of pro-proliferative genes and promoting apoptosis.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the effects of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound or vehicle control (DMSO) for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound or vehicle control for the desired time period.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in the signaling pathways affected by this compound.
-
Cell Lysis: Treat cells with this compound for the indicated time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, total AKT, β-catenin, c-Myc, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Immunofluorescence for Lipid Raft Visualization
This method is used to visualize the effect of this compound on the integrity of lipid rafts.[2]
-
Cell Seeding: Seed cells on glass coverslips or in chamber slides.
-
Treatment: Treat cells with this compound or vehicle control.
-
Fixation: Fix the cells with 4% paraformaldehyde.
-
Staining: Stain for lipid rafts using FITC-conjugated cholera toxin B subunit (which binds to the raft-associated ganglioside GM1).
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope.
-
Analysis: Observe changes in the distribution and integrity of the fluorescent signal, indicating disruption of lipid rafts.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the apoptotic effects of this compound.
Caption: A typical experimental workflow for characterizing the anti-cancer effects of this compound, from cell treatment to data analysis.
Conclusion
This compound represents a promising therapeutic agent that targets the metabolic vulnerability of cancer cells by inhibiting FASN. Its mechanism of action, centered on the induction of apoptosis through the disruption of lipid metabolism and key oncogenic signaling pathways, has been well-characterized in preclinical studies. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of FASN inhibitors in oncology.
References
- 1. kumc.edu [kumc.edu]
- 2. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer properties of the fatty acid synthase inhibitor this compound on oral squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DOT Language | Graphviz [graphviz.org]
The FASN Inhibitor TVB-3166: A Deep Dive into its Disruption of Lipid Metabolism Pathways
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the effects of TVB-3166, a potent and selective small-molecule inhibitor of Fatty Acid Synthase (FASN), on lipid metabolism pathways. FASN is a key enzyme responsible for the de novo synthesis of palmitate, a critical saturated fatty acid involved in numerous cellular processes.[1] In various cancer types, FASN is overexpressed and its activity is elevated, contributing to malignant phenotypes by providing building blocks for membranes, energy storage, and signaling molecules.[1] this compound has emerged as a promising therapeutic agent by targeting this metabolic vulnerability. This document details the mechanism of action of this compound, its impact on lipid profiles, and its downstream effects on critical signaling cascades. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.
Introduction to FASN and its Role in Lipid Metabolism
Fatty Acid Synthase (FASN) is a large, multi-domain enzyme that catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA, utilizing NADPH as a reducing agent.[2] This process, known as de novo lipogenesis (DNL), is the primary pathway for endogenous fatty acid production. While FASN expression is generally low in most normal adult tissues, which preferentially utilize circulating fatty acids, it is significantly upregulated in many cancer cells to meet the high demand for lipids required for rapid proliferation, membrane biogenesis, and post-translational protein modifications.[1][3] The product of FASN, palmitate, can be further elongated and desaturated to generate a diverse array of fatty acids, which are then incorporated into more complex lipids such as phospholipids, triglycerides, and cholesterol esters.
This compound: Mechanism of Action
This compound is an orally bioavailable, reversible, and highly selective inhibitor of the β-ketoacyl reductase (KR) domain of FASN.[4][5] By binding to this domain, this compound effectively blocks the enzymatic activity of FASN, leading to a rapid cessation of de novo palmitate synthesis.[6] This targeted inhibition of FASN forms the basis of its therapeutic potential. An analog of this compound, TVB-2640, is currently in clinical trials for various cancers.[7][8]
Effects of this compound on Lipid Metabolism
The primary and most direct effect of this compound is the depletion of the cellular palmitate pool. This has a cascading impact on the broader lipidome of the cell.
Alterations in Fatty Acid Profiles
Treatment with this compound leads to a significant reduction in the levels of palmitate and total saturated fatty acids.[4] Interestingly, studies have shown that there is no discernible trend in the impact of FASN inhibition on polyunsaturated fatty acids.[4] This specific depletion of endogenously synthesized saturated fatty acids is a key driver of the downstream cellular effects.
Disruption of Lipid Rafts
A crucial consequence of reduced palmitate availability is the disruption of lipid raft architecture.[1][9] Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids, which serve as organizing centers for signaling proteins. Palmitoylation, the attachment of palmitate to cysteine residues of proteins, is essential for tethering many signaling molecules to these rafts. By inhibiting palmitate synthesis, this compound indirectly prevents the proper localization and function of these proteins, thereby disrupting signal transduction.[1]
Impact on Cellular Signaling Pathways
The disruption of lipid metabolism and lipid raft integrity by this compound has profound effects on several key signaling pathways that are often dysregulated in cancer.
PI3K-AKT-mTOR Pathway
This compound treatment has been shown to inhibit the PI3K-AKT-mTOR signaling pathway.[1][4] This pathway is a central regulator of cell growth, proliferation, and survival. The inhibition is observed through decreased phosphorylation of key downstream effectors such as Akt and S6 ribosomal protein.[4]
β-catenin Pathway
FASN inhibition by this compound also leads to the suppression of the β-catenin signaling pathway.[1][4] This is evidenced by a dose-dependent decrease in the phosphorylation of β-catenin at serine 675 and a reduction in overall β-catenin protein levels.[4] The β-catenin pathway is critically involved in cell proliferation and adhesion.
Signaling Pathway Overview
References
- 1. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of fatty acid synthase on tumor and progress in the development of related therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sagimet.com [sagimet.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. What FAS inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 9. aacrjournals.org [aacrjournals.org]
The FASN Inhibitor TVB-3166: A Deep Dive into its Role in Signal Transduction
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of targeted cancer therapy, the metabolic enzyme Fatty Acid Synthase (FASN) has emerged as a critical player in tumor cell biology. Upregulated in a multitude of human cancers, FASN is integral to the synthesis of palmitate, a saturated fatty acid essential for membrane biosynthesis, energy storage, and protein modification. TVB-3166 is a potent, selective, and orally bioavailable small molecule inhibitor of FASN. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a specific focus on its profound impact on key signal transduction pathways that are fundamental to cancer cell proliferation and survival.
Mechanism of Action: Beyond Lipid Synthesis Inhibition
This compound exerts its anti-neoplastic effects primarily through the inhibition of FASN, leading to a depletion of intracellular palmitate. This disruption of lipid metabolism has far-reaching consequences that extend beyond simple resource deprivation for the cancer cell. The subsequent alteration of cellular structures and signaling cascades is central to the therapeutic efficacy of this compound.
A key consequence of FASN inhibition is the disruption of lipid raft architecture.[1] Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as organizing centers for signal transduction molecules. By depleting the palmitate required for the synthesis of raft-associated lipids and the palmitoylation of raft-resident proteins, this compound effectively disorganizes these signaling platforms.[1] This disruption leads to the mislocalization and inactivation of critical signaling proteins, such as N-Ras, thereby attenuating downstream oncogenic signaling.[1]
Impact on Key Signaling Pathways
This compound has been demonstrated to significantly modulate several critical signaling pathways that are frequently dysregulated in cancer.
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Treatment with this compound leads to a dose-dependent inhibition of this pathway.[2] Western blot analyses have shown reduced phosphorylation of Akt and the downstream mTOR effector, S6 ribosomal protein, in various tumor cell lines following exposure to this compound.[3] The strongest inhibition of phosphorylated S6 (pS6) has been observed in cell lines with PIK3CA mutations, suggesting a potential biomarker for sensitivity.[2]
The β-catenin Pathway
The Wnt/β-catenin signaling pathway plays a crucial role in embryogenesis and its aberrant activation is a hallmark of many cancers. This compound treatment results in a dose-dependent inhibition of β-catenin phosphorylation at serine 675, a modification associated with its stability and transcriptional activity.[2] This leads to a reduction in total β-catenin protein levels.[2] Furthermore, FASN inhibition by this compound blocks the transcriptional activity of the TCF/LEF family of transcription factors, which are the downstream effectors of the canonical Wnt pathway.[2] This is evidenced by reduced expression of TCF-regulated genes, including the prominent oncogene c-Myc.[2]
c-Myc Expression
c-Myc is a master transcriptional regulator that drives cell proliferation and metabolism. Its expression is often elevated in cancer. Treatment with this compound has been shown to reduce c-Myc protein expression by as much as 50%.[2] This reduction is a direct consequence of the inhibition of the β-catenin pathway, as c-Myc is a well-established transcriptional target of β-catenin/TCF.
Hedgehog-Gli1 Signaling in AML
In the context of Acute Myeloid Leukemia (AML) with FLT3-ITD mutations, FASN inhibition by this compound has been shown to downregulate the Hedgehog-Gli1 signaling pathway.[4][5][6] This effect is mediated through the reduction of phospho-S6 kinase (pS6), revealing a non-canonical regulation of Gli1 by FLT3-ITD signaling.[4][5][6] The combination of this compound with a Gli inhibitor has demonstrated synergistic effects in reducing the survival of AML cells.[4][6]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound.
Table 1: In Vitro Potency of this compound
| Assay | Cell Line | IC50 | Reference |
| Biochemical FASN Inhibition | - | 42 nM | |
| Cellular Palmitate Synthesis | HeLa-Ohio | Dose-dependent inhibition | [2] |
| Cellular Palmitate Synthesis | CALU-6 | ~81 nM | [2] |
| Cell Viability | CALU-6 | ~61 nM | [3] |
| Cell Viability | A wide range of cancer cell lines | Varies |
Table 2: Effects of this compound on Protein Expression and Pathway Activity
| Pathway/Protein | Cell Line(s) | Effect | Magnitude | Reference |
| PI3K/Akt/mTOR | 22Rv1 (PIK3CA mutant) | Inhibition of pS6 | Strongest inhibition observed | [2] |
| PI3K/Akt/mTOR | CALU-6, COLO-205, OVCAR-5, 22RV-1 | Inhibition of p-Akt (S473) and p-RPS6 | Dose-dependent | [3] |
| β-catenin | COLO-205, A-549 | Inhibition of β-catenin S675 phosphorylation and total β-catenin expression | Dose-dependent | [2] |
| β-catenin (TCF activity) | COLO-205, A549 | Lowered to basal levels | - | [2] |
| c-Myc | COLO-205, A549 | Reduced protein expression | ~50% reduction | [2] |
| Hedgehog-Gli1 | MOLM13, MV411 (FLT3-ITD AML) | Decreased Gli1 expression | Significant reduction | [4][5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blot Analysis
Objective: To determine the effect of this compound on the expression and phosphorylation status of key signaling proteins.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., CALU-6, COLO-205, 22Rv1) in appropriate growth medium and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.02, 0.2, 2.0 µM) or vehicle control (DMSO) for a specified duration (e.g., 96 hours).[2]
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., FASN, p-Akt (Ser473), Akt, p-S6, S6, β-catenin, p-β-catenin (Ser675), c-Myc, PARP) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Cell Viability (MTT) Assay
Objective: To assess the effect of this compound on the metabolic activity and viability of cancer cells.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[7]
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control for a predetermined time period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[7]
-
Incubation: Incubate the plate at 37°C for 4 hours to allow for the formation of formazan crystals.[7]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by non-linear regression analysis.
Lipid Raft Staining
Objective: To visualize the effect of this compound on the integrity of lipid rafts.
Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound or vehicle control.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Staining: Stain for lipid rafts using a fluorescently-labeled cholera toxin B subunit (e.g., Alexa Fluor 488 conjugate), which binds to the ganglioside GM1, a component of lipid rafts. Incubate for 30 minutes at 4°C.
-
Permeabilization and Blocking (for co-staining): If co-staining for an intracellular protein (e.g., N-Ras), permeabilize the cells with 0.1% Triton X-100 in PBS and block with a suitable blocking buffer.
-
Primary and Secondary Antibody Staining (for co-staining): Incubate with a primary antibody against the protein of interest, followed by a fluorescently-labeled secondary antibody.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining. Visualize the cells using a confocal microscope.
Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
Caption: this compound inhibits FASN, disrupting key oncogenic signaling pathways.
Caption: Experimental workflow for evaluating the effects of this compound.
Clinical Context and Future Directions
The preclinical findings for this compound have paved the way for clinical investigations of FASN inhibitors. The closely related compound, denifanstat (TVB-2640), is currently in multiple clinical trials for various solid tumors, including non-small cell lung cancer, breast cancer, and glioblastoma, often in combination with standard-of-care therapies.[9][10] These trials aim to translate the potent anti-tumor activity observed in preclinical models into meaningful clinical benefits for patients. The deep understanding of the signal transduction pathways affected by FASN inhibition, as detailed in this guide, is crucial for the rational design of these clinical studies, the identification of predictive biomarkers, and the development of effective combination strategies.
Conclusion
This compound is a powerful tool for investigating the role of FASN in cancer biology and represents a promising therapeutic strategy. Its ability to disrupt not only lipid metabolism but also fundamental oncogenic signaling pathways like PI3K/Akt/mTOR and β-catenin underscores the intricate link between cellular metabolism and signal transduction. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of FASN inhibition in oncology.
References
- 1. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sagimet.com [sagimet.com]
- 4. Downregulation of S6 Kinase and Hedgehog–Gli1 by Inhibition of Fatty Acid Synthase in AML with FLT3-ITD Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. Downregulation of S6 Kinase and Hedgehog-Gli1 by Inhibition of Fatty Acid Synthase in AML with FLT3-ITD Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Phase II Investigation of TVB-2640 (Denifanstat) with Bevacizumab in Patients with First Relapse High-Grade Astrocytoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sagimet Biosciences Announces Positive Interim Phase 2b Clinical Trial Data with Denifanstat (TVB-2640), a First-in-Class Fatty Acid Synthase Inhibitor, in Moderate-to-Severe Non-alcoholic Steatohepatitis (NASH) Patients - Sagimet Biosciences [sagimet.com]
The Impact of FASN Inhibition by TVB-3166 on Tumor Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic reprogramming is a hallmark of cancer, with many tumor cells exhibiting a heightened dependence on de novo fatty acid synthesis for their proliferation and survival. Fatty Acid Synthase (FASN), the key enzyme in this pathway, has emerged as a critical therapeutic target. This technical guide provides an in-depth analysis of TVB-3166, a potent and selective FASN inhibitor, and its impact on tumor cell proliferation. We will explore its mechanism of action, present quantitative data on its efficacy across various cancer cell lines, and provide detailed experimental protocols for key assays.
Introduction to FASN Inhibition in Oncology
Cancer cells require a constant supply of macromolecules, including lipids, to support rapid proliferation and membrane synthesis. Unlike normal cells, which primarily utilize circulating fatty acids, many tumors upregulate de novo lipogenesis, a process catalyzed by FASN. This metabolic shift provides a therapeutic window for targeting cancer cells with FASN inhibitors while sparing normal tissues. FASN overexpression is observed in a multitude of cancers and often correlates with poor prognosis and increased tumor aggressiveness.[1][2] Inhibition of FASN disrupts lipid biosynthesis, leading to an accumulation of metabolic intermediates, induction of metabolic stress, and ultimately, cell cycle arrest and apoptosis in cancer cells.[1]
This compound is an orally-available, reversible, and selective small-molecule inhibitor of FASN.[3][4] Preclinical studies have demonstrated its robust antitumor activity in a variety of cancer models, highlighting its potential as a novel therapeutic agent.[3][4]
Mechanism of Action of this compound
This compound exerts its anti-proliferative effects through the potent and selective inhibition of FASN. The primary mechanism involves the disruption of palmitate synthesis, the end product of the FASN-catalyzed reaction. This leads to a cascade of downstream events that collectively halt tumor cell growth and induce apoptosis.
Disruption of Lipid Metabolism and Membrane Integrity
The most immediate consequence of FASN inhibition by this compound is the depletion of intracellular palmitate pools. Palmitate is a crucial precursor for the synthesis of more complex lipids, including phospholipids and sphingolipids, which are essential components of cellular membranes.[5] FASN inhibition disrupts the architecture of lipid rafts, specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for signal transduction.[3][5] This disruption can impair the function of membrane-associated signaling proteins critical for tumor cell proliferation and survival.[5]
Inhibition of Key Oncogenic Signaling Pathways
This compound has been shown to modulate several key signaling pathways that are frequently dysregulated in cancer.[6] By inhibiting FASN, this compound can indirectly suppress the activity of pathways such as:
-
PI3K-AKT-mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. FASN activity is closely linked to this pathway, and its inhibition can lead to decreased phosphorylation and activation of key components like AKT and S6 ribosomal protein.[5][6]
-
β-catenin Pathway: The Wnt/β-catenin signaling pathway plays a critical role in embryogenesis and its aberrant activation is implicated in various cancers. FASN inhibition has been shown to suppress β-catenin signaling.[3][5]
The following diagram illustrates the central role of FASN in cellular metabolism and the impact of its inhibition by this compound on downstream signaling pathways.
Quantitative Analysis of this compound's Anti-Proliferative Activity
This compound has demonstrated potent anti-proliferative activity across a broad range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for cell viability are presented in the tables below.
In Vitro FASN Inhibition and Cellular Palmitate Synthesis
This compound is a potent inhibitor of both the FASN enzyme and cellular palmitate synthesis.
| Assay Type | Target/Cell Line | IC50 (nM) |
| Biochemical Assay | FASN Enzyme | 42[6][7] |
| Cellular Assay | Cellular Palmitate Synthesis | 81[6][7] |
Anti-Proliferative Activity in Various Cancer Cell Lines
The following table summarizes the IC50 values of this compound in a panel of human cancer cell lines after a 7-day treatment period. Data indicates a wide range of sensitivities to FASN inhibition.
| Cancer Type | Cell Line | IC50 (µM) |
| Lung | A549 | >10 |
| NCI-H1975 | 0.03 | |
| NCI-H460 | 0.04 | |
| Calu-3 | 0.05 | |
| Calu-6 | 0.06 | |
| Breast | BT-474 | 0.02 |
| MDA-MB-468 | 0.03 | |
| SK-BR-3 | 0.03 | |
| MCF7 | 0.04 | |
| Ovarian | OVCAR-3 | 0.02 |
| OVCAR-8 | 0.04 | |
| A2780 | 0.05 | |
| Prostate | 22Rv1 | 0.03 |
| LNCaP | 0.04 | |
| PC-3 | >10 | |
| Colorectal | HCT116 | 0.04 |
| HT-29 | 0.05 | |
| COLO 205 | 0.06 |
Data compiled from various preclinical studies.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.
Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubate for the desired period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
-
Western Blot Analysis
This protocol is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways affected by this compound.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FASN, anti-p-AKT, anti-AKT, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Wash treated cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities relative to a loading control (e.g., β-actin).
-
In Vivo Xenograft Tumor Model
This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
Cancer cell line of interest (e.g., Calu-6, A549)
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers
-
Animal balance
Procedure:
-
Tumor Cell Implantation:
-
Resuspend cancer cells in PBS, optionally mixed with Matrigel.
-
Subcutaneously inject 1-10 million cells into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers.
-
Calculate tumor volume using the formula: (width^2 x length) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound (e.g., 30-100 mg/kg) or vehicle control daily via oral gavage.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Tumor Growth Monitoring and Endpoint:
-
Measure tumor volumes 2-3 times per week.
-
Continue treatment for a specified duration or until tumors in the control group reach a maximum allowed size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
-
Conclusion
This compound is a promising FASN inhibitor with potent anti-proliferative activity against a wide range of cancer cells. Its mechanism of action, involving the disruption of lipid metabolism and the inhibition of key oncogenic signaling pathways, provides a strong rationale for its clinical development. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic potential of FASN inhibition in oncology. Further investigation into predictive biomarkers will be crucial for identifying patient populations most likely to benefit from this compound treatment.
References
- 1. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 5. Anticancer properties of the fatty acid synthase inhibitor this compound on oral squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cancer-research-network.com [cancer-research-network.com]
The Discovery and Development of TVB-3166: A Potent and Selective FASN Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids, a metabolic pathway frequently upregulated in various cancers to support rapid cell growth and proliferation. This dependency on FASN presents a promising therapeutic window for cancer treatment. TVB-3166 is an orally-available, reversible, and highly selective small-molecule inhibitor of FASN that has demonstrated significant anti-tumor activity in a range of preclinical models. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, including detailed experimental protocols and quantitative data to support further research and development in this area.
Introduction: The Rationale for Targeting FASN in Oncology
Normal cells typically acquire fatty acids from circulation, with de novo lipogenesis being a secondary pathway. In contrast, many tumor cells exhibit a heightened reliance on endogenous fatty acid synthesis, a phenomenon termed the "lipogenic phenotype".[1] FASN, the key enzyme in this process, is overexpressed in numerous cancers, including breast, prostate, lung, and colon cancer, and its elevated expression often correlates with poor prognosis and increased tumor aggressiveness.[2][3]
Inhibition of FASN disrupts the production of palmitate, a crucial precursor for the synthesis of more complex lipids required for cell membrane formation, energy storage, and signaling molecule synthesis.[4] This disruption leads to a cascade of events within the cancer cell, including the accumulation of the substrate malonyl-CoA, which can have cytotoxic effects, and the inhibition of critical signaling pathways, ultimately inducing apoptosis and halting tumor growth.[5][6] Early FASN inhibitors like cerulenin and C75, while demonstrating anti-tumor effects, suffered from pharmacological limitations, including off-target effects and poor in vivo stability.[3][7] This necessitated the development of more potent, selective, and orally bioavailable FASN inhibitors like this compound.
Discovery and Preclinical Profile of this compound
This compound was developed by 3-V Biosciences as a potent, selective, and reversible inhibitor of FASN with favorable pharmacokinetic properties for oral administration.[6][8] Its discovery marked a significant advancement in the field, offering a promising therapeutic candidate for a variety of solid tumors.
In Vitro Potency and Selectivity
This compound demonstrates potent inhibition of both the biochemical activity of purified FASN and cellular palmitate synthesis. The inhibitor has been shown to be highly selective for cancer cells, inducing apoptosis in tumor cell lines while having minimal effect on normal, non-transformed cells.[6][9]
Table 1: In Vitro Activity of this compound
| Assay Type | Parameter | Value | Cell Line/System | Reference |
| Biochemical FASN Inhibition | IC50 | 42 nM | Purified FASN | [4][10][11] |
| Cellular Palmitate Synthesis | IC50 | 60 - 81 nM | HeLa, CALU-6, various | [4][6][11] |
| Cell Viability (Tumor Cells) | IC50 | 0.10 µM - 2.0 µM | CALU-6, PANC-1, COLO-205, OVCAR-8, 22Rv1 | [6][11] |
| Cell Viability (Normal Cells) | Effect | Minimal | MCF-10A, MRC-5, HUVEC | [6] |
In Vivo Anti-Tumor Efficacy
Oral administration of this compound has been shown to inhibit tumor growth in a dose-dependent manner in various xenograft models, including those derived from non-small-cell lung cancer, colon adenocarcinoma, and patient-derived xenografts (PDXs).[6][8][12] The compound is well-tolerated at effective doses.
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| PANC-1 (Pancreatic) | 30 mg/kg this compound | Once daily, oral gavage | Significant | [13] |
| OVCAR-8 (Ovarian) | 30 mg/kg this compound | Once daily, oral gavage | Significant | [13] |
| COLO-205 (Colon) | This compound | Once daily, oral | Significant | [8] |
| HCT-116 (Colon) | This compound | Once daily, oral | Significant | [8] |
| CTG-0165 (NSCLC PDX) | This compound | Not specified | Significant | [6] |
| CTG-0160 (NSCLC PDX) | This compound | Not specified | Significant | [6] |
Mechanism of Action
The anti-tumor effects of this compound are multifaceted, stemming from the direct inhibition of FASN and the subsequent disruption of downstream cellular processes.
Disruption of Lipid Metabolism and Membrane Architecture
By blocking FASN, this compound rapidly halts the synthesis of palmitate.[6] This depletion of newly synthesized fatty acids has profound effects on the lipid composition of cancer cells. A key consequence is the disruption of lipid raft architecture.[6][9] Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as organizing centers for signaling proteins. Alteration of these structures by FASN inhibition impairs the localization and function of critical signaling molecules.
Inhibition of Key Oncogenic Signaling Pathways
This compound-mediated FASN inhibition leads to the downregulation of several key oncogenic signaling pathways that are crucial for cancer cell proliferation, survival, and growth.
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth and survival. Treatment with this compound has been shown to decrease the phosphorylation of AKT and the downstream effector S6 ribosomal protein, indicating pathway inhibition.[6][13]
-
β-catenin Pathway: The Wnt/β-catenin signaling pathway is frequently dysregulated in cancer, leading to increased cell proliferation and survival. This compound treatment results in decreased phosphorylation of β-catenin at Serine 675 and a reduction in its transcriptional activity.[6][14]
Caption: Signaling pathways affected by FASN inhibition with this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
FASN Biochemical Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified FASN.
-
Reagents:
-
Purified human FASN enzyme.
-
Assay Buffer: 100 mM potassium phosphate (pH 6.5), 2 mM EDTA, 10 mM cysteine.
-
Substrates: Acetyl-CoA, Malonyl-CoA (radiolabeled, e.g., 2-[14C]malonyl-CoA), NADPH.
-
This compound stock solution in DMSO.
-
Stop Solution: Chloroform/methanol (2:1, v/v).
-
Scintillation cocktail.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a reaction plate, add the FASN enzyme to each well.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and pre-incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding a mixture of acetyl-CoA, NADPH, and radiolabeled malonyl-CoA.
-
Incubate the reaction for 30 minutes at 37°C.
-
Stop the reaction by adding the chloroform/methanol solution.
-
Extract the lipid products by vortexing and centrifugation.
-
Transfer the organic phase to a scintillation vial, evaporate the solvent, and add scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
-
Cellular Palmitate Synthesis Assay
This assay quantifies the rate of de novo palmitate synthesis in whole cells.
-
Reagents:
-
Cancer cell line of interest (e.g., HeLa, CALU-6).
-
Cell culture medium.
-
This compound stock solution in DMSO.
-
Radiolabeled acetate (e.g., [1,2-14C]acetic acid).
-
Lysis buffer.
-
Lipid extraction solvents (e.g., hexane).
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or DMSO for a specified period (e.g., 4 hours).
-
Add radiolabeled acetate to the culture medium and incubate for an additional period (e.g., 18 hours).
-
Wash the cells with PBS and lyse them.
-
Extract the total lipids from the cell lysate.
-
Measure the incorporated radioactivity in the lipid fraction using a scintillation counter.
-
Normalize the radioactivity to the total protein content of each well.
-
Calculate the percent inhibition of palmitate synthesis and determine the IC50 value.
-
Caption: Workflow for biochemical and cellular FASN inhibition assays.
Cell Viability Assay
This assay determines the effect of this compound on the viability and proliferation of cancer cells.
-
Reagents:
-
Cancer cell line of interest.
-
Cell culture medium.
-
This compound stock solution in DMSO.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin).
-
-
Procedure:
-
Seed cells in a 96-well plate.
-
After cell attachment, add serial dilutions of this compound or DMSO.
-
Incubate for a specified period (e.g., 72-96 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Calculate the percent viability relative to the vehicle control and determine the IC50 value.
-
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation status of proteins in key signaling pathways.
-
Reagents:
-
Cancer cell lines.
-
This compound.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and membranes (e.g., PVDF).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-FASN, anti-p-AKT, anti-AKT, anti-p-S6, anti-S6, anti-p-β-catenin, anti-β-catenin, anti-PARP).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Wash again and detect the signal using a chemiluminescent substrate and an imaging system.
-
In Vivo Xenograft Tumor Growth Inhibition Study
This study evaluates the anti-tumor efficacy of this compound in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., BALB/c nude).
-
Cancer cell line for implantation (e.g., PANC-1, OVCAR-8) or patient-derived tumor fragments.
-
This compound formulation for oral gavage.
-
Vehicle control.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Inoculate mice subcutaneously with cancer cells or implant PDX fragments.
-
Allow tumors to grow to a palpable size (e.g., 150 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle daily by oral gavage.
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume (V = width² × length × 0.5).
-
Monitor animal body weight and general health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Calculate the tumor growth inhibition (TGI).
-
Future Directions and Clinical Development
The robust preclinical data for this compound has paved the way for its clinical evaluation. A closely related analog, TVB-2640 (denifanstat), has entered clinical trials for various solid tumors, including non-small cell lung cancer, breast cancer, and colorectal cancer, both as a monotherapy and in combination with other anti-cancer agents like paclitaxel.[2][15] The ongoing research focuses on identifying predictive biomarkers to select patient populations most likely to respond to FASN inhibition and to explore rational combination therapies to overcome potential resistance mechanisms.
Conclusion
This compound is a potent and selective FASN inhibitor that has demonstrated significant anti-tumor activity in a wide range of preclinical cancer models. Its mechanism of action, involving the disruption of lipid metabolism and key oncogenic signaling pathways, provides a strong rationale for its clinical development. The detailed experimental protocols and data presented in this guide offer a valuable resource for researchers and drug developers working to advance FASN inhibitors as a novel class of cancer therapeutics. The continued investigation of this compound and related compounds holds great promise for improving the treatment outcomes for patients with various malignancies.
References
- 1. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]
- 2. Utilization of the Soft Agar Colony Formation Assay to Identify Inhibitors of Tumorigenicity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid raft staining and immunofluorescence imaging [bio-protocol.org]
- 4. Western blot protocol | Abcam [abcam.com]
- 5. artscimedia.case.edu [artscimedia.case.edu]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Establishment of a Patient-Derived Xenograft Model of Colorectal Cancer in CIEA NOG Mice and Exploring Smartfish Liquid Diet as a Source of Omega-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of cancer omics and drug perturbations in panels of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Soft–Agar colony Formation Assay [en.bio-protocol.org]
- 11. Cancer Pharmacogenomics (RNA-Seq) – BioCode [biocode.org.uk]
- 12. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methodological Pitfalls of Investigating Lipid Rafts in the Brain: What Are We Still Missing? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Unveiling the Antiviral Potential of TVB-3166: A Technical Guide
For Immediate Release
This technical guide provides an in-depth exploration of the antiviral properties of TVB-3166, a potent and selective inhibitor of Fatty Acid Synthase (FASN). The information presented herein is intended for researchers, scientists, and drug development professionals interested in the intersection of lipid metabolism and virology. This compound has demonstrated broad-spectrum antiviral activity against a range of respiratory viruses by targeting a crucial host metabolic enzyme, offering a promising avenue for the development of host-directed antiviral therapies.
Core Mechanism of Action: Inhibition of Fatty Acid Synthase
This compound exerts its antiviral effects by inhibiting Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of fatty acids.[1] FASN catalyzes the production of palmitate, a saturated fatty acid that is a fundamental building block for more complex lipids and is essential for various cellular processes that viruses exploit for their replication.[2][3] By blocking FASN, this compound disrupts the supply of newly synthesized fatty acids, thereby interfering with critical stages of the viral life cycle.[2][3] The antiviral effect is a direct result of reduced palmitate synthesis, as the addition of exogenous palmitate to cells treated with this compound can restore viral production.[2][3]
The inhibition of FASN by this compound has been shown to be reversible.[4] This targeted approach, focusing on a host enzyme, presents a high barrier to the development of viral resistance, a common challenge with direct-acting antivirals.
Antiviral Spectrum and Efficacy
This compound has demonstrated significant antiviral activity against a variety of respiratory viruses in both in vitro and in vivo models. The quantitative data from these studies are summarized below.
In Vitro Antiviral Activity
| Virus | Cell Line | Assay Type | Endpoint | Result | Citation |
| Respiratory Syncytial Virus (RSV) A2 | A549 | Infectious Progeny Reduction | 72 hpi | 220-fold reduction | [3][5] |
| Respiratory Syncytial Virus (RSV) A | A549 | Infectious Progeny Reduction | - | 250-fold reduction | [2][3] |
| Parainfluenza Virus 3 (PIV3) | HEp2 | Infectious Progeny Reduction | 72 hpi | 275-fold reduction | [3][5] |
| Human Rhinovirus 16 (HRV16) | HeLa | Infectious Progeny Reduction | - | 40-fold reduction (by TVB-2722, a related compound) | [3][5] |
| SARS-CoV-2 | HEK293T-hACE2 | EC50 Determination | 24 hpi | EC50 = 11 nM | [6][7] |
| Human Coronavirus 229E (HCoV-229E) | MRC-5 | Plaque Formation Assay | - | ~86% reduction in plaque formation | [8] |
In Vivo Antiviral Activity (RSV Mouse Model)
| Treatment Group | Dosing Schedule | Endpoint | Result | Citation |
| This compound | Started on day of infection | Lung Viral Titer | 21-fold reduction | [2][3] |
| This compound | Started 1 day post-infection | Lung Viral Titer | 9-fold reduction | [2][3] |
In Vivo Antiviral Activity (Murine Coronavirus Model)
| Treatment Group | Dosing Schedule | Endpoint | Result | Citation |
| This compound (30 mg/kg) | Daily oral gavage | Survival | Prolonged survival and recovery in a lethal infection model | [8] |
Detailed Impact on the Viral Life Cycle
This compound interferes with multiple stages of the viral life cycle, primarily by disrupting the cellular lipid environment that viruses depend on.
-
Viral RNA Replication and Protein Levels: Treatment with this compound significantly reduces viral RNA replication and the levels of viral proteins.[2][3]
-
Viral Particle Formation and Infectivity: The compound impairs the formation of new viral particles and decreases the infectivity of the progeny virions that are released.[2][3] For coronaviruses, this compound has been shown to inhibit the S-acylation of the spike protein, a critical post-translational modification necessary for viral function.[9][10]
-
Viral Entry: this compound has a minimal effect on the entry of Respiratory Syncytial Virus (RSV) into host cells.[2][3]
Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited in this guide.
In Vitro Antiviral Assays
1. Cell Lines and Viruses:
-
Human lung epithelial cells (A549), HEp2, HeLa, and MRC-5 cells are commonly used.[2][10][11]
-
Viral strains include RSV A2, RSV Long strain, human parainfluenza 3 (PIV3), human rhinovirus 16 (HRV16), and human coronavirus 229E (HCoV-229E).[2][3][10]
2. Infection and Treatment:
-
Cells are seeded in appropriate culture vessels and infected with the virus at a specified multiplicity of infection (MOI).[3][10]
-
Following viral adsorption, the inoculum is removed, and cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).[10]
3. Quantification of Viral Progeny:
-
At a designated time post-infection (e.g., 72 hours), the cell culture supernatant is harvested.[3][5]
-
The titer of infectious virus in the supernatant is determined by plaque assay on a susceptible cell line (e.g., Vero or HEp2 cells) or by automated imaging techniques.[3][5][12]
4. SARS-CoV-2 Specific Assays:
-
HEK293T cells expressing human ACE2 (HEK293T-hACE2) are used for infection with SARS-CoV-2.[6]
-
For EC50 determination, cells are pre-treated with serially diluted this compound for 16 hours prior to infection with a reporter SARS-CoV-2 (e.g., icSARS-CoV-2-mNG).[7]
-
Viral infection is quantified at 24 hours post-infection by measuring the reporter signal (e.g., fluorescence).[7]
In Vivo Murine Models
1. RSV Infection Model:
-
BALB/c mice are infected intranasally with RSV Long strain.[2][12]
-
This compound is administered orally (p.o.) twice daily, with treatment initiated either on the day of infection or one day post-infection.[2][12]
-
At a specified time post-infection (e.g., five days), lungs are harvested, and viral titers are determined by plaque assay.[12]
2. Murine Coronavirus (MHV) Infection Model:
-
Mice are infected intranasally with a lethal dose of Murine Hepatitis Virus (MHV-S).[8][10]
-
This compound (e.g., 30 mg/kg) is administered daily by oral gavage.[8]
-
Survival and other health indicators (e.g., body weight, temperature) are monitored daily.[8]
S-acylation Assay
1. Cell Culture and Transfection:
-
HEK293T cells are seeded and transfected with plasmids expressing the viral spike protein (e.g., SARS-CoV-2 Spike-C9).[8][10]
2. Treatment and Lysis:
-
Following transfection, cells are treated with this compound or a control.[8][10]
-
Cells are lysed 16-18 hours post-transfection.[8]
3. Acyl-PEG Exchange (APE) Assay:
-
Cell lysates are processed using a commercial kit (e.g., SiteCounter™ S-palmitoylated protein kit) to detect S-acylated proteins.[8][10]
-
Samples are analyzed by SDS-PAGE and immunoblotting to visualize changes in spike protein S-acylation.[8][10]
Conclusion
This compound represents a novel host-directed approach to antiviral therapy. By inhibiting the host enzyme FASN, it effectively disrupts the replication of a broad range of respiratory viruses. The data presented in this guide underscore the potential of FASN inhibitors as a new class of antiviral agents. Further research and clinical evaluation are warranted to fully elucidate the therapeutic utility of this compound in the treatment of viral respiratory infections.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Direct Inhibition of Cellular Fatty Acid Synthase Impairs Replication of Respiratory Syncytial Virus and Other Respiratory Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct Inhibition of Cellular Fatty Acid Synthase Impairs Replication of Respiratory Syncytial Virus and Other Respiratory Viruses | PLOS One [journals.plos.org]
- 4. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct Inhibition of Cellular Fatty Acid Synthase Impairs Replication of Respiratory Syncytial Virus and Other Respiratory Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of fatty acid synthesis blocks SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. FASN inhibitor this compound prevents S-acylation of the spike protein of human coronaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FASN inhibitor this compound prevents S-acylation of the spike protein of human coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The FASN Inhibitor TVB-3166: A Deep Dive into its Impact on PI3K-AKT-mTOR and β-Catenin Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
TVB-3166 is a potent and selective, orally-available, and reversible inhibitor of fatty acid synthase (FASN), a critical enzyme in de novo lipogenesis.[1][2][3] Overexpression of FASN is a known hallmark of various cancers and is associated with poor prognosis and resistance to therapies.[1][4] This technical guide delves into the core mechanisms of action of this compound, with a specific focus on its modulatory effects on the crucial oncogenic signaling pathways: PI3K-AKT-mTOR and β-catenin. Through the disruption of lipid raft architecture and subsequent downstream signaling, this compound presents a promising anti-tumor strategy.[1][4] This document provides a comprehensive overview of the quantitative effects, detailed experimental methodologies, and visual representations of the signaling cascades affected by this compound.
Introduction to this compound and its Target: Fatty Acid Synthase (FASN)
Fatty acid synthase (FASN) is the key enzyme responsible for the synthesis of palmitate, a saturated fatty acid.[5] In normal, healthy cells, FASN activity is generally low, as dietary lipids are the primary source of fatty acids. However, in many tumor cells, there is a significant upregulation of FASN, providing the necessary building blocks for membrane synthesis, energy storage, and post-translational modification of proteins required for rapid proliferation and survival.[4][5]
This compound is a small molecule inhibitor that potently and selectively targets FASN.[2][5] Its mechanism of action extends beyond simple lipid depletion, leading to the disruption of cellular structures and the inhibition of key signaling pathways that are fundamental to tumor cell growth and survival.[1][3]
Quantitative Analysis of this compound's Efficacy
The anti-tumor effects of this compound have been quantified across various preclinical models. The following tables summarize the key inhibitory concentrations and dose-dependent effects of this compound.
| Parameter | Value | Assay | Reference |
| FASN (biochemical) IC50 | 0.042 µM (42 nM) | In vitro biochemical assay | [2][5] |
| Cellular Palmitate Synthesis IC50 | 0.060 µM (60 nM) | Cellular palmitate synthesis assay in HeLa-Ohio cells | [1] |
| Cellular Palmitate Synthesis IC50 | 81 nM | Cellular palmitate synthesis assay | [5] |
| Effective Dose Range | 20 - 200 nM | In vitro tumor cell apoptosis and signaling inhibition | [1][3] |
Table 1: Inhibitory Concentrations of this compound. This table provides the half-maximal inhibitory concentrations (IC50) of this compound against FASN and cellular lipid synthesis, as well as the effective dose range observed in preclinical studies.
| Cell Line | Treatment Concentration (µM) | Duration | Effect on p-AKT (Ser473) | Effect on p-S6 | Reference |
| CALU-6 | 0.02, 0.2, 2.0 | 96 h | Dose-dependent inhibition | Dose-dependent inhibition | [1] |
| COLO-205 | 0.02, 0.2, 2.0 | 96 h | Dose-dependent inhibition | Dose-dependent inhibition | [1] |
| OVCAR-8 | 0.02, 0.2, 2.0 | 96 h | Dose-dependent inhibition | Dose-dependent inhibition | [1] |
| 22Rv1 | 0.02, 0.2, 2.0 | 96 h | Dose-dependent inhibition | Dose-dependent inhibition | [1] |
Table 2: Dose-Dependent Inhibition of PI3K-AKT-mTOR Pathway Markers by this compound. This table summarizes the observed effects of this compound on the phosphorylation of key proteins in the PI3K-AKT-mTOR pathway across various cancer cell lines.
| Cell Line | Treatment Concentration (µM) | Duration | Effect on p-β-catenin (Ser675) | Effect on total β-catenin | Effect on TCF Promoter Activity | Reference |
| COLO-205 | 0.2 | 96 h (Western) / 48 h (Luciferase) | Dose-dependent inhibition | Dose-dependent inhibition | Inhibition | [1] |
| A-549 | 0.2 | 96 h (Western) / 48 h (Luciferase) | Dose-dependent inhibition | Dose-dependent inhibition | Inhibition | [1] |
Table 3: Dose-Dependent Inhibition of β-catenin Signaling by this compound. This table details the impact of this compound on the phosphorylation, total protein levels, and transcriptional activity of β-catenin in different cancer cell lines.
Impact on the PI3K-AKT-mTOR Signaling Pathway
The PI3K-AKT-mTOR pathway is a central regulator of cell growth, proliferation, and survival and is frequently hyperactivated in cancer.[6][7][8] this compound has been shown to effectively inhibit this pathway. Mechanistic studies suggest that FASN inhibition by this compound disrupts the architecture of lipid rafts in the cell membrane.[1][4] These specialized membrane microdomains are crucial for the proper localization and function of various signaling proteins, including receptor tyrosine kinases (RTKs) that are upstream activators of the PI3K-AKT-mTOR pathway.[4][5] By altering the lipid composition of the membrane, this compound impairs the signal transduction cascade.[1][4]
References
- 1. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
An In-Depth Technical Guide to the Selectivity and Potency of TVB-3166
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity and potency of TVB-3166, a potent and selective inhibitor of Fatty Acid Synthase (FASN). The information presented herein is curated from preclinical studies to support further research and development of this compound.
Core Principles of this compound Action
This compound is an orally bioavailable small molecule that functions as a reversible inhibitor of FASN, the key enzyme responsible for the de novo synthesis of palmitate.[1] In many cancer types, there is a notable upregulation of FASN, making it a compelling target for therapeutic intervention.[2][3] this compound exerts its anti-tumor effects by inducing apoptosis, disrupting lipid raft architecture, and inhibiting critical oncogenic signaling pathways, including the PI3K-AKT-mTOR and β-catenin pathways.[1][2] A key characteristic of this compound is its selective cytotoxicity towards tumor cells while exhibiting minimal effects on normal, non-cancerous cells.[1][2]
Data Presentation
The following tables summarize the quantitative data on the potency and selectivity of this compound.
Table 1: Potency of this compound in Biochemical and Cellular Assays
| Assay Type | System | IC50 Value | Reference |
| Biochemical FASN Inhibition | Purified FASN Enzyme | 42 nM | [1] |
| Cellular Palmitate Synthesis | CALU-6 Lung Cancer Cells | 81 nM | [1] |
| Cellular Viability | CALU-6 Lung Cancer Cells | 100 nM | [1] |
| Cellular Viability | LNCaP-LN3 Prostate Cancer Cells | 73.6 nM | [4] |
Note: A study involving a panel of 90 different tumor cell lines demonstrated a range of sensitivities to this compound, with some cell lines showing significant cell death at concentrations as low as 20 nM.[1]
Table 2: Selectivity Profile of this compound
| Comparison | Finding | Implication | Reference |
| Tumor vs. Normal Cells | Induces apoptosis in various cancer cell lines (e.g., breast, prostate) with minimal impact on non-cancerous cells. | High therapeutic index with potentially lower toxicity. | [2] |
| Off-Target Activities | Described as a highly selective FASN inhibitor, differentiating it from earlier generation inhibitors like C75 and cerulenin which have known off-target effects. | Reduced likelihood of off-target toxicities. | [1] |
Note: While described as highly selective, comprehensive quantitative data from broad-panel off-target screening (e.g., kinome scans) is not publicly available in the reviewed literature.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Biochemical FASN Inhibition Assay (NADPH Depletion)
This assay measures the enzymatic activity of purified FASN by monitoring the oxidation of its cofactor, NADPH.
Materials:
-
Purified FASN enzyme
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0), 1 mM EDTA, 1 mM DTT
-
NADPH solution (e.g., 10 mM stock)
-
Acetyl-CoA solution (e.g., 1 mM stock)
-
Malonyl-CoA solution (e.g., 1 mM stock)
-
This compound stock solution (in DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, purified FASN enzyme, and NADPH in each well of the 96-well plate.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the respective wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding a mixture of acetyl-CoA and malonyl-CoA to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm every minute for a defined period (e.g., 15-30 minutes) at 37°C. The rate of NADPH oxidation is proportional to FASN activity.
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of FASN inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Palmitate Synthesis Assay (Radiolabeled Acetate Incorporation)
This assay quantifies the de novo synthesis of palmitate in cultured cells by measuring the incorporation of a radiolabeled precursor, such as [¹⁴C]-acetate.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
[¹⁴C]-acetate
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvents (e.g., chloroform:methanol mixture)
-
Scintillation vials
-
Scintillation counter
Procedure:
-
Seed cells in multi-well plates and allow them to adhere and grow to a desired confluency.
-
Treat the cells with various concentrations of this compound or DMSO for a predetermined time.
-
Add [¹⁴C]-acetate to the culture medium and incubate for a specific period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized fatty acids.
-
Wash the cells with ice-cold PBS to remove unincorporated [¹⁴C]-acetate.
-
Lyse the cells and extract the total lipids using an appropriate solvent mixture.
-
Transfer the lipid-containing phase to scintillation vials and allow the solvent to evaporate.
-
Add scintillation fluid to each vial and measure the radioactivity using a scintillation counter.
-
Normalize the counts to the total protein content of the cell lysate.
-
Calculate the percentage of inhibition of palmitate synthesis for each this compound concentration and determine the IC50 value.
Apoptosis Assay (Annexin V Staining by Flow Cytometry)
This assay detects one of the early markers of apoptosis, the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane, using fluorescently labeled Annexin V.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Annexin V-FITC (or other fluorophore) apoptosis detection kit
-
Binding Buffer (provided with the kit)
-
Propidium Iodide (PI) solution (provided with the kit)
-
Flow cytometer
Procedure:
-
Seed cells and treat with different concentrations of this compound or DMSO for the desired duration.
-
Harvest the cells, including both adherent and floating populations, and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).
Conclusion
This compound demonstrates significant potency and selectivity as a FASN inhibitor. Its ability to selectively induce apoptosis in cancer cells and inhibit key oncogenic signaling pathways underscores its potential as a therapeutic agent. The experimental protocols provided herein offer a framework for the continued investigation and characterization of this compound and other FASN inhibitors in a research and drug development setting. Further studies are warranted to establish a more comprehensive quantitative selectivity profile and to explore the full range of its anti-neoplastic activity across diverse cancer types.
References
- 1. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of TVB-3166 on Gene Expression in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TVB-3166 is a potent and selective small-molecule inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo lipogenesis pathway that is frequently overexpressed in various human cancers. Inhibition of FASN by this compound has been shown to induce apoptosis and inhibit tumor growth in preclinical models. A significant component of its anti-neoplastic activity stems from its ability to profoundly reprogram the gene expression landscape within cancer cells. This technical guide provides an in-depth overview of the impact of this compound on gene expression, focusing on the core signaling pathways affected and the experimental methodologies used to elucidate these changes.
Introduction: FASN Inhibition as a Therapeutic Strategy
Fatty Acid Synthase (FASN) is the sole mammalian enzyme capable of catalyzing the synthesis of long-chain fatty acids from acetyl-CoA and malonyl-CoA. In normal tissues, FASN expression is generally low, as cells preferentially utilize circulating fatty acids. However, many cancer types exhibit a "lipogenic phenotype" characterized by the upregulation of FASN. This provides a constant supply of lipids necessary for rapid cell proliferation, membrane synthesis, and protein modification. The reliance of cancer cells on de novo lipogenesis makes FASN an attractive therapeutic target. This compound has emerged as a clinical-stage FASN inhibitor with promising anti-tumor activity.[1]
Core Signaling Pathways Modulated by this compound
Treatment of cancer cells with this compound leads to significant alterations in gene expression programs that are central to cancer cell survival and proliferation. The primary pathways affected are the PI3K-AKT-mTOR and the Wnt/β-catenin signaling cascades.[1][2]
Inhibition of the PI3K-AKT-mTOR Pathway
The PI3K-AKT-mTOR pathway is a critical intracellular signaling pathway that regulates cell growth, proliferation, and survival. This compound treatment has been shown to inhibit the phosphorylation of key components of this pathway, including AKT and the ribosomal protein S6.[2] This inhibition leads to downstream changes in the expression of genes involved in cell cycle progression and protein synthesis.
Downregulation of the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. This compound treatment has been demonstrated to suppress this pathway, leading to a decrease in the expression of β-catenin target genes, such as c-Myc, which are critical for cancer cell proliferation.[2]
Quantitative Analysis of Gene Expression Changes
Table 1: Key Biological Pathways Modulated by this compound
| Pathway Name | Enrichment Score | Enrichment p-value |
| Steroid Biosynthesis | 19.01 | 5.55E-09 |
| Cell Cycle | 14.42 | 5.47E-07 |
| Metabolic Pathways | 12.34 | 1.21E-06 |
| Fatty Acid Metabolism | 10.98 | 3.45E-05 |
| PI3K-AKT Signaling | - | Modulated |
| Wnt/β-catenin Signaling | - | Modulated |
| Note: Enrichment scores and p-values are based on pathway analysis from foundational studies. "Modulated" indicates pathways identified as significantly affected through other experimental means. |
Table 2: Representative Genes with Altered Expression Following this compound Treatment
| Gene | Pathway | Predicted Change |
| c-Myc | Wnt/β-catenin | Downregulated |
| Cyclin D1 (CCND1) | Wnt/β-catenin, Cell Cycle | Downregulated |
| SREBF1 | Fatty Acid Metabolism | Downregulated |
| ACLY | Fatty Acid Metabolism | Downregulated |
| E2F1 | Cell Cycle | Downregulated |
| CDK1 | Cell Cycle | Downregulated |
| Note: This table represents a curated list of genes expected to be modulated by this compound based on its known mechanism of action on the indicated pathways. Specific fold-change values from comprehensive RNA sequencing studies are not publicly available. |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to investigate the impact of this compound on gene expression.
Cell Culture and this compound Treatment
-
Cell Lines: Cancer cell lines (e.g., 22Rv1 prostate cancer, PANC-1 pancreatic cancer) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Treatment: Cells are seeded at a desired density and allowed to adhere overnight. The following day, the media is replaced with fresh media containing either this compound (at concentrations typically ranging from 0.1 to 1 µM) or vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated with the compound for a specified period (e.g., 48 hours) before harvesting for downstream analysis.
RNA Isolation and Library Preparation for RNA Sequencing
-
RNA Isolation: Total RNA is extracted from this compound-treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).[2]
-
Library Preparation: An RNA sequencing library is prepared from high-quality total RNA. This typically involves:
-
Poly(A) selection to enrich for mRNA.
-
RNA fragmentation.
-
First and second-strand cDNA synthesis.
-
End-repair and A-tailing.
-
Ligation of sequencing adapters.
-
PCR amplification of the library.
-
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Bioinformatic Analysis of RNA Sequencing Data
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.
-
Alignment: Reads are aligned to a reference genome (e.g., hg38) using a splice-aware aligner such as STAR.
-
Quantification: Gene expression levels are quantified using tools like RSEM or featureCounts.
-
Differential Gene Expression Analysis: Differential expression between this compound-treated and control samples is determined using packages such as DESeq2 or edgeR in R.
-
Pathway and Gene Set Enrichment Analysis: To identify biological pathways enriched among the differentially expressed genes, tools like GSEA (Gene Set Enrichment Analysis) or DAVID can be utilized.
TCF/LEF Luciferase Reporter Assay for Wnt/β-catenin Activity
This assay is used to specifically measure the transcriptional activity of the Wnt/β-catenin pathway.
-
Plasmids: Cells are co-transfected with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid with a constitutively expressed Renilla luciferase (for normalization of transfection efficiency). A negative control plasmid with mutated TCF/LEF binding sites (e.g., FOPFlash) is used to determine non-specific luciferase activity.
-
Transfection: Cells are seeded in a multi-well plate and transfected with the plasmids using a suitable transfection reagent (e.g., Lipofectamine).
-
Treatment: After transfection, cells are treated with this compound or vehicle control.
-
Luciferase Assay: Following treatment, cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system and a luminometer.
-
Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The fold change in Wnt/β-catenin signaling is calculated as the ratio of normalized luciferase activity in this compound-treated cells to that in control cells.
Conclusion
This compound exerts its anti-cancer effects in part by inducing a profound reprogramming of the cancer cell transcriptome. By inhibiting FASN, this compound disrupts key oncogenic signaling pathways, notably the PI3K-AKT-mTOR and Wnt/β-catenin pathways, leading to a downregulation of genes essential for cell proliferation and survival. The experimental approaches outlined in this guide provide a robust framework for further investigation into the molecular mechanisms of FASN inhibitors and for the identification of predictive biomarkers to guide their clinical development. As our understanding of the intricate links between metabolism and gene expression in cancer continues to grow, FASN inhibitors like this compound hold significant promise as a targeted therapeutic strategy.
References
- 1. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
The Reversible Binding of TVB-3166 to Fatty Acid Synthase: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the reversible binding mechanism of TVB-3166, a potent and selective small-molecule inhibitor, to Fatty Acid Synthase (FASN). FASN is a critical enzyme in de novo lipogenesis, a metabolic pathway frequently upregulated in various cancers, making it a compelling target for therapeutic intervention. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and metabolism research.
Core Binding Mechanism: Reversible Inhibition of the KR Domain
This compound is an orally-available, selective FASN inhibitor that functions through a reversible binding mechanism.[1] This characteristic distinguishes it from earlier-generation, irreversible FASN inhibitors like cerulenin.[1] The reversibility of this compound was demonstrated in a cell-based assay where the removal of the drug from the culture medium restored palmitate synthesis, indicating that the inhibitor does not form a permanent covalent bond with the enzyme.
The specific site of action for this compound is the β-ketoacyl reductase (KR) domain of the FASN multi-enzyme complex.[2] The KR domain is responsible for catalyzing the reduction of a β-ketoacyl-ACP intermediate to a β-hydroxyacyl-ACP, a critical step in the fatty acid elongation cycle. By binding to this domain, this compound competitively inhibits the catalytic activity of FASN, leading to a halt in the synthesis of palmitate, the primary product of FASN.[2][3] While a co-crystal structure of this compound with FASN is not publicly available, studies on similar inhibitors targeting the KR domain suggest that the binding occurs within the keto-substrate site.[3]
Quantitative Binding and Inhibition Data
The potency of this compound has been quantified across various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values demonstrate its sub-micromolar efficacy against FASN. The consistency of these values between purified enzyme assays and cell-based assays underscores the compound's on-target activity.
| Assay Type | Target/Cell Line | IC50 Value (µM) | Reference(s) |
| In Vitro Biochemical Assay | Purified FASN | 0.042 | [4] |
| In Vitro Biochemical Assay | Purified Human FASN | 0.0736 | [5] |
| Cellular Palmitate Synthesis | HeLa Cells | 0.060 | [2] |
| Cellular Palmitate Synthesis | CALU-6 Cells | 0.081 | [2] |
| Cell Viability | CALU-6 Cells | 0.10 | [2] |
Downstream Signaling Consequences of FASN Inhibition
Inhibition of FASN by this compound extends beyond the immediate blockade of lipid synthesis. It triggers a cascade of downstream effects that are detrimental to cancer cell survival and proliferation. One of the key consequences is the disruption of cellular membrane architecture, specifically lipid rafts.[1][2] This disruption alters the localization and function of membrane-associated signaling proteins.
Furthermore, FASN inhibition by this compound has been shown to suppress critical oncogenic signaling pathways, including the PI3K-AKT-mTOR and the β-catenin pathways.[1][2] These pathways are central regulators of cell growth, proliferation, and survival. The ability of this compound to modulate these pathways highlights its multi-faceted anti-tumor activity.
Experimental Protocols
FASN Activity Assay (Spectrophotometric)
This assay quantifies FASN activity by measuring the rate of NADPH oxidation, which is consumed during the fatty acid synthesis cycle. The decrease in absorbance at 340 nm is proportional to FASN activity.
Materials:
-
Purified FASN enzyme or cell lysate
-
FASN Reaction Buffer: 100 mM potassium phosphate (pH 6.5), 2 mM EDTA, 300 µg/mL fatty acid-free BSA, 10 mM cysteine.[6]
-
Substrates: Acetyl-CoA (6.2 mM stock), Malonyl-CoA (5.8 mM stock), NADPH (24 mM stock).[7]
-
96-well UV-transparent plate
-
Spectrophotometer plate reader
Procedure:
-
Prepare a fresh FASN reaction buffer.
-
Add 20 µL of protein extract (or purified FASN) to the wells of a 96-well plate.[7]
-
Add 200 µL of the FASN reaction buffer containing NADPH and Acetyl-CoA to each well.[7]
-
For inhibitor studies, add this compound at desired concentrations and pre-incubate with the enzyme.
-
Measure the background NADPH oxidation by reading absorbance at 340 nm (A340) at 37°C for 3 minutes at 1-minute intervals.[7]
-
Initiate the reaction by adding 2 µL of 5.8 mM Malonyl-CoA to each well.[7]
-
Immediately begin reading A340 at 37°C for 15 minutes at 1-minute intervals to determine the FASN-dependent rate of NADPH oxidation.[7]
-
Calculate the rate of reaction from the linear portion of the absorbance curve.
Cellular Palmitate Synthesis Assay (Isotope Tracing)
This cell-based assay measures the de novo synthesis of palmitate by tracing the incorporation of a stable isotope-labeled precursor, such as ¹³C-acetate, into the fatty acid backbone.
Materials:
-
Adherent cancer cell line (e.g., HeLa, CALU-6)
-
Cell culture medium and serum
-
¹³C-labeled sodium acetate
-
This compound
-
Reagents for lipid extraction (e.g., methanol, chloroform)
-
Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatography–mass spectrometry (LC-MS)
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for a predetermined time (e.g., 4 hours).
-
Replace the medium with fresh medium containing ¹³C-acetate and the corresponding concentrations of this compound.
-
Incubate the cells for 18-24 hours to allow for the incorporation of the labeled precursor.[2]
-
After incubation, wash the cells with PBS and harvest them.
-
Perform a total lipid extraction from the cell pellets using a standard method (e.g., Folch or Bligh-Dyer).
-
Analyze the lipid extracts by GC-MS or LC-MS to quantify the amount of ¹³C-labeled palmitate relative to the total palmitate pool.
-
Determine the IC50 value by plotting the inhibition of ¹³C-palmitate synthesis against the log concentration of this compound.
Binding Kinetics Analysis (Surface Plasmon Resonance - General Protocol)
Surface Plasmon Resonance (SPR) can be used to measure the real-time association and dissociation kinetics of this compound with purified FASN, allowing for the determination of binding constants (KD), and on- (ka) and off-rates (kd).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified, active FASN protein (ligand)
-
This compound (analyte)
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC/NHS)
-
Regeneration solution (e.g., low pH glycine)
Procedure:
-
Ligand Immobilization: Covalently immobilize the purified FASN protein onto the sensor chip surface using standard amine coupling chemistry.[8]
-
Analyte Injection: Prepare a series of dilutions of this compound in running buffer. Inject each concentration over the FASN-immobilized surface at a constant flow rate.[8]
-
Association Phase: Monitor the binding response (in Resonance Units, RU) in real-time as this compound associates with the immobilized FASN.
-
Dissociation Phase: After the injection, flow running buffer over the chip and monitor the decrease in RU as this compound dissociates from FASN.
-
Regeneration: Inject a pulse of regeneration solution to remove any remaining bound analyte, returning the signal to baseline.
-
Data Analysis: Fit the resulting sensorgrams from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and the equilibrium dissociation constant (KD).
References
- 1. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay [bio-protocol.org]
- 8. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Methodological & Application
Application Notes and Protocols: Preparing TVB-3166 Stock Solution and Working Concentrations
Audience: Researchers, scientists, and drug development professionals.
Introduction: TVB-3166 is a potent, selective, and orally-available reversible inhibitor of fatty acid synthase (FASN).[1][2][3][4][5][6] FASN is a key enzyme in de novo lipogenesis, and its overexpression is a common feature in many human cancers, making it a compelling target for therapeutic intervention. This compound has been shown to induce apoptosis and inhibit tumor growth in various preclinical models.[1][2][4] Mechanistically, it disrupts lipid synthesis, alters lipid raft architecture, and inhibits critical signaling pathways, including PI3K-AKT-mTOR and β-catenin.[3][4][5]
This document provides detailed protocols for the preparation of this compound stock solutions and subsequent working concentrations for both in vitro and in vivo experiments.
Physicochemical and Solubility Data
Proper preparation of this compound solutions is critical for experimental accuracy and reproducibility. The following tables summarize the key properties and solubility of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₄N₄O | [1] |
| Molecular Weight | 384.47 g/mol | [1] |
| CAS Number | 1533438-83-3 | [1][2] |
| Appearance | Solid | [2] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | ~62.5 - 77 mg/mL (~163 - 200 mM) | Use fresh, anhydrous DMSO. Ultrasonic assistance may be needed. Hygroscopic DMSO can reduce solubility. | [1][2] |
Recommended Working Concentrations
The optimal working concentration of this compound is application-dependent. The table below provides a range of concentrations reported in the literature for various experimental setups. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific model system.
Table 3: Guideline for this compound Working Concentrations
| Application | Cell/Model Type | Concentration Range | Notes | Reference |
| Biochemical Assay | FASN Enzyme Inhibition | IC₅₀: 42 nM | In vitro enzymatic assay. | [1][2][5][6] |
| Cellular Palmitate Synthesis | Various Cancer Cell Lines | IC₅₀: 81 nM | Measures direct target engagement in cells. | [2][5][6] |
| In Vitro Cell Viability | Various Cancer Cell Lines | 20 nM - 10 µM | Dose-dependent effects are commonly observed between 20-200 nM. | [4][5][6][7] |
| In Vitro Cell Signaling | CALU6, COLO-205, etc. | 20 nM - 2 µM | For Western blot analysis of pathways like PI3K/AKT. | [5] |
| In Vivo Xenograft Models | Mouse models | 30 - 100 mg/kg/day | Administered via oral gavage. | [2] |
| In Vivo Coronavirus Study | Mouse models | 30 mg/kg | Administered via oral gavage. | [8] |
Experimental Protocols
Safety Precaution: Handle this compound powder and concentrated solutions in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution, which can be aliquoted and stored for future use.
Materials:
-
This compound powder (MW: 384.47)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sonicator (optional, but recommended)[2]
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 384.47 g/mol * (1000 mg / 1 g) = 3.845 mg
-
-
Weighing: Carefully weigh out 3.845 mg of this compound powder and place it into a sterile vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If dissolution is slow, brief sonication in a water bath may be required to achieve a clear solution.[2]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Caption: Workflow for preparing this compound stock solution.
Protocol 2: Preparation of Working Concentrations for In Vitro Assays
This protocol describes the serial dilution of the DMSO stock solution into cell culture medium for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile polypropylene tubes
Procedure:
-
Thaw Stock: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (e.g., to 1 mM): Perform an initial dilution to avoid adding a high concentration of DMSO directly to the final working solution.
-
Pipette 10 µL of the 10 mM stock into 90 µL of sterile culture medium or PBS. This creates a 1 mM intermediate stock.
-
-
Final Working Dilution (e.g., to 1 µM):
-
Add the appropriate volume of the intermediate stock to your final volume of cell culture medium. For example, to make 1 mL of 1 µM working solution, add 1 µL of the 1 mM intermediate stock to 999 µL of culture medium.
-
-
Serial Dilutions: Perform further serial dilutions as required to achieve your desired final concentrations (e.g., 200 nM, 100 nM, 50 nM, etc.).
-
DMSO Control: Prepare a vehicle control by adding the same final concentration of DMSO to the culture medium as is present in the highest concentration of your this compound working solution. (e.g., if the highest concentration has 0.1% DMSO, the vehicle control should also contain 0.1% DMSO).
-
Application: Mix gently and add the final working solutions to your cell cultures immediately.
Protocol 3: Preparation of Formulation for In Vivo Oral Gavage
This protocol provides an example of a vehicle formulation for administering this compound to animals via oral gavage. Note: Vehicle composition may need to be optimized for specific animal models and experimental requirements.
Materials:
-
This compound stock solution in DMSO (e.g., 77 mg/mL)[1]
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
Sterile tubes
Example Procedure for a 3.85 mg/mL Dosing Solution: This formulation is adapted from a published protocol and should be prepared fresh daily.[1]
-
Prepare Stock: Ensure you have a clarified stock solution of this compound in DMSO (e.g., 77 mg/mL).
-
Mix Solvents: In a sterile tube, combine the following in order:
-
Add 400 µL of PEG300.
-
Add 50 µL of the 77 mg/mL this compound DMSO stock solution. Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80. Mix again until the solution is clear.
-
Add 500 µL of sterile ddH₂O (or saline) to bring the final volume to 1 mL.
-
-
Final Mixing: Mix the final solution thoroughly. The resulting concentration will be (50 µL * 77 mg/mL) / 1000 µL = 3.85 mg/mL .
-
Administration: Use the mixed solution immediately for animal dosing. For a 30 mg/kg dose in a 25g mouse, the required volume would be approximately 195 µL.
Mechanism of Action: Signaling Pathway
This compound exerts its anti-tumor effects primarily through the inhibition of FASN. This blocks the synthesis of palmitate, a crucial fatty acid required for numerous cellular processes in cancer cells. The downstream consequences include the disruption of membrane lipid rafts and the inhibition of key oncogenic signaling pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. FASN inhibitor this compound prevents S-acylation of the spike protein of human coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
TVB-3166: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of TVB-3166, a potent and selective inhibitor of Fatty Acid Synthase (FASN).
This compound is an orally available, reversible, and selective small-molecule inhibitor of Fatty Acid Synthase (FASN) with an IC50 of 0.042 μM in in vitro biochemical assays.[1] By inhibiting FASN, this compound disrupts de novo palmitate synthesis, a critical process for tumor cell growth and survival.[2] This disruption leads to apoptosis, inhibition of tumor cell proliferation, and remodeling of cell membranes.[2][3] These application notes provide essential information on the solubility, mechanism of action, and experimental use of this compound.
Solubility of this compound
The solubility of this compound in various solvents is a critical factor for its effective use in in vitro and in vivo experiments. The following table summarizes the available solubility data. It is highly recommended to use fresh, anhydrous DMSO for preparing stock solutions, as its hygroscopic nature can significantly reduce the solubility of the compound.[1][4]
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 77[1] | 200.27[1] | Use fresh, anhydrous DMSO. |
| DMSO | 62.5[4] | 162.56[4] | Ultrasonic treatment may be needed. |
| Water | Insoluble[1] | - | |
| Ethanol | Insoluble[1] | - |
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting the enzymatic activity of FASN.[5] FASN is the key enzyme responsible for the de novo synthesis of long-chain fatty acids, primarily palmitate, from acetyl-CoA and malonyl-CoA.[6][7] In many cancer cells, FASN is overexpressed and its activity is elevated to meet the high demand for lipids for membrane synthesis, energy storage, and signaling molecule production.
The inhibition of FASN by this compound leads to a cascade of downstream effects, including the disruption of lipid raft architecture and the inhibition of key oncogenic signaling pathways such as PI3K-AKT-mTOR and β-catenin.[2][3]
Experimental Protocols
In Vitro Cell-Based Assays
1. Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound for in vitro experiments.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 77 mg/mL or 200.27 mM).[1]
-
Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.[8]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).[1]
-
2. Cell Viability Assay
-
Objective: To determine the effect of this compound on the viability of cancer cell lines.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
-
Protocol:
-
Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
-
The next day, prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.[9]
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Incubate the plate for 72-96 hours.
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
-
3. Western Blot Analysis of Downstream Signaling
-
Objective: To assess the effect of this compound on the phosphorylation status and expression levels of proteins in the PI3K-AKT-mTOR and β-catenin pathways.
-
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., p-AKT, AKT, p-S6, S6, β-catenin, c-Myc)
-
Secondary antibodies
-
Chemiluminescence detection reagents
-
-
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.02, 0.2, 2.0 µM) for 96 hours.[5]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
-
In Vivo Xenograft Studies
1. Preparation of this compound for Oral Gavage
-
Objective: To prepare a formulation of this compound suitable for oral administration in animal models.
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Corn oil
-
-
Protocol:
-
Reconstitute this compound by adding a small volume of DMSO (10% of the final volume) to the vial.[8]
-
Briefly vortex and heat the vial in a 37°C water bath to aid dissolution.[8]
-
Add corn oil to achieve the final desired concentration (e.g., 5 mg/mL).[8]
-
Another formulation involves adding 50 μL of a 12.8 mg/mL clear DMSO stock solution to 950 μL of corn oil and mixing evenly. The mixed solution should be used immediately.[1]
-
For a clear solution for injection, a formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O can be used.[1]
-
2. Xenograft Tumor Growth Inhibition Study
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a xenograft mouse model.
-
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Calipers for tumor measurement
-
-
Protocol:
-
Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and vehicle control groups.
-
Administer this compound orally by gavage daily at the desired dose (e.g., 30-100 mg/kg).[4]
-
Administer the vehicle (e.g., the same formulation without this compound) to the control group.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
These protocols provide a general framework for working with this compound. Researchers should optimize the specific conditions for their cell lines and animal models.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty acid synthase (FASN) signalome: A molecular guide for precision oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty acid synthase - Wikipedia [en.wikipedia.org]
- 8. FASN inhibitor this compound prevents S-acylation of the spike protein of human coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunofluorescence Staining of Lipid Rafts Following TVB-3166 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
TVB-3166 is a potent and selective inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of palmitate.[1][2] Elevated FASN expression is a hallmark of many cancers and is associated with tumor progression and poor prognosis.[3][4][5] Inhibition of FASN by this compound has been shown to induce apoptosis in cancer cells and disrupt cellular architecture, notably by altering the integrity of lipid rafts.[4][6][7]
Lipid rafts are dynamic, sterol- and sphingolipid-enriched microdomains within the plasma membrane that serve as organizing centers for signal transduction molecules.[8][9] The proper formation and function of these rafts are dependent on their lipid composition, including palmitoylated proteins. By inhibiting palmitate synthesis, this compound disrupts the architecture of lipid rafts, leading to the delocalization of raft-associated signaling proteins and the subsequent inhibition of critical pro-survival pathways, such as the PI3K-AKT-mTOR and β-catenin signaling cascades.[1][3]
These application notes provide detailed protocols for the immunofluorescence staining of lipid raft markers in cells treated with this compound. This allows for the visualization and potential quantification of the disruptive effects of the compound on these critical membrane microdomains.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) for Cell Viability | Reference |
| CALU-6 | Non-small-cell lung | 0.10 | [6] |
| Multiple Lines | Various | 0.02 - 0.2 (effective conc.) | [1] |
| PC3 | Prostate Cancer | Cytotoxicity observed | [6] |
| LNCaP | Prostate Cancer | Cytotoxicity observed | [6] |
| Parameter | Cell Lines | Treatment | Observation | Reference |
| Akt (S473) Phosphorylation | CALU-6, COLO-205, OVCAR-8, 22Rv1 | 0.02, 0.2, or 2.0 µM this compound for 96h | Inhibition of phosphorylation | [1] |
| Ribosomal protein S6 (S240/244) Phosphorylation | CALU-6, COLO-205, OVCAR-8 | 0.02, 0.2, or 2.0 µM this compound for 96h | Inhibition of phosphorylation | [1] |
| β-catenin (S675) Phosphorylation | COLO-205, A549 | 0.2 µM this compound for 96h | Dose-dependent inhibition of phosphorylation | [1] |
| Lipid Raft Cluster Size | Raji B-cells | Lipid raft disrupting molecules | Decrease in cluster radius from ~200 nm to <100 nm | [10] |
Signaling Pathway Disruption by this compound
The inhibition of FASN by this compound leads to a depletion of palmitate, a crucial component for the synthesis of lipids that form lipid rafts and for the palmitoylation of various signaling proteins. This disruption of lipid raft integrity leads to the spatial disorganization of signaling complexes and subsequent downregulation of key oncogenic pathways.
Caption: this compound inhibits FASN, disrupting lipid raft integrity and downstream signaling.
Experimental Protocols
Protocol 1: Immunofluorescence Staining of Lipid Raft Marker GM1
This protocol uses fluorescently labeled Cholera Toxin Subunit B (CTB), which binds specifically to the ganglioside GM1, a well-established marker for lipid rafts.[11][12]
Materials:
-
Cells of interest (e.g., CALU-6, COLO-205)
-
This compound (dissolved in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Fluorescently conjugated Cholera Toxin Subunit B (e.g., Alexa Fluor 488 conjugate)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Antifade mounting medium with DAPI
-
Glass coverslips and microscope slides
-
Fluorescence microscope
Experimental Workflow:
Caption: Workflow for immunofluorescence staining of GM1 in lipid rafts.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 0.02-2.0 µM) or DMSO as a vehicle control for the desired time (e.g., 48-96 hours).[1]
-
-
Fixation:
-
Gently wash the cells three times with ice-cold PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Block non-specific binding by incubating the cells with 1% BSA in PBS for 30 minutes at room temperature.
-
Incubate the cells with the fluorescently conjugated Cholera Toxin Subunit B (typically 1-5 µg/mL in blocking buffer) for 30-60 minutes at 4°C, protected from light.[12]
-
Gently wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium containing DAPI for nuclear counterstaining.
-
Image the cells using a fluorescence microscope with appropriate filters for the chosen fluorophore and DAPI.
-
Expected Results: In control cells, GM1 staining should appear as a relatively continuous ring at the plasma membrane. Following this compound treatment, a disruption of this pattern is expected, with staining becoming more punctate, fragmented, or internalized, indicating a loss of lipid raft integrity.[6]
Protocol 2: Immunofluorescence Staining of Lipid Raft-Associated Proteins (Flotillin-1 or Caveolin-1)
This protocol is for staining endogenous proteins that are known to associate with lipid rafts, such as Flotillin-1 or Caveolin-1.[13][14][15]
Materials:
-
Same as Protocol 1, with the following additions:
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Primary antibody against a lipid raft marker (e.g., anti-Flotillin-1 or anti-Caveolin-1)
-
Fluorescently labeled secondary antibody corresponding to the primary antibody host species
Experimental Workflow:
Caption: Workflow for staining lipid raft-associated proteins.
Procedure:
-
Cell Culture, Treatment, and Fixation:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific binding with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate the cells with the primary antibody (diluted in blocking buffer according to the manufacturer's instructions) overnight at 4°C or for 1-2 hours at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Follow step 4 from Protocol 1.
-
Expected Results: Similar to GM1 staining, Flotillin-1 or Caveolin-1 in control cells should exhibit a characteristic localization at the plasma membrane, often in a punctate pattern. Treatment with this compound is expected to cause a disorganization or delocalization of this staining pattern, reflecting the disruption of the lipid raft environment.
Conclusion
The provided protocols offer a robust framework for investigating the effects of the FASN inhibitor this compound on lipid raft integrity using immunofluorescence microscopy. By visualizing the localization of established lipid raft markers, researchers can gain valuable insights into the cellular mechanisms of action of this compound and its impact on critical signaling platforms in cancer cells. The quantitative data and pathway diagrams further support the understanding of how FASN inhibition translates to anti-tumor activity.
References
- 1. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sagimet.com [sagimet.com]
- 3. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunofluorescence Labeling of Lipid-Binding Proteins CERTs to Monitor Lipid Raft Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity and Radiosensitizing Activity of the Fatty Acid Synthase Inhibitor C75 Is Enhanced by Blocking Fatty Acid Uptake in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lipid Rafts and Caveolae and Their Role in Compartmentation of Redox Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IL-4-induced caveolin-1-containing lipid rafts aggregation contributes to MUC5AC synthesis in bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Super-Resolution Imaging and Quantitative Analysis of Membrane Protein/Lipid Raft Clustering Mediated by Cell Surface Self-Assembly of Hybrid Nanoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biotium.com [biotium.com]
- 13. pathology.washington.edu [pathology.washington.edu]
- 14. Flotillins: At the Intersection of Protein S-Palmitoylation and Lipid-Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Caveolin Transfection Results in Caveolae Formation but Not Apical Sorting of Glycosylphosphatidylinositol (GPI)-anchored Proteins in Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Determining TVB-3166 IC50 Values Using Cell Viability Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of TVB-3166, a potent and selective inhibitor of Fatty Acid Synthase (FASN), using common cell viability assays. These protocols are intended to guide researchers in accurately assessing the cytotoxic and anti-proliferative effects of this compound in various cancer cell lines.
Introduction to this compound and its Mechanism of Action
This compound is an orally-available, reversible, and selective small-molecule inhibitor of Fatty Acid Synthase (FASN).[1][2][3][4] FASN is the key enzyme responsible for the de novo synthesis of palmitate, a saturated fatty acid.[5][6] In many cancer types, FASN is overexpressed and its activity is elevated, contributing to tumor cell growth, proliferation, and survival.[5][7] Cancer cells rely on FASN-mediated lipogenesis to provide lipids for membrane formation, energy storage, and signaling molecule synthesis.[5][6]
The mechanism of action of this compound involves the inhibition of FASN, leading to a depletion of endogenous fatty acids. This disruption of lipid metabolism in cancer cells has several downstream consequences, including:
-
Alteration of Membrane Composition and Fluidity: Inhibition of fatty acid synthesis can impact the integrity and function of cellular membranes, including lipid rafts.[8][9]
-
Inhibition of Signaling Pathways: this compound has been shown to suppress critical oncogenic signaling pathways, including the PI3K-AKT-mTOR and β-catenin pathways.[1][8][9][10]
-
Induction of Apoptosis: By disrupting essential cellular processes, this compound treatment leads to programmed cell death in cancer cells.[1][2][3][4][10]
The determination of the IC50 value of this compound is a crucial step in preclinical studies to quantify its potency and to select appropriate concentrations for further mechanistic and in vivo studies.
Data Presentation: this compound IC50 Values in Various Cancer Cell Lines
The following table summarizes previously reported IC50 values for this compound in different cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, assay method, and experimental conditions (e.g., incubation time).
| Cell Line | Cancer Type | Assay Method | IC50 (nM) | Reference |
| CALU-6 | Non-small-cell lung cancer | Cell Viability Assay | 100 | [1] |
| LNCaP-LN3 | Prostate Cancer | WST-1 Assay | Not specified, but effective | [11] |
| SCC-9 ZsG | Oral Squamous Cell Carcinoma | MTT Assay | Significantly reduced viability | [10] |
| LN-1A | Metastatic Oral Squamous Cell Carcinoma | MTT Assay | Significantly reduced viability | [10] |
| Biochemical FASN | In vitro biochemical assay | - | 42 | [1][3] |
| Cellular Palmitate Synthesis | - | - | 81 | [1][3] |
Experimental Protocols
This section provides detailed protocols for three common colorimetric and luminescent-based cell viability assays to determine the IC50 of this compound: the MTT, MTS, and CellTiter-Glo® assays.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 1 nM to 10 µM. Remember to include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).
-
Protocol 2: MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
The MTS assay is a similar colorimetric assay to MTT, but it utilizes a tetrazolium salt that is reduced to a soluble formazan product, eliminating the need for a solubilization step.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
Combined MTS/PMS solution (commercially available kits)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
MTS Reagent Addition:
-
After the desired incubation period with this compound, add 20 µL of the combined MTS/PMS solution to each well.
-
-
Incubation:
-
Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
-
Data Analysis: Follow step 6 from the MTT assay protocol to calculate the percentage of cell viability and determine the IC50 value.
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous luminescent assay that quantifies the amount of ATP, which is an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.[12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Opaque-walled 96-well plates (to prevent luminescence signal cross-talk)
-
CellTiter-Glo® Reagent (commercially available)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT assay protocol, using opaque-walled plates.
-
Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Reagent to room temperature before use.
-
After the incubation period with this compound, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
-
Lysis and Signal Stabilization:
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the luminescence of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
Plot the percentage of cell viability against the log concentration of this compound and determine the IC50 value as described in the MTT protocol.
-
Mandatory Visualizations
Signaling Pathway of FASN and its Inhibition by this compound
Caption: FASN signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Determining this compound IC50
Caption: Experimental workflow for IC50 determination of this compound.
References
- 1. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. OUH - Protocols [ous-research.no]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer properties of the fatty acid synthase inhibitor this compound on oral squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
Application Notes and Protocols for Measuring TVB-3166 Activity using a Palmitate Synthesis Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
De novo fatty acid synthesis is a critical metabolic pathway in cancer cells, providing essential building blocks for membranes, energy storage, and signaling molecules.[1] Fatty Acid Synthase (FASN) is the key enzyme in this process, catalyzing the synthesis of palmitate from acetyl-CoA and malonyl-CoA.[2][3] In many cancers, FASN is overexpressed and its activity is elevated, correlating with tumor progression, chemoresistance, and poor patient prognosis.[4][5] This makes FASN a compelling target for anticancer drug development.[6]
TVB-3166 is a potent, selective, and reversible oral inhibitor of FASN.[4][7] It has demonstrated anti-tumor activity in a variety of preclinical cancer models by inducing apoptosis and inhibiting tumor cell growth.[5][6] this compound inhibits the keto-reductase enzymatic function of FASN.[4] This application note provides a detailed protocol for a cell-based palmitate synthesis assay to measure the activity of this compound. This assay utilizes a radiolabeled or stable isotope-labeled precursor to quantify the rate of de novo palmitate synthesis.
Signaling Pathway and Mechanism of Action
FASN is a central enzyme in cellular metabolism, and its inhibition by this compound has significant downstream effects on various signaling pathways crucial for cancer cell survival and proliferation.
Quantitative Data Summary
The potency of this compound has been evaluated in various assays, demonstrating its effectiveness as a FASN inhibitor.
| Assay Type | Cell Line/Target | IC50 Value | Reference |
| Biochemical Assay | Purified FASN | 0.042 µM (42 nM) | [4][7] |
| Cellular Palmitate Synthesis | HeLa Cells | 0.060 µM (60 nM) | [4] |
| Cellular Palmitate Synthesis | Generic | 0.081 µM (81 nM) | [2] |
| Cell Viability | CALU-6 Cells | 0.10 µM (100 nM) | [4] |
Experimental Protocols
This section provides a detailed protocol for a cell-based palmitate synthesis assay using [¹⁴C]-acetate. A similar workflow can be adapted for stable isotope-labeled precursors (e.g., [¹³C]-acetate) with detection by mass spectrometry.
Experimental Workflow
Materials and Reagents
-
Cell Lines: Cancer cell lines with high FASN expression (e.g., PC-3, LNCaP, HeLa, A549).[4][8]
-
Culture Medium: Appropriate cell culture medium (e.g., RPMI, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Prepare a stock solution in DMSO.[7]
-
[¹⁴C]-Acetate: Sodium salt, specific activity >50 mCi/mmol.
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Lipid Extraction Solution: Chloroform:Methanol (2:1, v/v).[9]
-
Saponification Solution: 30% KOH in ethanol.
-
Scintillation Cocktail
-
96-well or 24-well cell culture plates
-
Scintillation vials
-
Liquid scintillation counter
Protocol
1. Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 24-well plate at a density of 2 x 10⁵ cells per well.[7]
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 0.01 nM to 10 µM to generate a full dose-response curve.[4] Include a vehicle control (DMSO) group.[10]
-
Remove the culture medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the cells for 4 to 24 hours at 37°C. The pre-incubation time may need to be optimized for specific cell lines.
3. Radiolabeling:
-
To each well, add [¹⁴C]-acetate to a final concentration of 1 µCi/mL.[9]
-
Incubate the cells for 2 to 4 hours at 37°C.[9]
4. Lipid Extraction:
-
Aspirate the radiolabeled medium and wash the cells twice with ice-cold PBS.
-
Add 500 µL of Chloroform:Methanol (2:1) to each well to lyse the cells and extract the lipids.[9]
-
Incubate at room temperature for 15 minutes with gentle agitation.
-
Transfer the lipid extract to a new tube.
5. Saponification (Optional but Recommended):
This step ensures that all labeled acetate incorporated into any fatty acid is measured.
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Resuspend the lipid pellet in 1 mL of 30% KOH in ethanol.
-
Incubate at 80°C for 2 hours to hydrolyze the fatty acids.
-
Allow the samples to cool to room temperature.
-
Acidify the solution with concentrated HCl to protonate the fatty acids.
-
Extract the fatty acids by adding 1 mL of hexane and vortexing.
-
Collect the upper hexane phase containing the fatty acids.
6. Scintillation Counting:
-
Transfer the lipid extract (or the hexane phase after saponification) to a scintillation vial.
-
Allow the solvent to evaporate completely.
-
Add an appropriate volume of scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
7. Data Analysis:
-
Normalize the CPM values to the protein concentration of a parallel well to account for any differences in cell number.
-
Plot the percentage of palmitate synthesis inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits palmitate synthesis by 50%, using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
Conclusion
This application note provides a comprehensive guide for assessing the inhibitory activity of this compound on de novo palmitate synthesis in cancer cells. The described assay is a robust and reliable method for quantifying the on-target activity of FASN inhibitors and can be a valuable tool in the preclinical evaluation of this class of anti-cancer agents. The provided protocols and diagrams offer a clear framework for researchers to implement this assay in their laboratories.
References
- 1. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. De novo synthesis of fatty acids (Palmitic acid) | Pharmaguideline [pharmaguideline.com]
- 4. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Cytotoxicity and Radiosensitizing Activity of the Fatty Acid Synthase Inhibitor C75 Is Enhanced by Blocking Fatty Acid Uptake in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antitumor activity of an inhibitor of fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for TVB-3166 in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the use of TVB-3166, a potent and selective inhibitor of Fatty Acid Synthase (FASN), in various in vitro experimental settings. The information is compiled from peer-reviewed research to assist in the design and execution of experiments exploring the anti-tumor and antiviral properties of this compound.
Introduction to this compound
This compound is an orally available, reversible, and highly selective small-molecule inhibitor of FASN.[1][2] FASN is the key enzyme responsible for the de novo synthesis of palmitate, a saturated fatty acid.[3] In many cancer types, FASN is overexpressed and has been linked to tumor progression, chemoresistance, and poor patient survival.[2][4] By inhibiting FASN, this compound disrupts multiple oncogenic processes, including lipid metabolism, signaling pathways, and membrane architecture, ultimately leading to apoptosis in tumor cells.[1][5][6] It has also been shown to possess antiviral activity.[3]
Mechanism of Action
This compound's primary mechanism is the inhibition of FASN, which leads to a depletion of cellular palmitate.[6] This has several downstream consequences in cancer cells:
-
Disruption of Lipid Rafts: FASN inhibition alters the architecture of lipid rafts in the cell membrane, which are critical for signaling protein localization and function.[5]
-
Inhibition of Signaling Pathways: this compound has been shown to inhibit key oncogenic signaling pathways, including the PI3K-AKT-mTOR and β-catenin pathways.[1][5][6]
-
Induction of Apoptosis: By disrupting these critical cellular processes, this compound selectively induces apoptosis in tumor cells while having minimal effect on non-cancerous cells.[1][5]
-
Alteration of Gene Expression: The compound modulates the expression of genes involved in lipid synthesis, cell cycle, and apoptosis.[5]
Quantitative Data Summary: this compound Treatment in Vitro
The following tables summarize the treatment conditions for this compound across various in vitro assays and cell lines as reported in the literature.
| Cell Line | Assay Type | This compound Concentration(s) | Treatment Duration | Reference |
| CALU-6 (NSCLC) | Cell Viability (CellTiter-Glo) | Dose-dependent (IC50 ~0.10 µM) | 7 days | [1][7] |
| CALU-6, COLO-205 | Immunofluorescence (Lipid Rafts) | 0.02, 0.2, 2.0 µM | 96 hours | [1] |
| CALU-6, COLO-205, OVCAR-8, 22Rv1 | Western Blot (Signaling Proteins) | 0.02, 0.2, 2.0 µM | 96 hours | [1] |
| COLO-205, A549 | Luciferase Reporter Assay (β-catenin) | 0.2 µM | 48 hours | [1] |
| HeLa | Palmitate Synthesis Assay | Dose-dependent (IC50 ~0.060 µM) | 18 hours (continuous) | [1] |
| HeLa | Reversibility Assay | Not specified | 4 hours (washout) | [1] |
| Luminal A Breast Cancer Cells | Cell Growth and Viability | Not specified | 14 days | [8] |
| Colorectal Cancer (CRC) Cell Lines (Panel of 13) | Cell Proliferation (Cell Count) | 0.2 µM | 7 days | [9] |
| PC3, PC3-TxR, DU145-TxR (Prostate Cancer) | Cell Viability (CCK-8) | Various concentrations | 72 hours | [10] |
| SCC-9, LN-1A (Oral Squamous Cell Carcinoma) | Cell Viability, Proliferation, Apoptosis, Migration, Adhesion | Various concentrations | Not specified | [11] |
| A549 (Lung), HEp2, HeLa | Viral Titer Reduction (RSV, PIV3, HRV16) | Not specified | Not specified | [3] |
| HEK293T, Caco-2, MEF-hACE2 | SARS-CoV-2 Infection Assay | 320 nM starting dose (serial dilution) | 16 hours (pre-treatment) | [12] |
| HEK293T | Spike Protein S-acylation Assay | 0.2 µM, 20 µM | 16-18 hours | [13] |
Experimental Protocols
Cell Viability/Proliferation Assay (e.g., using CellTiter-Glo® or cell counting)
This protocol is a general guideline based on methodologies reported for this compound.[1][7][9]
-
Cell Seeding: Seed cells in 96-well plates at a density optimized for logarithmic growth over the planned experiment duration (e.g., 2,000-5,000 cells/well). Allow cells to adhere overnight.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. A serial dilution is recommended to determine the IC50 value. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for the desired duration. For this compound, typical incubation times for viability and proliferation assays range from 72 hours to 7 days.[9][10] For longer incubations (e.g., 7 days), it may be necessary to replenish the medium and drug.[9]
-
Assessment:
-
CellTiter-Glo®: Follow the manufacturer's instructions to measure ATP levels as an indicator of cell viability.
-
Cell Counting: Aspirate the medium, wash with PBS, and detach the cells using trypsin. Neutralize the trypsin and count the cells using a hemocytometer or an automated cell counter.
-
Western Blot Analysis for Signaling Pathway Modulation
This protocol outlines the steps to analyze changes in protein expression and phosphorylation in key signaling pathways affected by this compound.[1]
-
Cell Seeding and Treatment: Seed cells in 6-well plates or 10 cm dishes to ensure sufficient protein yield. Once the cells reach the desired confluency (e.g., 70-80%), treat them with this compound at the desired concentrations (e.g., 0.02, 0.2, 2.0 µM) for the appropriate duration (e.g., 96 hours for downstream effects, or shorter times for acute signaling events).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, p-mTOR, mTOR, β-catenin, FASN, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Diagrams and Visualizations
Caption: Mechanism of action of this compound in cancer cells.
Caption: General workflow for Western Blot analysis.
Caption: this compound's effect on the PI3K-AKT-mTOR pathway.
References
- 1. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct Inhibition of Cellular Fatty Acid Synthase Impairs Replication of Respiratory Syncytial Virus and Other Respiratory Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Involvement of the pro-oncogenic enzyme fatty acid synthase in the hallmarks of cancer: a promising target in anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of fatty acid synthase on tumor and progress in the development of related therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sagimet.com [sagimet.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Anticancer properties of the fatty acid synthase inhibitor this compound on oral squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. FASN inhibitor this compound prevents S-acylation of the spike protein of human coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TVB-3166 Administration in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of TVB-3166, a potent and selective inhibitor of Fatty Acid Synthase (FASN). The information presented here is collated from preclinical studies to guide the design and execution of in vivo experiments.
Introduction
This compound is an orally available, reversible small molecule inhibitor of FASN.[1][2] Inhibition of FASN disrupts the de novo synthesis of palmitate, a critical component for tumor cell proliferation and survival.[2] This disruption leads to the remodeling of cell membranes, inhibition of key oncogenic signaling pathways, and ultimately, apoptosis in cancer cells.[1] Preclinical studies have demonstrated the anti-tumor efficacy of this compound in a variety of cancer models, making it a compound of significant interest for cancer therapy research.[2][3]
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting FASN, which in turn impacts several downstream cellular processes. A primary mechanism is the disruption of the PI3K-AKT-mTOR and β-catenin signaling pathways.[1] FASN inhibition alters the architecture of lipid rafts in the cell membrane, which are crucial for the proper localization and function of signaling proteins.[1] This leads to reduced phosphorylation of AKT and subsequent downregulation of the mTOR pathway, a central regulator of cell growth and proliferation. Additionally, this compound has been shown to decrease the expression of c-Myc, a key downstream effector of the Wnt/β-catenin pathway.[1]
References
- 1. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Potential off-target effects of the FASN inhibitor TVB-3166
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Fatty Acid Synthase (FASN) inhibitor, TVB-3166. The focus is to help identify and understand potential off-target effects versus on-target, downstream consequences during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the established primary mechanism of action for this compound?
A1: this compound is a potent, selective, and reversible inhibitor of Fatty Acid Synthase (FASN).[1][2][3] FASN is the enzyme responsible for the terminal steps in the de novo synthesis of palmitate, a 16-carbon saturated fatty acid.[4] By inhibiting FASN, this compound blocks the production of endogenous palmitate, which is crucial for cancer cells to build cell membranes, store energy, and perform protein modifications necessary for rapid proliferation.[4][5][6]
Q2: How selective is this compound for FASN?
Q3: this compound is reported to inhibit the PI3K-AKT-mTOR and β-catenin signaling pathways. Is this a direct, off-target effect?
A3: The inhibition of PI3K-AKT-mTOR and β-catenin pathways is considered a downstream consequence of on-target FASN inhibition, not a direct off-target effect.[1][4][7] The mechanism is linked to the disruption of lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids.[1][9] FASN activity is essential for maintaining the lipid composition and architecture of these rafts. By inhibiting FASN, this compound alters lipid raft integrity, which in turn disrupts the localization and function of raft-associated signaling proteins, including key components of the PI3K-AKT and β-catenin pathways.[1][4]
Q4: What are the common on-target effects of FASN inhibition that might appear in my experiments?
A4: Besides direct inhibition of cell proliferation, on-target FASN inhibition by this compound can induce a range of cellular changes, including:
-
Induction of Apoptosis: Cancer cells, unlike normal cells, are highly dependent on de novo lipogenesis and often undergo apoptosis when FASN is inhibited.[1][4][7]
-
Cell Cycle Arrest: Inhibition of fatty acid synthesis can lead to cell cycle arrest.[10]
-
Changes in Gene Expression: this compound has been shown to modulate the expression of genes involved in lipid metabolism, proliferation, and survival.[11]
-
Alteration of Cellular Membranes: Disruption of lipid synthesis remodels cell membranes, affecting fluidity and protein localization.[1]
Troubleshooting Guide
This guide is designed to help you troubleshoot unexpected experimental outcomes and form hypotheses about whether they are due to on-target or potential off-target effects of this compound.
Issue 1: Observed cell death is significantly higher or occurs at a much lower concentration than expected.
-
Possible Cause (On-Target):
-
High FASN Dependency: The cell line you are using may be exceptionally dependent on de novo lipogenesis, making it hypersensitive to FASN inhibition.
-
Lipid-Depleted Media: The culture medium (especially if using charcoal-stripped serum) may have very low levels of exogenous lipids, forcing complete reliance on FASN and increasing sensitivity to the inhibitor.[11]
-
-
Possible Cause (Potential Off-Target): The high sensitivity could be due to this compound hitting an additional, unknown target that is critical for survival in your specific cell model.
-
Troubleshooting Steps:
-
Confirm On-Target Effect (Palmitate Rescue): Supplement your culture medium with 50-100 µM of exogenous palmitate. If the addition of palmitate rescues the cells from this compound-induced death, the observed effect is highly likely to be on-target.
-
Verify FASN Expression: Use Western blot to confirm that your cell line expresses high levels of FASN. Some cancer cells have lower expression and may rely on alternative lipid sources.[12]
-
Investigate Off-Targets: If the palmitate rescue fails, consider a broader investigation into potential off-target effects using the protocols outlined below (e.g., Kinase Profiling).
-
Issue 2: A signaling pathway not previously linked to FASN is modulated after this compound treatment.
-
Possible Cause (On-Target): FASN's role in providing fatty acids for protein palmitoylation and membrane composition is extensive. It is possible that the observed signaling change is a novel downstream consequence of disrupting these fundamental processes in your specific cellular context.
-
Possible Cause (Potential Off-Target): this compound may be directly inhibiting a kinase or other enzyme in the observed pathway.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Analyze the key proteins in the novel pathway by Western blot across a range of this compound concentrations. See if the IC50 for pathway modulation aligns with the IC50 for FASN inhibition (typically in the 20-200 nM range for cellular effects).[3]
-
Conduct an Off-Target Screen: To definitively test for direct inhibition, perform a biochemical screen of this compound against a panel of purified kinases (see Protocol 1) or use a cellular method like a Cellular Thermal Shift Assay (CETSA) to assess target engagement in intact cells (see Protocol 2).
-
Issue 3: In vivo tumor growth is inhibited, but with unexpected toxicity (e.g., weight loss).
-
Possible Cause (On-Target): While this compound is reported to be better tolerated than older FASN inhibitors, high doses or specific models might still exhibit on-target effects in normal tissues with lipogenic activity, such as the liver.[4][5] Clinical trials with the related FASN inhibitor Denifanstat (TVB-2640) noted manageable side effects like dry skin and dry eyes, reflecting systemic FASN inhibition.[13]
-
Possible Cause (Potential Off-Target): The toxicity could be due to an off-target effect unrelated to FASN.
-
Troubleshooting Steps:
-
Dose Titration: Determine the lowest effective dose that maintains anti-tumor efficacy while minimizing toxicity.
-
Pharmacodynamic Analysis: Collect tumor and normal tissues (e.g., liver) and measure the levels of fatty acids to confirm that FASN is being inhibited at the administered dose. A significant reduction in palmitate would confirm on-target activity.
-
Histopathology: Analyze tissues for pathological changes that may point towards a specific off-target liability.
-
Data Presentation
Table 1: Illustrative Template for Kinase Profiling Results
Since public off-target kinase data for this compound is limited, researchers who perform such screens should organize their data systematically. The following table is a template demonstrating how to present findings from a kinase profiling assay (e.g., against a 400-kinase panel at 1 µM concentration). Note: The data below is hypothetical and for illustrative purposes only.
| Kinase Target | % Inhibition at 1 µM this compound | On-Target (FASN) IC50 (nM) | Off-Target IC50 (nM) | Potential Implication |
| FASN | 98% | 42 | N/A | Primary Target |
| Kinase A | 85% | 42 | 850 | >20-fold selectivity. Unlikely to be relevant at typical cellular concentrations. |
| Kinase B | 55% | 42 | >10,000 | >200-fold selectivity. Negligible off-target activity. |
| Kinase C | 15% | 42 | Not Determined | Very weak hit, likely not physiologically relevant. |
Experimental Protocols
Protocol 1: Kinase Profiling Assay (Biochemical)
This protocol provides a general workflow for screening this compound against a large panel of purified kinases to identify potential off-target interactions. This is typically performed as a service by commercial vendors.
-
Compound Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM in DMSO). Provide the exact molecular weight and structure to the vendor.
-
Assay Concentration Selection: Select a primary screening concentration. A high concentration (e.g., 1-10 µM) is typically used to maximize the chances of finding weak off-target hits.
-
Assay Execution (Vendor):
-
The vendor will perform competitive binding assays or enzymatic activity assays.
-
For each kinase, the reaction will be run in the presence of a fixed concentration of this compound.
-
The activity of each kinase is measured and compared to a DMSO vehicle control.
-
-
Data Analysis:
-
Results are typically reported as Percent Inhibition (%) at the tested concentration.
-
Identify "hits" based on a pre-defined threshold (e.g., >50% inhibition).
-
-
Follow-up (IC50 Determination): For any significant hits, perform secondary assays where the kinase is tested against a range of this compound concentrations (e.g., 10-point, 3-fold serial dilution) to determine the IC50 value. This is crucial for assessing the selectivity window between the on-target (FASN) and off-target kinases.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify direct binding of a compound to its target in a cellular environment. Ligand binding stabilizes the target protein, increasing its melting temperature.
-
Cell Treatment: Treat intact, cultured cells with either this compound (at a relevant concentration, e.g., 1 µM) or a vehicle control (DMSO) for a defined period (e.g., 1 hour).
-
Heating: Aliquot the cell lysates into different tubes and heat them across a temperature gradient (e.g., from 40°C to 70°C) for 3 minutes, followed by cooling.
-
Protein Separation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Protein Detection: Analyze the amount of soluble FASN (and any suspected off-target protein) remaining at each temperature point using Western blotting.
-
Data Analysis: Plot the amount of soluble protein versus temperature for both vehicle- and this compound-treated samples. A rightward shift in the melting curve for a protein in the this compound-treated sample indicates direct binding.
Visualizations
Caption: Workflow for troubleshooting unexpected experimental results with this compound.
Caption: On-target mechanism of this compound leading to downstream pathway inhibition.
References
- 1. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What FAS inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 6. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Anticancer properties of the fatty acid synthase inhibitor this compound on oral squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sagimet.com [sagimet.com]
- 12. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: TVB-3166 Efficacy and Serum Concentration
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the FASN inhibitor, TVB-3166. The following information addresses common issues related to the impact of serum concentration in cell culture media on the experimental efficacy of this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected potency (higher IC50) of this compound in our cancer cell line. What could be the cause?
A1: One of the most common reasons for reduced this compound efficacy is the presence of high concentrations of serum, such as Fetal Bovine Serum (FBS), in the cell culture media. Fatty acids and other lipids in the serum can be taken up by the cells, bypassing their need for de novo fatty acid synthesis. Since this compound's mechanism of action is the inhibition of Fatty Acid Synthase (FASN), the enzyme responsible for this synthesis, the availability of exogenous lipids can rescue the cells from the inhibitor's effects.
Q2: What is the recommended serum concentration for this compound efficacy studies?
A2: For assessing the anti-proliferative and pro-apoptotic effects of this compound, it is highly recommended to use a low-serum medium supplemented with charcoal-stripped FBS. A common and effective formulation is Advanced MEM supplemented with 1% charcoal-stripped FBS.[1][2][3] Charcoal stripping removes lipids and other small molecules from the serum, thus making the cells more dependent on endogenous fatty acid synthesis and more sensitive to FASN inhibition.
Q3: Can I use regular FBS at a lower concentration instead of charcoal-stripped FBS?
A3: While reducing the concentration of regular FBS may improve the efficacy of this compound to some extent, it is not as effective as using charcoal-stripped FBS. Regular FBS still contains a significant amount of lipids that can interfere with the activity of this compound. For consistent and reproducible results, charcoal-stripped FBS is strongly recommended.
Q4: How does this compound affect signaling pathways within the cancer cells?
A4: this compound, by inhibiting FASN, leads to the disruption of lipid raft architecture in the cell membrane. This disruption can, in turn, inhibit key pro-survival signaling pathways such as PI3K-AKT-mTOR and β-catenin signaling.[1][4][5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reduced this compound efficacy (high IC50 value) | High serum concentration in culture media providing exogenous lipids. | Switch to a low-serum medium, such as Advanced MEM with 1% charcoal-stripped FBS, for the duration of the experiment.[1][2][3] |
| Inconsistent results between experiments | Variation in the lipid content of different lots of FBS. | Use the same lot of charcoal-stripped FBS for all related experiments to ensure consistency. |
| Cell death observed in control (DMSO-treated) group | Cells may be overly sensitive to low-serum conditions. | Ensure that the chosen cell line can tolerate the low-serum conditions for the duration of the experiment. A preliminary growth curve in the low-serum medium is recommended. |
| No effect of this compound even in low-serum media | The cell line may be inherently resistant to FASN inhibition, or the drug may have degraded. | Confirm the expression of FASN in your cell line. Also, ensure proper storage and handling of the this compound compound as per the manufacturer's instructions. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound in various assays and conditions, highlighting the importance of the experimental setup.
| Parameter | Cell Line / Condition | IC50 Value | Reference |
| Biochemical FASN Inhibition | In vitro biochemical assay | 0.042 µM | [1][6] |
| Cellular Palmitate Synthesis Inhibition | CALU-6 | 0.081 µM | [1] |
| Cell Viability | CALU-6 | 0.10 µM | [1] |
| Cell Viability (average) | 90 tumor cell lines (in 1% charcoal-stripped FBS) | Dose-dependent effects observed between 20–200 nM | [1][4] |
Experimental Protocols
Cell Viability Assay
-
Cell Seeding: Seed tumor cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the assay.
-
Media Formulation: Culture cells in Advanced MEM supplemented with 1% charcoal-stripped FBS.[1][2][3]
-
Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 7 days.
-
Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of viable cells against the log concentration of this compound.
Palmitate Synthesis Assay
-
Cell Seeding: Seed cells in a 96-well plate.
-
Treatment: After overnight incubation, replace the media with fresh media containing various concentrations of this compound and 1 mM ¹³C-acetate.
-
Incubation: Incubate for 18 hours.
-
Cell Lysis and Preparation: Wash the cells, saponify with sodium hydroxide, neutralize, and prepare for LC-MS analysis.
-
LC-MS Analysis: Quantify the amount of ¹³C-labeled palmitate using an API4000 mass spectrometer in SRM mode.[1]
Visualizations
References
- 1. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. sagimet.com [sagimet.com]
- 4. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Technical Support Center: Overcoming Resistance to TVB-3166 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to the FASN inhibitor TVB-3166 in cancer cell experiments.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro and in vivo experiments with this compound.
| Issue/Observation | Potential Cause | Suggested Solution/Troubleshooting Step |
| High IC50 value or lack of cytotoxicity with this compound monotherapy. | The cancer cell line may have a low dependence on de novo fatty acid synthesis and a higher reliance on exogenous lipid uptake. | 1. Culture cells in lipid-depleted media (e.g., Advanced MEM with 1% charcoal-stripped FBS) to enhance dependence on FASN.[1][2]2. Assess the metabolic subtype of your cancer cells. Glycolytic subtypes may be less sensitive to FASN inhibition.[3] |
| The tumor model exhibits intrinsic resistance. | 1. Consider combination therapy. This compound has shown synergistic effects with other agents (see Combination Therapy Table below).[4][5]2. Evaluate the expression of FASN. While not always a direct predictor, very low levels may indicate a lack of target.[3] | |
| Reduced this compound efficacy in vivo compared to in vitro results. | The tumor microenvironment may provide an abundance of exogenous fatty acids, bypassing the effect of FASN inhibition. | 1. Analyze the lipid composition of the tumor microenvironment.2. Consider combination therapies that target other metabolic pathways or survival signals. |
| Pharmacokinetic/pharmacodynamic (PK/PD) issues. | 1. Ensure adequate drug exposure in the tumor tissue through PK/PD studies.2. this compound is an oral FASN inhibitor; verify appropriate dosing and administration schedule for your model.[6][7] | |
| Development of acquired resistance after initial sensitivity to this compound. | Upregulation of compensatory signaling pathways. | 1. Perform RNA sequencing or proteomic analysis on resistant clones to identify upregulated survival pathways.2. Investigate combination with inhibitors of identified escape pathways (e.g., PI3K/AKT inhibitors).[7][8] |
| Increased expression of fatty acid transporters. | 1. Evaluate the expression of fatty acid transporters like CD36.2. Test the combination of this compound with inhibitors of fatty acid uptake.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective, orally-available, reversible inhibitor of Fatty Acid Synthase (FASN), the key enzyme responsible for the de novo synthesis of palmitate.[7][8] By inhibiting FASN, this compound disrupts multiple downstream processes in cancer cells, including the synthesis of lipids required for membranes, leading to the disruption of lipid raft architecture. This, in turn, inhibits critical signaling pathways like PI3K-AKT-mTOR and β-catenin, ultimately inducing apoptosis.[6][7][8]
Q2: My cancer cells seem resistant to this compound. What are the known mechanisms of resistance?
A2: Resistance to FASN inhibitors like this compound can be multifactorial:
-
Metabolic Heterogeneity : Tumors can consist of subpopulations with different metabolic profiles. Cells that are more glycolytic and less dependent on de novo lipogenesis may be inherently resistant.[1][3]
-
Uptake of Exogenous Lipids : Cancer cells can compensate for the inhibition of endogenous fatty acid synthesis by increasing the uptake of fatty acids from their environment.[9]
-
FASN Overexpression : High levels of FASN have been associated with resistance to various chemotherapeutic agents, potentially by inhibiting drug-induced ceramide production and apoptosis.[10][11]
Q3: What combination strategies have been shown to overcome resistance or enhance the efficacy of this compound?
A3: Several studies have demonstrated that combining this compound with other agents can synergistically inhibit cancer cell viability and overcome resistance. This is a key strategy for enhancing its therapeutic potential.[4][5][12]
Data Presentation: Synergistic Combinations with this compound
The following table summarizes quantitative data from preclinical studies demonstrating the synergistic effects of this compound in combination with other anti-cancer agents.
| Combination Agent | Cancer Type | Cell Line | Key Finding | Effective Concentrations | Reference |
| Docetaxel | Taxane-Resistant Prostate Cancer | PC3-TxR | Synergistically inhibited cell viability. | 10 µM this compound + 50 nM Docetaxel resulted in 3% cell viability, whereas each drug alone had minimal effect. | [4] |
| Vinblastine | Taxane-Resistant Prostate Cancer | PC3-TxR, DU145-TxR | Synergistically inhibited cell viability and enhanced microtubule destabilization. | Synergy scores were as high as 91 in PC3-TxR cells. | [4] |
| BH3 Mimetics (Navitoclax, Venetoclax) | Pancreatic Ductal Adenocarcinoma (PDAC) | "FASN-high" PDAC cells | Dramatically increased sensitivity to the BCL-2/BCL-XL/BCL-W inhibitors. | The combination showed synergistic antitumor activity in vitro and in vivo. | [5] |
| BH3 Mimetics (Navitoclax, Venetoclax) | Breast Cancer | Patient-Derived Xenografts (PDX) | Hypothesized to re-sensitize breast cancer cells to the Bcl-2 pro-apoptotic pathway, leading to a synergistic anti-tumor effect. | Preclinical assessment in PDX models is ongoing. | [12] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound as a single agent or in combination.
-
Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment : Prepare serial dilutions of this compound and/or the combination agent in the appropriate culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a control.
-
Incubation : Incubate the plate for 72-96 hours at 37°C, 5% CO2.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5 minutes.
-
Absorbance Measurement : Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Western Blotting for Signaling Pathway Analysis
This protocol is for assessing changes in protein expression and phosphorylation in pathways affected by this compound.
-
Cell Lysis : After drug treatment for the desired time (e.g., 48-96 hours), wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE : Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on a 4-20% SDS-polyacrylamide gel.
-
Protein Transfer : Transfer the separated proteins to a PVDF membrane.
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies against proteins of interest (e.g., p-AKT, total AKT, β-catenin, FASN, and a loading control like β-actin) overnight at 4°C.[8][13]
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Quantify band intensities using image analysis software and normalize to the loading control.
Mandatory Visualizations
Signaling Pathways and Mechanisms
Caption: Mechanism of this compound action in cancer cells.
Experimental Workflow
Caption: Workflow for testing strategies to overcome this compound resistance.
Logical Relationship for Combination Therapy
Caption: Rationale for this compound combination therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. sagimet.com [sagimet.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fatty acid synthase (FASN) inhibition cooperates with BH3 mimetic drugs to overcome resistance to mitochondrial apoptosis in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity and Radiosensitizing Activity of the Fatty Acid Synthase Inhibitor C75 Is Enhanced by Blocking Fatty Acid Uptake in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fatty acid synthase causes drug resistance by inhibiting TNF-α and ceramide production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. DSpace [helda.helsinki.fi]
Interpreting unexpected results in TVB-3166 experiments
Welcome to the technical support center for TVB-3166, a potent and selective inhibitor of Fatty Acid Synthase (FASN). This guide provides troubleshooting advice and answers to frequently asked questions to help researchers and drug development professionals interpret unexpected results and refine their experimental designs.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and unexpected outcomes that may arise during in vitro experiments with this compound.
1. Cell Viability & Cytotoxicity Assays
-
Question: My IC50 value for this compound is significantly different from published values. What could be the cause?
-
Answer: Variations in IC50 values can arise from several factors:
-
Cell Line-Specific Sensitivity: Different cancer cell lines exhibit varying degrees of sensitivity to FASN inhibition.[1] Factors such as the cell line's dependence on de novo lipogenesis versus exogenous lipid uptake, and the mutational status of genes like KRAS can influence sensitivity.[1]
-
Culture Conditions: The presence of lipids in the serum of your culture medium can rescue cells from the effects of FASN inhibition.[1] It is recommended to use charcoal-stripped fetal bovine serum (FBS) to minimize the influence of exogenous lipids.
-
Assay Duration: The cytotoxic effects of this compound are time-dependent. Shorter incubation times may yield higher IC50 values. Most studies report significant effects after 72-96 hours of treatment.[1]
-
Assay Type: Different viability assays measure different cellular parameters (e.g., metabolic activity in MTT vs. ATP levels in CellTiter-Glo). Ensure your chosen assay is appropriate for your experimental goals.
-
-
-
Question: I'm not observing any cytotoxicity in my non-cancerous control cell line, even at high concentrations of this compound. Is this expected?
-
Answer: Yes, this is an expected and well-documented observation. This compound is selectively cytotoxic to cancer cells, which are often highly dependent on de novo fatty acid synthesis for their proliferation and survival.[1][2][3] Normal, non-malignant cells typically rely on circulating fatty acids and exhibit low levels of FASN expression, making them less susceptible to FASN inhibitors.[2]
-
-
Question: My cancer cells are showing resistance to this compound. What are the potential mechanisms?
-
Answer: Resistance to FASN inhibitors can be multifactorial:
-
Uptake of Exogenous Lipids: As mentioned, cancer cells can compensate for the inhibition of endogenous fatty acid synthesis by increasing their uptake of lipids from the extracellular environment.
-
Metabolic Reprogramming: Cancer cells may adapt their metabolic pathways to bypass their reliance on FASN.
-
Expression of Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can lead to the active removal of the drug from the cell.
-
Alterations in Downstream Signaling: Changes in pathways that are affected by FASN inhibition, such as the PI3K/AKT/mTOR pathway, could potentially confer resistance.
-
-
2. Western Blotting & Signaling Pathways
-
Question: I'm not seeing the expected changes in p-AKT or β-catenin levels after this compound treatment. What should I check?
-
Answer:
-
Time Course: The effects of this compound on signaling pathways can be time-dependent. Ensure you are harvesting your cell lysates at an appropriate time point. Effects on signaling pathways are often observed after longer incubation periods (e.g., 96 hours).[1]
-
Antibody Quality: Verify the specificity and efficacy of your primary antibodies for p-AKT, total AKT, β-catenin, and your loading control.
-
Cell Line Context: The impact on these pathways may be cell line-specific and dependent on the basal activity of these pathways.
-
Loading Controls: Ensure equal protein loading by using a reliable loading control antibody (e.g., GAPDH, β-actin).
-
-
-
Question: I see a decrease in FASN protein levels after this compound treatment. Does the inhibitor affect FASN expression?
-
Answer: While this compound is a direct inhibitor of FASN enzymatic activity, some studies have reported a downstream effect of FASN inhibition on the expression levels of FASN itself and other lipogenic and glycolysis-related proteins.[4] This is likely due to feedback mechanisms within the cell's metabolic network.
-
3. Lipid-Based Assays & Unexpected Phenotypes
-
Question: I performed a lipidomics analysis and unexpectedly found an increase in some fatty acids and glycerophospholipids after this compound treatment. Is this a valid result?
-
Answer: This paradoxical effect has been observed in some studies. While FASN inhibition blocks the de novo synthesis of palmitate, cancer cells can exhibit metabolic flexibility. The observed increase in certain lipid species may be due to:
-
Increased uptake of exogenous lipids.
-
Remodeling of existing lipid stores.
-
Alterations in other lipid metabolic pathways to compensate for FASN inhibition.
-
-
-
Question: I'm observing significant changes in cell morphology after this compound treatment. What is the underlying mechanism?
-
Answer: FASN inhibition is known to disrupt the architecture of lipid rafts in the cell membrane.[1][2] Since lipid rafts are crucial for the localization and function of many signaling proteins, their disruption can lead to changes in cell adhesion, motility, and overall morphology.[5] For instance, some cell lines may appear flattened and larger after treatment.
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Conditions |
| CALU-6 | Non-Small Cell Lung Cancer | 0.10 | 7 days treatment in Advanced MEM with 1% charcoal-stripped FBS.[1] |
| 22Rv1 | Prostate Cancer | Not explicitly stated, but apoptosis induced at 0.2 µM | 72 hours treatment in Advanced MEM with 1% charcoal-stripped FBS.[1] |
| OVCAR-8 | Ovarian Cancer | Not explicitly stated, but signaling pathways affected at 0.2 µM | 96 hours treatment.[1] |
| COLO-205 | Colorectal Cancer | Not explicitly stated, but signaling pathways affected at 0.2 µM | 96 hours treatment.[1] |
| LNCaP-LN3 | Prostate Cancer | Not explicitly stated, but viability significantly reduced at 50 µM | 24 hours treatment. |
| HeLa | Cervical Cancer | 0.060 (for palmitate synthesis) | 18 hours treatment.[1] |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures and is suitable for assessing the cytotoxic effects of this compound.[5][6][7][8][9][10]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the final desired concentrations in culture medium. It is recommended to use a medium with charcoal-stripped FBS to minimize interference from exogenous lipids.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 or 96 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and plot the results to determine the IC50 value.
2. Western Blot Analysis of FASN Signaling Pathways
This protocol outlines the steps for analyzing changes in key proteins of the PI3K/AKT/mTOR and β-catenin pathways following this compound treatment.[1][4][11][12][13][14][15][16]
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations and for the appropriate duration (e.g., 96 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil the samples for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against your proteins of interest (e.g., FASN, p-AKT (Ser473), total AKT, β-catenin, and a loading control) overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software and normalize the levels of the target proteins to the loading control.
3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][17][18][19][20]
-
Cell Treatment: Treat cells with this compound as desired in a 6-well plate.
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, detach the cells using a gentle, non-enzymatic cell dissociation solution (e.g., Accutase) to preserve membrane integrity.
-
Collect both the detached cells and any floating cells from the supernatant.
-
-
Cell Washing: Wash the cells with cold PBS.
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Viable cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
Necrotic cells will be Annexin V negative and PI positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Mandatory Visualizations
Caption: Signaling pathway affected by this compound.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting logic for unexpected results.
References
- 1. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer properties of the fatty acid synthase inhibitor this compound on oral squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Activation of the Wnt/β-catenin signaling pathway may contribute to cervical cancer pathogenesis via upregulation of Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. β-Catenin Antibody | Cell Signaling Technology [cellsignal.com]
- 14. Fatty Acid Synthase Antibody | Cell Signaling Technology [cellsignal.com]
- 15. The Activation of Beta-Catenin by Wnt Signaling Mediates the Effects of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. biotech.illinois.edu [biotech.illinois.edu]
- 18. Apoptosis detection: a purpose-dependent approach selection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Guidelines for Regulated Cell Death Assays: A Systematic Summary, A Categorical Comparison, A Prospective - PMC [pmc.ncbi.nlm.nih.gov]
Stabilizing TVB-3166 in solution for long-term experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of TVB-3166, a potent and selective Fatty Acid Synthase (FASN) inhibitor. Our focus is on ensuring the stability of this compound in solution for successful long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? this compound is an orally-available, reversible, and selective inhibitor of Fatty Acid Synthase (FASN).[1][2] FASN is a key enzyme in the de novo synthesis of palmitate, a saturated fatty acid.[3] By inhibiting FASN, this compound disrupts processes that are critical for tumor cell survival and proliferation, including membrane biosynthesis, signaling pathways, and energy metabolism.[3][4] This leads to the induction of apoptosis (programmed cell death) in cancer cells.[1][2][4]
Q2: What is the recommended solvent for creating a stock solution of this compound? The recommended solvent for creating a high-concentration stock solution of this compound is fresh, anhydrous Dimethyl Sulfoxide (DMSO).[1] It is crucial to use fresh DMSO, as moisture-absorbing DMSO can reduce the solubility of the compound.[1]
Q3: How should I store my this compound stock solution for long-term stability? For long-term storage, stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -80°C for up to two years or at -20°C for up to one year.[1][2]
Q4: I'm seeing a precipitate in my cell culture medium after adding this compound. What could be the cause? Precipitation in cell culture media is a common issue when working with hydrophobic compounds like this compound, which is insoluble in water.[1] This can be caused by several factors:
-
High Final Concentration: The concentration of this compound in your final culture medium may exceed its solubility limit in an aqueous environment.
-
High DMSO Concentration: While necessary for the stock solution, high concentrations of DMSO in the final culture medium can be toxic to cells and may facilitate precipitation when diluted.[5]
-
Media Components: Components in the cell culture medium, such as salts and proteins, can interact with the compound and cause it to precipitate, especially with changes in temperature or pH.[6][7]
-
Evaporation: Water loss from the culture plates can increase the concentration of all components, leading to precipitation.[6]
Troubleshooting Guide: Precipitation in Solution
This guide provides a systematic approach to resolving issues with this compound precipitation during your experiments.
Problem: Precipitate forms immediately after diluting the DMSO stock solution into aqueous cell culture medium.
Workflow for Troubleshooting Media Precipitation
Caption: A step-by-step guide to troubleshooting this compound precipitation.
Problem: Solution is initially clear but a precipitate forms over time during a long-term (e.g., 72-96 hour) experiment.
-
Check Incubator Humidity: Low humidity can cause evaporation from culture plates, increasing the concentration of this compound and other media components, leading to precipitation.[6] Ensure the water pan in your incubator is full.
-
Limit Light Exposure: Protect your plates from excessive light exposure, which can degrade sensitive compounds.
-
Media Changes: For very long experiments, the stability of the compound in the complex biological environment of cell culture can decrease. In some published studies, the medium and drug were changed every 4 days for a 7-day experiment.[8] Consider replacing the medium with freshly prepared this compound solution at intermediate time points.
Quantitative Data Summary
Table 1: Solubility and Stability of this compound
| Parameter | Value & Conditions | Source |
| Solubility in DMSO | 77 mg/mL (200.27 mM) | [1] |
| Solubility in Water | Insoluble | [1] |
| Stock Solution Storage | 1 year at -20°C in solvent | [1][2] |
| 2 years at -80°C in solvent | [2] | |
| Aliquot to avoid freeze-thaw cycles | [1] |
Table 2: In Vitro Activity of this compound
| Parameter | IC50 Value | Cell/Assay Type | Source |
| Biochemical FASN Inhibition | 0.042 µM (42 nM) | Purified FASN enzyme | [1][2][4] |
| Cellular Palmitate Synthesis | 0.060 µM (60 nM) | HeLa Cells | [4] |
| Cellular Palmitate Synthesis | 0.081 µM (81 nM) | CALU-6 Cells | [2][9] |
| Cell Viability | 0.10 µM (100 nM) | CALU-6 Cells | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (e.g., 20 mM in DMSO)
This protocol details the preparation of a high-concentration stock solution for long-term storage.
Caption: Workflow for preparing a this compound stock solution.
Detailed Steps:
-
Calculation: Determine the required mass of this compound and volume of DMSO for your desired stock concentration. (Molecular Weight of this compound is approximately 384.47 g/mol ).
-
Weighing: Carefully weigh the this compound powder in a sterile tube.
-
Solubilization: Add the calculated volume of fresh, anhydrous DMSO. Ensure the solution is completely clear before proceeding. Gentle warming (to 37°C) can be used if necessary, but avoid overheating.
-
Aliquoting: Divide the stock solution into smaller, experiment-sized volumes in sterile, light-protecting tubes. This is critical to prevent degradation from multiple freeze-thaw cycles.[1]
-
Storage: Immediately place the aliquots in a -20°C or -80°C freezer for long-term storage.[1][2]
Protocol 2: Preparation of Working Solutions for In Vitro Cell Culture Experiments
This protocol describes the serial dilution process for treating cells. The key is to minimize the final DMSO concentration while ensuring the compound remains in solution.
-
Thaw Stock: Thaw one aliquot of your high-concentration DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution in complete cell culture medium. For example, add 2 µL of a 10 mM stock to 998 µL of pre-warmed medium to get a 20 µM intermediate solution. Mix thoroughly but gently.
-
Final Dilution: Add the required volume of the intermediate solution to your cell culture plates containing pre-warmed medium to achieve your final desired concentrations (e.g., 20 nM, 200 nM).
-
Mix and Incubate: Gently swirl the plates to ensure even distribution of the compound before placing them in the incubator.
Protocol 3: Preparation of Formulation for In Vivo Experiments
In vivo formulations require specific vehicles to ensure bioavailability and stability. The following is an example formulation for oral gavage. Note: This formulation should be prepared fresh and used immediately.[1]
Caption: Example workflow for preparing an in vivo formulation of this compound.[1]
FASN Signaling Context
This compound's therapeutic potential stems from its inhibition of FASN, which impacts multiple downstream oncogenic pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. Identification and root cause analysis of cell culture media precipitates in the viral deactivation treatment with high-temperature/short-time method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sagimet.com [sagimet.com]
How to address variability in TVB-3166 experimental results
Welcome to the technical support center for TVB-3166. This resource is designed to assist researchers, scientists, and drug development professionals in addressing experimental variability and troubleshooting common issues encountered when working with this potent and selective Fatty Acid Synthase (FASN) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally-available, reversible, and selective inhibitor of Fatty Acid Synthase (FASN).[1][2][3] FASN is a key enzyme in the de novo synthesis of palmitate, a saturated fatty acid. By inhibiting FASN, this compound disrupts multiple downstream cellular processes that are critical for cancer cell growth and survival. These include the disruption of lipid raft architecture, which affects membrane-associated protein localization and signaling.[4][5] Consequently, this leads to the inhibition of major signaling pathways such as PI3K-AKT-mTOR and β-catenin, ultimately inducing apoptosis in tumor cells.[4][5]
Q2: We are observing significant variability in the IC50 value of this compound across different cancer cell lines. Why is this happening?
A2: Significant variability in sensitivity to this compound across different cell lines is a documented phenomenon.[6][7] This variability can be attributed to several factors:
-
Genetic and Molecular Subtypes: The sensitivity of cancer cells to FASN inhibition can be context-dependent. For instance, in breast cancer, Luminal A subtypes have shown greater sensitivity to this compound compared to Luminal B subtypes, which may be related to differing metabolic dependencies.[8] Similarly, KRAS mutations have been associated with sensitivity in some lung cancer cell lines.[6]
-
Basal Metabolic State: The intrinsic metabolic wiring of a cancer cell line plays a crucial role. Cells that are more reliant on de novo lipogenesis for their survival are likely to be more sensitive to FASN inhibition.
-
Experimental Conditions: As detailed in the troubleshooting guide below, variations in cell culture conditions, particularly the lipid content of the serum, can dramatically impact the apparent efficacy of this compound.
Q3: Does the level of FASN expression in a cell line predict its sensitivity to this compound?
A3: While FASN is the direct target of this compound, its expression level alone is not always a reliable predictor of sensitivity, particularly in in vivo models.[7][9] Some studies have found a correlation between high FASN expression and increased sensitivity in certain cancer cell lines, such as colorectal cancer.[7] However, other reports indicate a lack of a clear association, suggesting that other factors, including the downstream signaling dependencies and the metabolic flexibility of the cancer cells, play a more critical role in determining the response to FASN inhibition.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High IC50 values or lack of efficacy in cell viability assays. | Exogenous lipids in culture medium: Standard fetal bovine serum (FBS) contains lipids that can be utilized by cancer cells, bypassing their need for de novo fatty acid synthesis and thus masking the effect of FASN inhibition. | Use charcoal-stripped FBS: This type of serum has reduced levels of lipids and hormones. It is recommended to culture cells in media supplemented with charcoal-stripped FBS for a period before and during this compound treatment to sensitize them to FASN inhibition.[6][10][11] |
| Palmitate rescue effect: The addition of exogenous palmitate can rescue cells from this compound-induced apoptosis, confirming the on-target effect of the inhibitor.[6][12] | Perform a palmitate rescue experiment: To confirm that the observed effects are due to FASN inhibition, treat cells with this compound in the presence and absence of a low concentration of exogenous palmitate (e.g., 25 µM). A reversal of the cytotoxic effect in the presence of palmitate validates the on-target activity.[6] | |
| Inconsistent results between experimental replicates. | Cell density and confluency: The metabolic state of cancer cells can vary with their density. Overly confluent or sparse cultures may respond differently to metabolic inhibitors. | Standardize cell seeding density: Ensure that cells are seeded at a consistent density across all experiments and are in the logarithmic growth phase at the time of treatment. |
| Incomplete dissolution of this compound: this compound is a small molecule that needs to be properly dissolved to ensure accurate and consistent concentrations in your experiments. | Follow recommended solubilization protocol: this compound is soluble in DMSO.[3] Prepare a fresh stock solution in high-quality, anhydrous DMSO and dilute it in culture medium immediately before use. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Discrepancy between in vitro and in vivo results. | Pharmacokinetics and tumor microenvironment: The in vivo efficacy of this compound can be influenced by its pharmacokinetic properties, metabolism, and the complex tumor microenvironment, which can provide alternative sources of lipids. | Optimize dosing and schedule: Refer to preclinical studies for recommended oral gavage doses, which typically range from 30-100 mg/kg/day.[1] Consider the metabolic state of the tumor in vivo and potential dietary influences. |
Experimental Protocols
Cell Viability Assay to Determine IC50
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density in their recommended growth medium.
-
Acclimatization to Lipid-Depleted Conditions: After 24 hours, replace the standard medium with a medium containing 1% charcoal-stripped FBS. Allow the cells to acclimate for another 24 hours.
-
This compound Treatment: Prepare a serial dilution of this compound in the assay medium (with charcoal-stripped FBS). The concentration range should be selected based on literature values, typically spanning from nanomolar to low micromolar concentrations (e.g., 1 nM to 10 µM). Add the different concentrations of this compound to the respective wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 72 to 96 hours, or for a duration appropriate for the cell line's doubling time.
-
Viability Assessment: Assess cell viability using a suitable method, such as a resazurin-based assay or a luminescent ATP-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Normalize the results to the DMSO control and plot the dose-response curve to calculate the IC50 value.
Western Blot Analysis of Downstream Signaling
-
Cell Treatment: Seed cells in 6-well plates and acclimate them to medium with 1% charcoal-stripped FBS as described above.
-
Drug Incubation: Treat the cells with this compound at concentrations around the IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 48 to 96 hours. Include a DMSO vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Immunoblotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against key signaling proteins such as p-AKT (S473), total AKT, p-S6 ribosomal protein, and cleaved PARP. Use a loading control like β-actin or GAPDH to ensure equal loading.
-
Detection and Analysis: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection. Quantify the band intensities to assess the changes in protein phosphorylation and cleavage.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Fatty Acid Synthase: An Emerging Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sagimet.com [sagimet.com]
- 11. sagimet.com [sagimet.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: The Effect of Exogenous Palmitate on TVB-3166 Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of TVB-3166 and the influence of exogenous palmitate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally-available, reversible, potent, and selective inhibitor of Fatty Acid Synthase (FASN)[1][2][3]. FASN is a key enzyme in the de novo synthesis of palmitate, a 16-carbon saturated fatty acid[4]. In many cancer cells, FASN is overexpressed and plays a crucial role in providing lipids for membrane formation, energy storage, and protein modification[5][6]. By inhibiting FASN, this compound depletes the intracellular pool of palmitate, leading to disruptions in these essential cellular processes and ultimately inducing apoptosis in cancer cells[2][7].
Q2: Why is exogenous palmitate used in experiments with this compound?
A2: Exogenous palmitate is used to verify that the observed effects of this compound are specifically due to the inhibition of FASN. This is often referred to as a "rescue" experiment. If the cytotoxic or anti-proliferative effects of this compound can be reversed or diminished by supplying cells with an external source of palmitate, it confirms that the drug's activity is on-target[2][8].
Q3: Does exogenous palmitate completely rescue the effects of this compound?
A3: The rescue effect of exogenous palmitate is typically dose-dependent[9]. While supplementing the cell culture medium with sufficient concentrations of palmitate can significantly ameliorate the tumor cell killing activity of this compound, the rescue may not always be complete[2][10]. This could be due to several factors, including the specific cell line, the concentration of this compound used, and the efficiency of exogenous palmitate uptake and utilization by the cells.
Q4: What signaling pathways are affected by this compound treatment?
A4: Inhibition of FASN by this compound has been shown to impact several critical signaling pathways in cancer cells. These include the PI3K-AKT-mTOR and β-catenin signaling pathways[2][5][4][7]. Disruption of these pathways contributes to the anti-tumor effects of this compound.
Q5: Is this compound cytotoxic to normal, non-cancerous cells?
A5: Studies have shown that this compound induces apoptosis in tumor cells but not in normal cells[5][4]. This selectivity is attributed to the fact that most normal tissues express low levels of FASN and rely on circulating lipids, whereas many cancer cells are highly dependent on de novo fatty acid synthesis[5].
Troubleshooting Guides
Issue 1: Inconsistent or no observable effect of this compound on cell viability.
-
Possible Cause 1: Inadequate drug concentration.
-
Solution: Ensure that the concentration of this compound is within the effective range for your cell line. The IC50 for cell viability can vary between cell lines. A dose-response experiment is recommended to determine the optimal concentration. Dose-dependent effects are typically observed between 20–200 nM[2][4][7].
-
-
Possible Cause 2: Presence of lipids in the serum.
-
Solution: Standard fetal bovine serum (FBS) contains lipids that can be taken up by cells, potentially masking the effect of FASN inhibition. For sensitive experiments, it is recommended to use charcoal-stripped FBS, which has reduced levels of lipids and hormones[11].
-
-
Possible Cause 3: Drug stability and solubility.
-
Solution: this compound is soluble in DMSO[3][12]. Prepare fresh stock solutions in high-quality, anhydrous DMSO to avoid precipitation. Store stock solutions at -20°C or -80°C. When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is low (typically <0.5%) and consistent across all treatment groups, including vehicle controls.
-
Issue 2: Palmitate rescue experiment is not working as expected.
-
Possible Cause 1: Improper preparation of palmitate-BSA conjugate.
-
Solution: Palmitate has low solubility in aqueous solutions and must be complexed with fatty acid-free Bovine Serum Albumin (BSA) to be delivered to cells in culture[13]. Ensure that the palmitate-BSA solution is prepared correctly. This typically involves dissolving sodium palmitate in a heated solution of NaOH and then conjugating it to fatty acid-free BSA at a specific molar ratio[1][13][14][15][16]. The solution should be sterile-filtered before use.
-
-
Possible Cause 2: Suboptimal concentration of palmitate.
-
Solution: The concentration of palmitate required for rescue can vary. A common concentration used in studies is 25 µM[2]. However, it may be necessary to perform a titration to find the optimal rescue concentration for your specific cell line and experimental conditions.
-
-
Possible Cause 3: Toxicity of palmitate.
-
Solution: High concentrations of free fatty acids can be toxic to cells, a phenomenon known as lipotoxicity[17]. Ensure that the concentration of palmitate used is not causing significant cell death on its own. It is crucial to have a control group treated with the palmitate-BSA conjugate alone to assess its baseline effect on cell viability.
-
Issue 3: Variability in experimental replicates.
-
Possible Cause 1: Inconsistent cell seeding density.
-
Solution: Ensure that cells are seeded at a consistent density across all wells and plates. Cell confluence can affect the cellular response to drug treatment.
-
-
Possible Cause 2: Edge effects in multi-well plates.
-
Solution: The outer wells of a multi-well plate are more prone to evaporation, which can concentrate media components and affect cell growth. To minimize this, avoid using the outermost wells for experimental conditions or ensure they are filled with sterile water or media to maintain humidity.
-
-
Possible Cause 3: Fluctuation in incubator conditions.
-
Solution: Maintain stable temperature, humidity, and CO2 levels in the cell culture incubator. Frequent opening of the incubator door can cause fluctuations that may impact cell growth and drug response.
-
Quantitative Data
Table 1: In Vitro IC50 Values for this compound
| Assay Type | Cell Line/Target | IC50 Value | Reference |
| Biochemical FASN Inhibition | Purified FASN | 0.042 µM (42 nM) | [2][3][18][4] |
| Cellular Palmitate Synthesis | CALU-6 | 0.081 µM (81 nM) | [2][18][4] |
| Cellular Palmitate Synthesis | HeLa | 0.060 µM (60 nM) | [2] |
| Cell Viability | CALU-6 | 0.10 µM (100 nM) | [2] |
Experimental Protocols
1. Cell Viability Assay to Assess this compound Activity
-
Objective: To determine the effect of this compound on the viability of a cancer cell line.
-
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range to test would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the overnight medium from the cells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add the cell viability reagent according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo® reagent).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
-
2. Palmitate Rescue Experiment
-
Objective: To determine if exogenous palmitate can rescue the cytotoxic effects of this compound.
-
Materials:
-
All materials from the cell viability assay protocol.
-
Sodium palmitate
-
Fatty acid-free BSA
-
0.1 M NaOH
-
Sterile water
-
-
Procedure:
-
Preparation of Palmitate-BSA Conjugate (5 mM Stock):
-
Dissolve sodium palmitate in sterile water containing 0.1 M NaOH by heating at 70°C to make a 50 mM solution.
-
Prepare a 5% (w/v) fatty acid-free BSA solution in sterile water and warm to 37°C.
-
Add the 50 mM palmitate solution dropwise to the BSA solution while stirring to achieve a final palmitate concentration of 5 mM and a molar ratio of approximately 6:1 (palmitate:BSA).
-
Continue to stir at 37°C for 1 hour.
-
Sterile-filter the solution and store aliquots at -20°C.
-
-
Cell Treatment:
-
Seed cells as described in the cell viability assay protocol.
-
Prepare treatment media containing:
-
Vehicle control (DMSO)
-
This compound at a concentration around its IC50
-
Palmitate-BSA conjugate at the desired final concentration (e.g., 25 µM)
-
This compound + Palmitate-BSA conjugate
-
-
Ensure the final concentration of BSA is consistent across all conditions by adding an equivalent amount of fatty acid-free BSA to the wells not receiving the palmitate-BSA conjugate.
-
-
Assay:
-
Treat the cells and incubate for the desired duration.
-
Perform a cell viability assay as described above.
-
Compare the viability of cells treated with this compound alone to those treated with this compound and palmitate. A significant increase in viability in the co-treatment group indicates a rescue effect.
-
-
Visualizations
Caption: Mechanism of this compound action and palmitate rescue.
Caption: Workflow for a palmitate rescue experiment.
References
- 1. BSA Preparation and Palmitate-BSA Conjugation [bio-protocol.org]
- 2. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sagimet.com [sagimet.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 15. wklab.org [wklab.org]
- 16. brainly.in [brainly.in]
- 17. mdpi.com [mdpi.com]
- 18. medchemexpress.com [medchemexpress.com]
Cell culture conditions for optimal TVB-3166 performance
This technical support center provides researchers, scientists, and drug development professionals with essential information for using the Fatty Acid Synthase (FASN) inhibitor, TVB-3166, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? this compound is an orally-available, reversible, potent, and selective inhibitor of Fatty Acid Synthase (FASN).[1][2][3][4] FASN is a key enzyme responsible for the de novo synthesis of palmitate, a saturated fatty acid.[2][5] In many cancer cells, FASN is overexpressed and crucial for providing the lipids necessary for membrane formation, energy storage, and signaling molecule synthesis.[4][5] By inhibiting FASN, this compound disrupts these processes, leading to the inhibition of cancer cell proliferation and the induction of apoptosis (programmed cell death).[1][3][4][5]
Q2: How does FASN inhibition by this compound affect cellular pathways? Inhibition of FASN by this compound has multiple downstream effects. Mechanistic studies show that it disrupts the architecture of lipid rafts, which are specialized membrane microdomains crucial for signal transduction.[3][5] This disruption, along with the depletion of palmitate, inhibits key oncogenic signaling pathways, including PI3K-AKT-mTOR and β-catenin.[3][4][6] The compound's effects are typically observed in a dose-dependent manner between 20–200 nM.[2][3][4]
Q3: How should I prepare and handle this compound for cell culture experiments? this compound is soluble in DMSO.[1] It is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO (e.g., 10-20 mM). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock solution in your cell culture medium. Ensure the final concentration of DMSO in the culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: Does the sensitivity to this compound vary between different cancer cell lines? Yes, the sensitivity to FASN inhibition can vary significantly. For example, some studies have shown that Luminal A breast cancer cells are more sensitive to this compound than Luminal B cells.[7] Sensitivity may also be influenced by the cells' metabolic profile, the presence of specific genetic mutations (like KRAS), and their baseline levels of palmitate and saturated fatty acids.[3][6] It is crucial to determine the optimal concentration and sensitivity for your specific cell line of interest.
Experimental Protocols & Data
Recommended Cell Culture Conditions
Successful experiments with this compound depend on appropriate cell culture conditions. The presence of exogenous fatty acids in the culture medium can mask the effects of FASN inhibition.
Table 1: Recommended Cell Culture Parameters for this compound Experiments
| Parameter | Recommendation | Rationale & Citation |
| Cell Lines | A variety of cancer cell lines have been used, including those from lung (CALU-6), colon (COLO-205, HT29), breast, and prostate (LNCaP-LN3, PC3-TxR).[3][8][9][10] | Sensitivity is cell-line dependent.[7] |
| Seeding Density | Varies by cell line. Examples: HEK293T-hACE2 (1x10⁵ cells/well), Caco-2 (2x10⁵ cells/well) in 24-well plates.[1] LNCaP-LN3 (7500 cells/well) in 96-well plates.[8] | Ensure cells are in the logarithmic growth phase at the time of treatment. |
| Culture Medium | Standard media such as RPMI-1640 or DMEM are commonly used.[8][11][12] | Match the recommended medium for your specific cell line. |
| Serum | For optimal performance, use charcoal-stripped fetal bovine serum (FBS) to reduce exogenous lipids.[7] | Standard FBS contains lipids that can be taken up by cells, potentially rescuing them from FASN inhibition and confounding results.[3][8] |
| Treatment Duration | Varies from 24 hours to several days (e.g., 72-96 hours or longer for long-term assays).[3][8][13] | Treatment duration should be optimized based on the assay and the cell line's doubling time. |
This compound Performance Data
The potency of this compound is often measured by its half-maximal inhibitory concentration (IC50).
Table 2: Reported IC50 Values of this compound
| Assay Type | Cell Line / Target | Reported IC50 | Citation |
| Biochemical Assay | Purified FASN Enzyme | 42 nM (0.042 µM) | [1][2][3] |
| Cellular Palmitate Synthesis | HeLa Cells | 60 nM (0.060 µM) | [3] |
| Cellular Palmitate Synthesis | General | 81 nM (0.081 µM) | [2][14] |
| Cell Viability | CALU-6 (Lung Cancer) | 100 nM (0.10 µM) | [3][14] |
| Cell Viability | LNCaP-LN3 (Prostate Cancer) | ~73.6 nM (0.0736 µM) | [12] |
Detailed Experimental Protocol: Cell Viability Assay
This protocol outlines a standard procedure to assess the effect of this compound on the viability of cancer cells using a colorimetric assay like MTT or WST-1.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (recommended: with charcoal-stripped FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells, then resuspend them in the appropriate culture medium.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL).
-
Incubate the plate at 37°C, 5% CO2 for 24 hours to allow cells to attach.[8]
-
-
Drug Preparation and Treatment:
-
Prepare serial dilutions of this compound in culture medium from your stock solution. A typical concentration range to test would be 1 nM to 10 µM.
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest drug concentration) and an "untreated control" (medium only).
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or controls.
-
-
Incubation:
-
Return the plate to the incubator for the desired treatment period (e.g., 72 hours).[13]
-
-
Viability Assessment (WST-1 Example):
-
Add 10 µL of WST-1 reagent to each well.[8]
-
Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Gently shake the plate for 1 minute to ensure a homogenous mixture.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.[10]
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values of the treated wells to the vehicle control wells to calculate the percentage of cell viability.
-
Plot the percentage of viability against the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.
-
Visualized Pathways and Workflows
Caption: Workflow of this compound's inhibitory action on FASN and its downstream cellular consequences.
Caption: The role of FASN within the PI3K/Akt/mTOR signaling axis and the point of intervention by this compound.
Troubleshooting Guide
Problem: I am not observing the expected anti-proliferative or cytotoxic effect with this compound.
-
Possible Cause 1: Presence of exogenous lipids in the culture medium.
-
Explanation: Standard FBS contains a significant amount of lipids, including palmitate. Cancer cells can take up these external lipids, bypassing their need for de novo synthesis and thus becoming resistant to the effects of FASN inhibition. Supplementing media with palmitate has been shown to rescue cells from this compound-induced death.[3][8]
-
Solution: Switch to a culture medium supplemented with charcoal-stripped FBS.[7] This type of serum has been treated to remove lipids and other small molecules, making cells more dependent on their own fatty acid synthesis and more sensitive to inhibitors like this compound.
-
-
Possible Cause 2: Intrinsic or acquired resistance of the cell line.
-
Explanation: Not all cancer cells are equally dependent on FASN. Some tumors may have a more glycolytic rather than lipogenic profile, or they may have metabolic plasticity that allows them to adapt to FASN inhibition.[7][8] For instance, some K-Ras-driven cancer cells respond to FASN inhibition by activating pro-survival feedback loops involving the Akt and ERK pathways.[15]
-
Solution:
-
Confirm On-Target Effect: Perform a palmitate rescue experiment. Add exogenous palmitate (e.g., 25-200 µM) to the culture medium along with this compound.[3][8] If the addition of palmitate reverses the cytotoxic effects, it confirms that the drug is working by inhibiting FASN.
-
Profile Your Cells: Assess the expression level of FASN in your cell line. While not always a perfect predictor, high FASN expression can be associated with greater sensitivity.[9]
-
Consider Combination Therapy: In resistant cells with feedback loop activation, co-treatment with inhibitors of the corresponding survival pathways (e.g., PI3K or MEK inhibitors) may increase sensitivity to this compound.[15]
-
-
Problem: My this compound solution is precipitating in the culture medium.
-
Possible Cause: Poor solubility or excessive final DMSO concentration.
-
Explanation: While this compound is soluble in DMSO, its solubility in aqueous culture medium is limited. If the stock solution is not properly diluted or the final concentration is too high, it can precipitate.
-
Solution:
-
Prepare Fresh Dilutions: Always prepare working dilutions fresh from a frozen DMSO stock immediately before use.
-
Vortex Thoroughly: Ensure the drug is fully dissolved in the medium by vortexing the intermediate dilutions before adding them to the wells.
-
Check Final DMSO Concentration: Keep the final concentration of DMSO in your culture wells below 0.1% to maintain solubility and avoid solvent toxicity. If higher drug concentrations are needed, perform a dose-response curve for your vehicle (DMSO) alone to determine its toxic threshold for your cell line.
-
-
Problem: I'm observing inconsistent results between experiments.
-
Possible Cause 1: Inconsistent cell health or passage number.
-
Explanation: Cellular metabolism and drug sensitivity can change as cells are passaged repeatedly. Senescent or unhealthy cells will respond differently than actively proliferating ones.
-
Solution: Use cells with a consistent and low passage number for all experiments. Regularly monitor cell morphology and growth rates to ensure consistency.
-
-
Possible Cause 2: Variability in serum lots.
-
Explanation: The composition of FBS, especially the lipid content, can vary from lot to lot. This can lead to significant variability in experiments involving metabolic inhibitors.
-
Solution: Whenever possible, purchase a large batch of charcoal-stripped FBS, test it for your experiments, and use the same lot for the entire series of studies to ensure reproducibility.
-
Caption: A decision-making flowchart for troubleshooting lack of efficacy in this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of fatty acid synthase on tumor and progress in the development of related therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. FASN inhibitor this compound prevents S-acylation of the spike protein of human coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Inhibitor of Fatty Acid Synthase Thioesterase Domain with Improved Cytotoxicity against Breast Cancer Cells and Stability in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Inhibition of fatty acid synthase induces pro-survival Akt and ERK signaling in K-Ras-driven cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating FASN Inhibition by TVB-3166: A Comparative Guide to Downstream Markers
This guide provides a comprehensive comparison of methodologies to validate the inhibition of Fatty Acid Synthase (FASN) by TVB-3166. It is intended for researchers, scientists, and drug development professionals seeking to objectively assess the compound's performance against other FASN inhibitors using established downstream markers and experimental data.
Introduction to FASN and this compound
Fatty Acid Synthase (FASN) is a critical enzyme responsible for the de novo synthesis of palmitate, a 16-carbon saturated fatty acid.[1][2] In normal adult tissues, FASN expression is typically low, as cells primarily rely on dietary fatty acids.[3][4] However, many cancer cells exhibit upregulated FASN expression and activity to support rapid proliferation, membrane biosynthesis, and energy storage.[1][3] This dependency makes FASN a compelling therapeutic target in oncology.
This compound is a potent, selective, and orally-available small molecule inhibitor of FASN.[2][5][6] It acts reversibly, distinguishing it from earlier inhibitors like C75 or cerulenin.[1] Studies have demonstrated its ability to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models without significantly affecting non-cancerous cells.[6][7]
Mechanism of Action and Downstream Signaling
This compound inhibits the enzymatic activity of FASN, blocking the conversion of acetyl-CoA and malonyl-CoA into palmitate.[2] This direct inhibition triggers a cascade of downstream effects, impacting multiple signaling pathways crucial for tumor cell survival and proliferation. The validation of this compound's efficacy relies on measuring these downstream changes.
Key affected pathways include the PI3K-AKT-mTOR and β-catenin signaling networks.[1][6][7] FASN inhibition by this compound has been shown to decrease the phosphorylation of key proteins in these pathways, such as Akt and the ribosomal protein S6.[7] It also disrupts the architecture of lipid rafts, specialized membrane microdomains, which can alter the localization and function of signaling proteins.[1][6]
Caption: FASN signaling and points of intervention by this compound.
Comparison of FASN Inhibitors
This compound is part of a new generation of FASN inhibitors with improved pharmacological properties over earlier compounds. A comparison with notable alternatives highlights its distinct characteristics.
| Inhibitor | Target Domain | Mechanism | Potency (IC50) | Key Characteristics | References |
| This compound | Ketoacyl Synthase (KS) | Reversible, potent, selective | 42 nM (biochemical) | Orally available, well-tolerated in preclinical models, does not cause significant weight loss. | [2][5] |
| TVB-2640 (Denifanstat) | Ketoacyl Synthase (KS) | Reversible, potent | Similar to this compound | Clinical-stage compound, currently in Phase II trials for oncology and NASH. | [8][9][10] |
| Orlistat | Thioesterase (TE) | Irreversible | Micromolar range | FDA-approved for obesity; poor systemic bioavailability limits its use in systemic cancer treatment. | [11][12][13] |
| C75 | Ketoacyl Synthase (KS) | Irreversible | Micromolar range | A synthetic derivative of cerulenin; associated with significant weight loss in animal models. | [1][3] |
| Cerulenin | Ketoacyl Synthase (KS) | Irreversible, Covalent | Micromolar range | A natural mycotoxin; non-specific and has pharmacological limitations for systemic use. | [3][11][12][14] |
Quantitative Validation Using Downstream Markers
Validating the effect of this compound involves quantifying changes in key downstream molecules. The following table summarizes markers reported in the literature following treatment with FASN inhibitors.
| Marker Category | Downstream Marker | Expected Change with this compound | Alternative Inhibitor Effect | Method of Analysis | References |
| Lipid Synthesis | Palmitate Levels | Decrease | Decrease (Orlistat, C75) | Lipidomics, Isotope Tracing | [6][7][15] |
| PI3K/AKT Pathway | p-AKT (S473) | Decrease | Decrease (Orlistat) | Western Blot | [7][16][17] |
| p-S6 (S240/244) | Decrease | Not specified | Western Blot | [7] | |
| β-Catenin Pathway | p-β-Catenin (S675) | Decrease | Not specified | Western Blot | [7] |
| Total β-Catenin | Decrease | Not specified | Western Blot | [7] | |
| Apoptosis | Cleaved PARP | Increase | Increase (Cerulenin) | Western Blot | [7] |
| Annexin V Staining | Increase | Increase (Cerulenin) | Flow Cytometry | [7] | |
| BAX/p-BCL2 Ratio | Increase | Increase (Orlistat) | Western Blot | [17] | |
| Gene Expression | SREBP-1 | Decrease | Not specified | RT-qPCR | [18] |
| FASN | Decrease | Decrease (Orlistat) | RT-qPCR, Western Blot | [17][18] |
Experimental Protocols
Detailed and consistent experimental design is crucial for validating FASN inhibition.
Experimental Workflow Overview
Caption: General workflow for validating FASN inhibitors.
Western Blot for Protein Marker Analysis
This protocol is for analyzing changes in protein expression and phosphorylation.
-
Cell Lysis: Treat cells with this compound or controls for the desired time (e.g., 96 hours).[7] Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[7][19]
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer. Separate proteins on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.[19]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-AKT, anti-cleaved-PARP, anti-FASN, anti-β-actin) overnight at 4°C, diluted according to manufacturer's instructions.[4]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Detect signal using an enhanced chemiluminescence (ECL) substrate and image with a digital imager.
-
Quantification: Densitometry analysis is performed using software like ImageJ, normalizing target protein levels to a loading control (e.g., β-actin).
Real-Time Quantitative PCR (RT-qPCR) for Gene Expression
This protocol measures changes in mRNA levels of target genes.
-
RNA Extraction: Following treatment, harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit) according to the manufacturer's protocol.
-
RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[18]
-
qPCR Reaction: Set up the qPCR reaction in a 20-25 µL volume containing cDNA template, forward and reverse primers for the target gene (e.g., FASN, SREBP-1) and a reference gene (e.g., RPLP0, GAPDH), and a SYBR Green master mix.[18][20]
-
Thermal Cycling: Perform the reaction on a qPCR instrument with a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation and annealing/extension).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.
Lipidomics for Palmitate Synthesis Analysis
This protocol assesses the direct impact on the primary function of FASN.
-
Cell Culture and Treatment: Culture cells and treat with this compound or controls. For metabolic flux, a stable isotope tracer like ¹³C-acetate can be added during the final hours of culture.[7]
-
Metabolite Extraction: Harvest cells and wash with cold saline. Quench metabolism and extract lipids using a two-phase solvent system, such as chloroform/methanol/water.[21]
-
Sample Preparation: Collect the organic phase containing lipids. Dry the solvent under a stream of nitrogen gas.[21] Re-suspend the lipid pellet in an appropriate solvent for analysis (e.g., acetonitrile/isopropanol).[21]
-
LC-MS/MS Analysis: Analyze the lipid extracts using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). Use a C18 column for separation.[21]
-
Data Acquisition: Acquire data in both positive and negative ion modes to cover a broad range of lipid species.
-
Data Analysis: Identify and quantify lipid species, particularly palmitate (C16:0), by comparing retention times and mass-to-charge ratios with known standards. Normalize data to an internal standard and total protein or cell number.
Logical Framework for Validation
The validation of this compound's on-target activity follows a clear logical progression. The observed molecular changes should be consistent with the known downstream consequences of FASN inhibition.
Caption: Logical flow for validating FASN inhibition.
Conclusion
Validating the efficacy of the FASN inhibitor this compound requires a multi-faceted approach. Objective assessment is achieved by comparing its effects to those of other known FASN inhibitors and by quantifying changes in a panel of established downstream markers. The direct measurement of reduced palmitate synthesis, coupled with the analysis of key signaling proteins (p-AKT, p-S6), apoptosis markers (cleaved PARP), and gene expression changes (FASN, SREBP-1), provides a robust body of evidence for its mechanism of action. The detailed protocols and comparative data presented in this guide offer a framework for the rigorous and reproducible validation of this compound in a research setting.
References
- 1. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty Acid Synthase Antibody | Cell Signaling Technology [cellsignal.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FASN inhibitor this compound prevents S-acylation of the spike protein of human coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Item - Lipidomics Profiling Reveals Differential Alterations after FAS Inhibition in 3D Colon Cancer Cell Culture Models - American Chemical Society - Figshare [acs.figshare.com]
- 11. Chemical inhibition of fatty acid synthase: molecular docking analysis and biochemical validation in ocular cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological Inhibitors of Fatty Acid Synthase (FASN)-Catalyzed Endogenous Fatty Acid Biogenesis: A New Family of Anti-Cancer Agents? | Bentham Science [benthamscience.com]
- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 14. Fatty Acid Synthase Mediates the Epithelial-Mesenchymal Transition of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anticancer properties of the fatty acid synthase inhibitor this compound on oral squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Dual regulation of fatty acid synthase (FASN) expression by O-GlcNAc transferase (OGT) and mTOR pathway in proliferating liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of fatty acid synthase protects obese mice from acute lung injury via ameliorating lung endothelial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. origene.com [origene.com]
- 21. A Lipidomics Approach to Identifying Key Lipid Species Involved in VEGF-Inhibitor Mediated Attenuation of Bleomycin-Induced Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to FASN Inhibitors in Oncology Research: TVB-3166 vs. Orlistat
In the landscape of cancer metabolism research, Fatty Acid Synthase (FASN) has emerged as a compelling therapeutic target. This enzyme, crucial for de novo lipogenesis, is often overexpressed in various cancer types, correlating with tumor progression and poor prognosis.[1][2] Consequently, the development of FASN inhibitors has become a significant area of investigation. This guide provides a detailed comparison of two prominent FASN inhibitors, TVB-3166 and Orlistat, for researchers, scientists, and drug development professionals.
Overview of this compound and Orlistat
This compound is a potent, selective, and orally available FASN inhibitor developed for cancer therapy.[3][4][5] It is a reversible inhibitor that has demonstrated significant anti-tumor activity in a range of preclinical cancer models.[4][6] In contrast, Orlistat , an FDA-approved drug for obesity management, is an irreversible inhibitor of the thioesterase domain of FASN.[7][8][9] While effective as a FASN inhibitor, Orlistat is also known for its "dirty" drug profile, exhibiting off-target effects on at least seven other targets with roles in tumor biology.[10][11]
Comparative Efficacy and Potency
Quantitative data from various preclinical studies highlight the differences in potency and efficacy between this compound and Orlistat.
| Parameter | This compound | Orlistat | Reference Cell Line/Model | Source |
| FASN Inhibition (IC50) | 0.042 µM (in vitro biochemical assay) | Not explicitly stated in direct comparison | N/A | [5][12] |
| Cellular Palmitate Synthesis Inhibition (IC50) | 0.081 µM | Not explicitly stated in direct comparison | N/A | [5] |
| Apoptosis Induction | Observed in various cancer cell lines including breast, prostate, and non-small-cell lung cancer.[3][4] | Induces apoptosis in prostate, breast, colon, and gastric cancer cells.[8][13][14] | Multiple | [3][4][8][13][14] |
| In Vivo Tumor Growth Inhibition | Dose-dependent inhibition of xenograft tumor growth.[3][4] | Inhibits growth of prostate cancer xenografts.[8][9] | Xenograft models | [3][4][8][9] |
| Effect on Cell Viability | Decreases viability in multiple tumor cell lines.[6] | Potent antiproliferative effects on various tumor cell lines.[8] | Multiple | [6][8] |
Mechanism of Action and Signaling Pathways
Both this compound and Orlistat exert their anti-cancer effects by inhibiting FASN, which leads to a cascade of downstream cellular events.
This compound 's inhibition of FASN has been shown to:
-
Inhibit key signaling pathways including PI3K-AKT-mTOR and β-catenin.[3][4][15]
-
Reprogram gene expression, affecting metabolic, proliferation, and apoptosis pathways.[3]
-
Induce apoptosis in a tumor-cell-specific manner.[4]
Orlistat 's mechanism involves:
-
Irreversibly inhibiting the thioesterase domain of FASN.[7][8]
-
Inducing cell cycle arrest at the G1/S boundary.[13]
-
Suppressing tumor cell growth by directly inhibiting FASN activity.[14]
-
Affecting multiple signaling pathways, including the NF-κB and AKT/mTOR pathways.[14]
The inhibition of FASN by both compounds ultimately leads to a depletion of palmitate, a crucial fatty acid for cancer cell proliferation and survival. This disruption of lipid metabolism triggers apoptosis and inhibits tumor growth.
Caption: FASN signaling pathway and points of inhibition by this compound and Orlistat.
Experimental Protocols
The following are generalized experimental protocols for assays commonly used to evaluate FASN inhibitors, based on descriptions in the cited literature.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the FASN inhibitor (e.g., this compound or Orlistat) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to the control.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Human cancer cells are subcutaneously injected into the flanks of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Once tumors reach a certain volume, mice are randomized into treatment and control groups. The FASN inhibitor (e.g., this compound or Orlistat) is administered orally or via another appropriate route at a specified dose and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised and weighed.
-
Analysis: The anti-tumor efficacy is evaluated by comparing the tumor growth rates and final tumor weights between the treated and control groups.
Caption: General experimental workflow for evaluating FASN inhibitors.
Summary and Conclusion
Both this compound and Orlistat are effective inhibitors of FASN with demonstrated anti-cancer properties. This compound stands out as a highly potent and selective agent specifically designed for oncology applications, with a clear mechanism of action and good oral bioavailability.[3][4][5] Orlistat, while also inhibiting FASN and inducing tumor cell death, has a broader target profile which could contribute to both its anti-tumor effects and potential side effects.[10][11]
For researchers focusing on the specific role of FASN in cancer, this compound offers a more precise tool due to its selectivity. However, the multi-targeted nature of Orlistat may be of interest for studies exploring broader metabolic interventions in cancer. The choice between these inhibitors will ultimately depend on the specific research question, the cancer model being studied, and the desired level of target specificity. Further head-to-head clinical studies are needed to fully elucidate their comparative therapeutic potential in cancer patients. An analog of this compound, TVB-2640, is currently in clinical trials for various cancers.[16][17]
References
- 1. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid synthase (FASN) signalome: A molecular guide for precision oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Orlistat is a novel inhibitor of fatty acid synthase with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Orlistat as a FASN inhibitor and multitargeted agent for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. atsu.edu [atsu.edu]
- 14. Pharmacological effect and mechanism of orlistat in anti-tumor therapy: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. What FAS inhibitors are in clinical trials currently? [synapse.patsnap.com]
A Comparative Efficacy Analysis of FASN Inhibitors: TVB-3166 and TVB-2640
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent Fatty Acid Synthase (FASN) inhibitors, TVB-3166 and its clinical analog, TVB-2640 (Denifanstat). By synthesizing available preclinical and clinical data, this document aims to offer an objective resource for researchers in oncology and metabolic diseases.
Introduction to FASN Inhibition
Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of palmitate, a saturated fatty acid. While FASN activity is low in most normal adult tissues, it is significantly upregulated in many cancer types to support rapid cell proliferation and membrane synthesis.[1][2] This dependency on FASN makes it a compelling therapeutic target in oncology.[1][2] this compound and TVB-2640 are potent, selective, and reversible inhibitors of FASN, with TVB-2640 being the orally available compound advancing through clinical trials.[2][3]
Preclinical Efficacy of this compound
This compound has demonstrated significant anti-tumor activity in a range of preclinical models. Its efficacy is attributed to the induction of apoptosis in cancer cells, disruption of lipid raft architecture, and inhibition of key oncogenic signaling pathways.[2][4]
In Vitro Potency
This compound exhibits potent inhibition of FASN and cellular palmitate synthesis, leading to cancer cell death. The half-maximal inhibitory concentration (IC50) values for this compound have been determined in various cancer cell lines, as summarized in the table below.
| Parameter | Cell Line | IC50 (µM) | Reference |
| Biochemical FASN Inhibition | - | 0.042 | [2] |
| Cellular Palmitate Synthesis | HeLa-Ohio | 0.060 | [2] |
| CALU-6 (Lung Cancer) | 0.081 | [2] | |
| Cell Viability | CALU-6 (Lung Cancer) | 0.10 | [2] |
In Vivo Efficacy in Xenograft Models
Oral administration of this compound has been shown to inhibit tumor growth in a dose-dependent manner in various patient-derived and cell-line-derived xenograft models.
| Tumor Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| NSCLC Xenograft (CTG-0165) | 60 mg/kg, PO, QD | Significant tumor regression | [5] |
| NSCLC Xenograft (A549) | 60 mg/kg, PO, QD + Paclitaxel (10 mg/kg, IV, Q4D) | 76% | [6] |
| NSCLC Xenograft (A549) | 60 mg/kg, PO, QD + Docetaxel (8 or 6 mg/kg, IV, Q7D) | 81% | [6] |
| Colorectal Cancer PDX | Not Specified | Up to 50% reduction in tumor weight | [1] |
Clinical Efficacy of TVB-2640 (Denifanstat)
TVB-2640, the clinical counterpart to this compound, has been evaluated in several clinical trials for both oncology and non-alcoholic steatohepatitis (NASH).
Oncology: Phase 1 Study (NCT02223247)
A first-in-human Phase 1 study evaluated the safety and efficacy of TVB-2640 as a monotherapy and in combination with paclitaxel in patients with advanced solid tumors.[7]
| Treatment Arm | N | Disease Control Rate (DCR) | Partial Response (PR) |
| Monotherapy | 76 | 42% | 0% |
| Combination with Paclitaxel | 55 | 70% | 11% |
Responses were observed across multiple tumor types, including KRAS-mutant non-small cell lung cancer (NSCLC), ovarian, and breast cancer.[7]
NASH: Phase 2a FASCINATE-1 Trial (NCT03938246)
This randomized, placebo-controlled trial assessed the efficacy of TVB-2640 in patients with NASH.[8]
| Treatment Group | N | Mean Relative Reduction in Liver Fat | Responder Rate (≥30% fat reduction) |
| Placebo | 27 | +4.5% | 11% |
| 25 mg TVB-2640 | 30 | -9.6% | 23% |
| 50 mg TVB-2640 | 28 | -28.1% | 61% |
TVB-2640 demonstrated a significant, dose-dependent reduction in liver fat and improvements in biomarkers of inflammation and fibrosis.[8]
Mechanism of Action: Signaling Pathway Inhibition
Inhibition of FASN by this compound and TVB-2640 disrupts the production of palmitate, which is crucial for the proper localization and function of several signaling proteins. This leads to the downstream inhibition of oncogenic pathways such as PI3K-AKT-mTOR and Wnt/β-catenin.[2][4]
References
- 1. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sagimet.com [sagimet.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. TVB-2640 (FASN Inhibitor) for the Treatment of Nonalcoholic Steatohepatitis: FASCINATE-1, a Randomized, Placebo-Controlled Phase 2a Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
FASN Inhibitors in Oncology: A Comparative Analysis of TVB-3166 and C75
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent Fatty Acid Synthase (FASN) inhibitors, TVB-3166 and C75. By presenting key performance data, detailed experimental methodologies, and visual representations of affected signaling pathways, this document aims to facilitate informed decisions in the pursuit of novel cancer therapeutics.
Fatty Acid Synthase (FASN) has emerged as a critical metabolic enzyme in oncology, overexpressed in numerous cancers and correlated with poor prognosis. Its role in providing lipids for membrane synthesis, energy storage, and signaling makes it an attractive target for therapeutic intervention. This guide focuses on a comparative analysis of two small molecule FASN inhibitors: this compound, a clinical-stage compound, and C75, a widely studied experimental agent.
Performance and Specificity: A Head-to-Head Comparison
This compound distinguishes itself as a potent, orally-available, and reversible inhibitor of FASN with high selectivity.[1][2][3] In contrast, C75 is an irreversible inhibitor that has been reported to have off-target effects and a narrower therapeutic window, including dose-limiting weight loss in preclinical models, a side effect not prominently associated with this compound.[3]
| Feature | This compound | C75 |
| Mechanism of Action | Reversible, potent, and selective FASN inhibitor.[1][2][3] | Irreversible FASN inhibitor; also activates CPT1A.[4] |
| Potency (IC50) | FASN biochemical assay: 42 nM; Cellular palmitate synthesis: 81 nM.[3] | PC3 prostate cancer cells: ~35 µM.[4] |
| Cellular Effects | Induces apoptosis; inhibits anchorage-independent growth.[1] | Induces apoptosis; can be cytotoxic to cancer cells. |
| In Vivo Activity | Inhibits xenograft tumor growth in a dose-dependent manner.[1] | Shows tumor growth inhibition in xenograft models. |
| Signaling Pathway Impact | Inhibits PI3K-AKT-mTOR and β-catenin pathways.[1] | Affects PI3K-AKT and β-catenin signaling.[5] |
| Selectivity | Highly selective for FASN.[1] | Known to have off-target effects, including on carnitine palmitoyltransferase-1 (CPT1).[6] |
| Reversibility | Reversible.[1][3] | Irreversible. |
| Oral Availability | Orally-available.[1][2][3] | Used in preclinical studies, often via intraperitoneal injection.[7] |
Delving into the Mechanism: Impact on Cellular Signaling
Both this compound and C75 exert their anti-cancer effects not only by depleting lipid stores but also by modulating critical oncogenic signaling pathways. FASN inhibition has been shown to disrupt the architecture of lipid rafts, specialized membrane microdomains enriched in signaling molecules. This disruption interferes with the localization and function of key proteins in pathways such as PI3K-AKT-mTOR and Wnt/β-catenin, both central to cancer cell proliferation, survival, and metastasis.[1][5]
FASN and the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival. FASN activity is closely linked to this pathway, with Akt phosphorylating and activating key downstream effectors. Inhibition of FASN with this compound has been demonstrated to decrease the phosphorylation of Akt and the downstream ribosomal protein S6, indicating a disruption of this critical signaling cascade.[1]
FASN and the Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway plays a crucial role in embryogenesis and its dysregulation is a hallmark of many cancers. This compound has been shown to inhibit the phosphorylation of β-catenin at serine 675, a modification associated with its stabilization and nuclear translocation, leading to a downstream reduction in the expression of β-catenin target genes.[1][8]
Experimental Protocols
To facilitate the replication and validation of findings, this section outlines the methodologies for key experiments used in the characterization of FASN inhibitors.
FASN Inhibition Assay (Biochemical)
Objective: To determine the direct inhibitory effect of compounds on purified FASN enzyme activity.
Method:
-
Purified human FASN enzyme is incubated with the test compound (e.g., this compound or C75) at various concentrations in a reaction buffer containing acetyl-CoA, malonyl-CoA, and NADPH.
-
The reaction is initiated by the addition of malonyl-CoA.
-
The rate of NADPH oxidation is monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm over time.
-
IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Cellular Palmitate Synthesis Assay
Objective: To measure the inhibition of de novo fatty acid synthesis in intact cells.
Method:
-
Cancer cells are seeded in appropriate culture medium.
-
Cells are treated with various concentrations of the FASN inhibitor for a specified period.
-
A labeled precursor, such as [1,2-¹³C₂]-acetate, is added to the culture medium.
-
After incubation, cellular lipids are extracted.
-
The incorporation of the ¹³C label into palmitate is quantified using gas chromatography-mass spectrometry (GC-MS).
-
IC50 values are determined by analyzing the dose-dependent reduction in labeled palmitate.
Cell Viability Assay
Objective: To assess the cytotoxic or cytostatic effects of FASN inhibitors on cancer cell lines.
Method:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the test compound for a defined period (e.g., 72 or 96 hours).
-
Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is measured using a plate reader.
-
Results are expressed as a percentage of the vehicle-treated control, and IC50 values are calculated.
Western Blot Analysis
Objective: To investigate the effect of FASN inhibitors on the expression and phosphorylation status of key signaling proteins.
Method:
-
Cancer cells are treated with the FASN inhibitor at various concentrations and for different durations.
-
Cells are lysed, and protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for target proteins (e.g., p-Akt, Akt, p-S6, S6, p-β-catenin, β-catenin, PARP, and FASN).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of FASN inhibitors in a living organism.
Method:
-
Immunocompromised mice (e.g., nude or SCID) are subcutaneously injected with a suspension of human cancer cells.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
The test compound (e.g., this compound) is administered orally or via intraperitoneal injection at a specified dose and schedule. The vehicle is administered to the control group.
-
Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (length x width²)/2.
-
At the end of the study, tumors may be excised for further analysis (e.g., western blotting, immunohistochemistry).
Conclusion
The comparative analysis of this compound and C75 highlights the evolution of FASN inhibitors from early-generation tool compounds to clinically viable therapeutic agents. This compound demonstrates superior potency, selectivity, and a more favorable preclinical safety profile compared to C75. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for the continued investigation of FASN as a therapeutic target in oncology. Further research into biomarkers of response and combination strategies will be crucial in realizing the full potential of FASN inhibition in the clinic.
References
- 1. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Multi-level suppression of receptor-PI3K-mTORC1 by fatty acid synthase inhibitors is crucial for their efficacy against ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Convenient synthesis of C75, an inhibitor of FAS and CPT1 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Fatty Acid Synthase Inhibitor C75 Ameliorates Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Wnt/beta-catenin pathway is activated during advanced arterial aging in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of TVB-3166 for FASN Over Other Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enzymatic specificity of TVB-3166, a potent inhibitor of Fatty Acid Synthase (FASN), against other enzymes. The following sections present quantitative data, experimental methodologies, and visual representations of the relevant biological pathways to aid in the objective assessment of this compound's selectivity profile.
Executive Summary
This compound is a reversible and selective inhibitor of Fatty Acid Synthase (FASN), a key enzyme in de novo lipogenesis.[1][2] It exhibits potent inhibition of FASN's biochemical activity and cellular palmitate synthesis with IC50 values in the nanomolar range.[1][3] Notably, this compound is distinguished from earlier FASN inhibitors by its high selectivity and lack of significant off-target effects, such as the induction of fatty acid oxidation, which has been a limiting factor for previous compounds.[4] This high specificity for FASN makes this compound a valuable tool for studying the roles of de novo lipogenesis in various pathological conditions, particularly in oncology.
Quantitative Assessment of this compound Specificity
The following table summarizes the inhibitory activity of this compound against FASN and its effect on cellular lipogenesis. While comprehensive screening data against a broad panel of other enzymes is not publicly available, the existing data strongly supports its on-target activity.
| Target Enzyme/Process | Inhibitor | IC50 (nM) | Assay Type | Reference |
| Fatty Acid Synthase (FASN) | This compound | 42 | Biochemical (Purified Human FASN) | [1][3] |
| Cellular Palmitate Synthesis | This compound | 81 | Cell-based | [1][3] |
| Fatty Acid Synthase (FASN) | GSK2194069 | 60.4 | Biochemical (Purified Human FASN) | [5] |
| Fatty Acid Synthase (FASN) | Fasnall | 3710 | Biochemical (Purified Human FASN) | [5] |
Key Observations:
-
This compound demonstrates potent, nanomolar inhibition of purified FASN.
-
The cellular IC50 for palmitate synthesis is in close agreement with the biochemical IC50, indicating excellent cell permeability and on-target engagement in a cellular context.[6]
-
The on-target effect of this compound is further confirmed by experiments where the cytotoxic effects of the inhibitor are rescued by the addition of exogenous palmitate.[2]
-
Compared to other FASN inhibitors like Fasnall, this compound shows significantly higher potency.[5]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to allow for replication and further investigation.
Biochemical FASN Inhibition Assay (NADPH Oxidation)
This assay measures the activity of purified FASN by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, a necessary cofactor for fatty acid synthesis.
Materials:
-
Purified FASN enzyme
-
Acetyl-CoA
-
Malonyl-CoA
-
NADPH
-
Potassium phosphate buffer (pH 7.6)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, acetyl-CoA, and NADPH in a reaction vessel.
-
Add the purified FASN enzyme to the reaction mixture.
-
To measure background NADPH oxidation, monitor the absorbance at 340 nm for 3 minutes at 37°C before the addition of malonyl-CoA.
-
Initiate the FASN-catalyzed reaction by adding malonyl-CoA.
-
Immediately begin monitoring the decrease in absorbance at 340 nm for an additional 3 minutes to determine the rate of FASN-dependent NADPH oxidation.[7]
-
To determine the IC50 of an inhibitor, the assay is performed with varying concentrations of the compound, and the rate of NADPH oxidation is measured.
Cellular Palmitate Synthesis Assay
This assay quantifies the rate of de novo palmitate synthesis in cultured cells by measuring the incorporation of a labeled precursor into the newly synthesized fatty acid.
Materials:
-
Cultured cells
-
Cell culture medium
-
[U-¹⁴C]acetic acid or ¹³C-acetate
-
Phosphate-buffered saline (PBS)
-
Chloroform:methanol (2:1) solution
-
Scintillation counter or mass spectrometer
Procedure:
-
Plate cells in a multi-well plate and allow them to adhere overnight.
-
Expose the cells to the test inhibitor (e.g., this compound) at various concentrations for a predetermined time.
-
Add the labeled precursor ([U-¹⁴C]acetic acid or ¹³C-acetate) to the cell culture medium and incubate for a defined period (e.g., 2-3 hours).[8]
-
After incubation, wash the cells twice with ice-cold PBS to remove unincorporated labeled precursor.[9]
-
Lyse the cells and extract the total cellular lipids using a chloroform:methanol solution.[9]
-
Separate the organic phase containing the lipids.
-
Quantify the amount of incorporated label in the lipid fraction using a scintillation counter (for ¹⁴C) or by mass spectrometry (for ¹³C).[6][9]
-
The IC50 value is determined by plotting the percentage of inhibition of palmitate synthesis against the inhibitor concentration.
FASN Signaling Pathway and Inhibition by this compound
FASN is not only a key metabolic enzyme but is also intricately linked to cellular signaling pathways that are often dysregulated in cancer. The inhibition of FASN by this compound has been shown to impact these pathways, contributing to its anti-tumor effects.
Caption: FASN signaling pathway and the point of inhibition by this compound.
The diagram above illustrates how upstream signals from receptor tyrosine kinases (RTKs) can activate the PI3K/AKT/mTOR pathway, leading to the upregulation of SREBP-1c, a key transcription factor for FASN.[1] FASN then synthesizes palmitate, which is essential for the formation of lipid rafts and the proper localization and function of membrane-associated signaling proteins, including those involved in the AKT and β-catenin pathways.[2] By inhibiting FASN, this compound disrupts this entire cascade, leading to decreased cell proliferation and survival.[2]
Conclusion
The available evidence strongly indicates that this compound is a highly potent and selective inhibitor of FASN. Its specificity is demonstrated by its low nanomolar IC50 against the purified enzyme, its comparable activity in cellular assays of lipogenesis, and the rescue of its cytotoxic effects by exogenous palmitate. Furthermore, its favorable pharmacological profile, which avoids the off-target effects of earlier generation FASN inhibitors, makes it a superior research tool and a promising therapeutic candidate. For a more complete understanding of its selectivity, future studies involving broad-panel enzymatic and receptor screening would be beneficial.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sagimet.com [sagimet.com]
- 7. pnas.org [pnas.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. 2.9 De novo lipogenesis assay [bio-protocol.org]
TVB-3166 vs. GSK2194069: differences in mechanism and efficacy
An Objective Comparison of TVB-3166 and GSK2194069 for Researchers and Drug Development Professionals
Fatty Acid Synthase (FASN) has emerged as a critical metabolic enzyme in oncology, with its overexpression linked to tumor progression and poor prognosis in various cancers. This has spurred the development of FASN inhibitors as potential cancer therapeutics. This guide provides a detailed comparison of two prominent FASN inhibitors, this compound and GSK2194069, focusing on their distinct mechanisms of action and reported efficacy, supported by experimental data.
Differences in Mechanism of Action
Both this compound and GSK2194069 target the FASN enzyme, a large multifunctional protein responsible for the de novo synthesis of palmitate. However, they exhibit differences in their specific binding and inhibitory mechanisms.
GSK2194069 is a potent and specific inhibitor of the β-ketoacyl reductase (KR) domain of human FASN (hFAS).[1][2][3] The KR domain is responsible for one of the reductive steps in the fatty acid synthesis cycle. GSK2194069 acts as a competitive inhibitor with the keto-substrate and is uncompetitive with the cofactor NADPH.[4] This specific interaction with the KR domain blocks the elongation of the fatty acid chain.
This compound is also a potent, orally-available, and reversible inhibitor of FASN.[5][6] While it is understood to inhibit the overall activity of FASN, computational studies suggest that this compound and its analogs also bind to the KR domain, exhibiting an uncompetitive behavior towards NADPH.[7] Beyond direct enzyme inhibition, the effects of this compound extend to broader cellular processes. Treatment with this compound has been shown to disrupt lipid raft architecture, which can alter the localization and function of membrane-associated signaling proteins.[8][9] Furthermore, it inhibits key oncogenic signaling pathways, including the PI3K-AKT-mTOR and β-catenin pathways, and can induce apoptosis in tumor cells.[5][8][9]
Comparative Efficacy
The efficacy of this compound and GSK2194069 has been evaluated in various preclinical models. The following tables summarize the available quantitative data.
In Vitro Efficacy
| Compound | Assay Type | Target/Cell Line | IC50 | Reference |
| This compound | Biochemical FASN Assay | Purified FASN | 42 nM | [6][10] |
| Cellular Palmitate Synthesis | - | 81 nM | [6][10] | |
| FASN Inhibition Assay | Purified Human FASN | 73.6 nM | [11][12] | |
| GSK2194069 | Biochemical FASN Assay | Purified FASN | 7.7 nM | [8] |
| FASN Inhibition Assay | Purified Human FASN | 60.4 nM | [11][12] | |
| KR Domain Inhibition | - | Ki of 10 nM | [4] |
In Vivo Efficacy in Xenograft Models
Direct comparative in vivo studies are limited. The following data is from separate studies.
| Compound | Cancer Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| This compound | Non-Small-Cell Lung Cancer (Patient-Derived) | 60 mg/kg, oral, once daily | 87% | [13] |
| Colorectal Cancer (Patient-Derived) | - | Significant response in 30% of cases | [14] | |
| Non-Small-Cell Lung Cancer (A549 Xenograft) | 60 mg/kg + Paclitaxel | 76% (combination) | [15] | |
| GSK2194069 | - | - | Data on in vivo tumor growth inhibition is not detailed in the provided search results, but it has been shown to inhibit tumor cell growth in vitro.[1][2][3] | - |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to evaluate these FASN inhibitors.
FASN Inhibition Assay (Biochemical)
This assay measures the ability of a compound to inhibit the activity of purified FASN enzyme. Typically, the assay mixture includes purified human FASN, acetyl-CoA, malonyl-CoA, and NADPH in a reaction buffer. The rate of NADPH oxidation, which is proportional to FASN activity, is monitored by the decrease in absorbance at 340 nm. Compounds are added at various concentrations to determine the IC50 value.
Cell Viability Assay (WST-1)
The WST-1 assay is a colorimetric assay to quantify cell proliferation and viability. LNCaP-LN3 human prostate cancer cells, for example, are seeded in 96-well plates and treated with different concentrations of the FASN inhibitors (e.g., Fasnall, GSK2194069, or this compound) for a specified period (e.g., 24 hours).[11][12] After treatment, a WST-1 reagent is added to the medium, and after incubation, the absorbance is measured to determine the number of viable cells.[11][12]
Cellular Palmitate Synthesis Assay
This assay measures the rate of de novo fatty acid synthesis within cells. Cells are incubated with a radiolabeled precursor, such as [1,2-13C2]acetate.[7] After treatment with the inhibitor, cellular lipids are extracted, and the incorporation of the radiolabel into palmitate is quantified, often using techniques like NMR spectroscopy.[7]
Western Blot Analysis
Western blotting is used to detect changes in the expression levels of specific proteins. Cells are treated with the inhibitor (e.g., this compound at 0.02, 0.2, or 2.0 µM for 96 hours), after which cell lysates are prepared.[13] Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., FASN, p-AKT, β-catenin), followed by secondary antibodies for detection.
Animal Xenograft Studies
To evaluate in vivo efficacy, human cancer cells are implanted into immunocompromised mice. Once tumors reach a certain volume, mice are randomized into treatment and control groups. This compound, for instance, has been administered via oral gavage daily at doses like 60 mg/kg.[15] Tumor volume and mouse body weight are monitored regularly.[13] Tumor growth inhibition is calculated by comparing the change in tumor size in treated groups to the vehicle-treated control group.[10][13]
Downstream Signaling Effects of this compound
A notable difference between the two inhibitors is the extent of characterized downstream effects. This compound has been shown to modulate several signaling pathways crucial for cancer cell proliferation and survival.
References
- 1. FASN inhibitor this compound prevents S-acylation of the spike protein of human coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A human fatty acid synthase inhibitor binds β-ketoacyl reductase in the keto-substrate site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sagimet.com [sagimet.com]
- 11. researchgate.net [researchgate.net]
- 12. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sagimet.com [sagimet.com]
- 14. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Evaluating the Synergistic Effects of TVB-3166 with Other Anticancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is increasingly moving towards combination strategies to enhance efficacy and overcome resistance. TVB-3166, a potent and selective inhibitor of Fatty Acid Synthase (FASN), has emerged as a promising candidate for combination therapies. This guide provides an objective comparison of the synergistic effects of this compound with other anticancer drugs, supported by experimental data, detailed protocols, and pathway visualizations.
Introduction to this compound
This compound is an orally bioavailable small molecule that inhibits FASN, a key enzyme in the de novo synthesis of fatty acids.[1][2] Cancer cells often exhibit upregulated FASN activity, which is crucial for membrane synthesis, energy storage, and signaling molecule production.[2][3] By inhibiting FASN, this compound induces apoptosis, disrupts lipid raft architecture, and modulates critical signaling pathways, including the PI3K-AKT-mTOR and β-catenin pathways.[2][3] These mechanisms of action provide a strong rationale for combining this compound with other anticancer agents.
Synergistic Combinations with this compound
Extensive preclinical research has demonstrated the synergistic potential of this compound with several classes of anticancer drugs. This section summarizes the key findings.
Combination with Taxanes (Paclitaxel and Docetaxel)
Taxanes are microtubule-stabilizing agents widely used in the treatment of various solid tumors. The combination of this compound with paclitaxel or docetaxel has shown significant synergy in preclinical models of prostate, ovarian, pancreatic, and non-small-cell lung cancer (NSCLC).[1][4]
Quantitative Data Summary:
| Cancer Type | Cell Line / Model | Combination | Key Findings | Reference |
| Prostate Cancer | PC3-TxR, DU145-TxR | This compound + Docetaxel | Synergistically inhibited cell viability with Bliss synergy scores up to 97 in PC3-TxR cells. A combination of 10 μM this compound with 50 nM docetaxel resulted in 3% cell viability, compared to ~100% for each drug alone. | [5] |
| Prostate Cancer | 22Rv1 Xenograft | This compound + Paclitaxel | Combination therapy amplified tumor growth suppression by 97%. | [4] |
| Ovarian Cancer | OVCAR8 Xenograft | This compound + Paclitaxel | Combination treatment resulted in synergistic inhibition of tumor growth. | [1] |
| Pancreatic Cancer | PANC1 Xenograft | This compound + Paclitaxel | Synergistic inhibition of tumor growth observed with the combination. | [1] |
| NSCLC | CALU-6, A549 Xenografts | This compound + Paclitaxel | Increased inhibition of soft agar colony growth and induction of apoptosis compared to single agents. | [4] |
Mechanism of Synergy: The synergistic effect of this compound and taxanes is believed to stem from multiple mechanisms. FASN inhibition by this compound disrupts microtubule organization and may sensitize cancer cells to the microtubule-stabilizing effects of taxanes.
Combination with Anti-Angiogenic Agents (Bevacizumab)
Bevacizumab is a monoclonal antibody that targets Vascular Endothelial Growth Factor (VEGF), a key driver of angiogenesis. The combination of TVB-2640 (a clinical-stage analog of this compound) with bevacizumab has been investigated in patients with recurrent high-grade astrocytoma (glioblastoma).[6]
Clinical Trial Data Summary:
| Cancer Type | Clinical Trial | Combination | Key Findings | Reference |
| Glioblastoma | Phase II | TVB-2640 + Bevacizumab | The combination was well-tolerated and showed an improvement in 6-month progression-free survival compared to historical controls. | [6] |
Mechanism of Synergy: While the exact synergistic mechanism is still under investigation, it is hypothesized that FASN inhibition may potentiate the anti-angiogenic effects of bevacizumab by disrupting the metabolic adaptations of tumor cells to hypoxia.
Combination with Platinum-Based Agents (Carboplatin)
Platinum-based drugs like carboplatin are a cornerstone of treatment for many cancers, particularly ovarian cancer. While direct preclinical studies detailing the synergistic effects of this compound specifically with carboplatin are less prevalent in the public domain, the standard of care for ovarian cancer often involves a combination of a platinum agent and a taxane.[7] Given the strong synergy observed between this compound and taxanes, it is plausible that a triplet combination of this compound, a taxane, and carboplatin could offer enhanced therapeutic benefits in ovarian cancer. Further research in this area is warranted.
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited in this guide.
In Vitro Cell Viability Assay
-
Cell Lines: Prostate cancer (PC3-TxR, DU145-TxR), NSCLC (CALU-6), and others.
-
Treatment: Cells are seeded in 96-well plates and treated with a dose-response matrix of this compound and the combination drug (e.g., docetaxel) for a specified period (e.g., 72 hours).
-
Analysis: Cell viability is assessed using assays such as the fluorometric microculture cytotoxic assay or CellTiter-Glo®.
-
Synergy Calculation: The Bliss independence model is often used to calculate synergy scores, where a score greater than 10 indicates synergy.
Soft Agar Colony Formation Assay
-
Cell Lines: NSCLC (CALU-6), Prostate (22Rv1).
-
Procedure: Cells are suspended in a top layer of low-melting-point agarose mixed with growth medium and the respective drugs (this compound and/or paclitaxel). This suspension is overlaid on a bottom layer of solidified agar in a 6-well plate.
-
Incubation: Plates are incubated for 3-4 weeks to allow for colony formation.
-
Analysis: Colonies are stained with crystal violet and counted. The size and number of colonies are compared across different treatment groups.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Implantation: Human cancer cells (e.g., OVCAR8, 22Rv1, PANC1) are subcutaneously injected into the flanks of the mice.
-
Treatment: Once tumors reach a specified volume (e.g., 150-200 mm³), mice are randomized into treatment groups: vehicle control, this compound alone, combination drug alone, and the combination of this compound and the other drug. This compound is typically administered orally, while drugs like paclitaxel are given intravenously.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting, immunohistochemistry).
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits FASN, disrupting key oncogenic signaling pathways.
Experimental Workflow Diagram
Caption: Workflow for a typical in vivo xenograft study.
Conclusion
The preclinical data strongly support the synergistic potential of this compound in combination with taxanes and anti-angiogenic agents across a range of cancer types. The multifaceted mechanism of action of this compound, targeting both cancer cell metabolism and key signaling pathways, provides a solid foundation for these synergistic interactions. The promising results from the clinical trial of TVB-2640 with bevacizumab in glioblastoma further underscore the clinical relevance of FASN inhibition in combination therapies. Further investigation, particularly exploring combinations with platinum-based agents and other targeted therapies, is warranted to fully realize the therapeutic potential of this compound in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. news.uthscsa.edu [news.uthscsa.edu]
- 7. hub.hku.hk [hub.hku.hk]
A Comparative Analysis: Pharmacological Inhibition of FASN with TVB-3166 versus Genetic Knockdown
Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two key methodologies for studying the role of Fatty Acid Synthase (FASN) in cancer biology: the pharmacological inhibitor TVB-3166 and genetic knockdown techniques. This document synthesizes preclinical data to objectively evaluate the outcomes and experimental considerations of each approach.
Fatty Acid Synthase, a pivotal enzyme in de novo lipogenesis, is significantly upregulated in a multitude of cancers and is correlated with poor prognosis.[1] Its role in providing lipids for membrane synthesis, energy storage, and signaling molecule generation makes it a compelling therapeutic target.[2][3][4] This guide explores the distinct yet convergent consequences of inhibiting FASN function through a small molecule inhibitor, this compound, and through genetic silencing.
Comparative Efficacy and Cellular Effects
Both pharmacological inhibition of FASN with this compound and its genetic knockdown lead to similar anti-tumor effects in cancer cells. These approaches effectively induce apoptosis (programmed cell death) and inhibit cell proliferation.[5][6][7] Studies in colorectal cancer cell lines have demonstrated that the cytotoxic effects of this compound are consistent with those observed following shRNA-mediated knockdown of FASN.[8]
| Feature | This compound (FASN Inhibitor) | Genetic Knockdown (siRNA/shRNA) | Key Findings |
| Mechanism of Action | Reversible, potent, and selective small molecule inhibitor of FASN's enzymatic activity.[5][9] | Post-transcriptional gene silencing, leading to reduced FASN protein expression. | Both methods target FASN, but at different levels (protein activity vs. protein expression). |
| Cell Viability | Dose-dependent reduction in viability across various cancer cell lines.[10][11] | Significant decrease in cell viability in cancer cells.[12] | Both approaches effectively reduce cancer cell survival. |
| Apoptosis Induction | Induces apoptosis in a dose-dependent manner.[5][6] | Leads to an increase in apoptotic markers like Bax and cleaved caspase-3.[7] | Convergent outcomes on the induction of programmed cell death. |
| Cell Cycle Arrest | Promotes cell cycle arrest.[10] | Induces G1 phase arrest in the cell cycle.[7] | Both interventions halt the progression of the cell cycle. |
| In Vivo Efficacy | Demonstrates significant tumor growth inhibition and even regression in xenograft models.[5][13] | Knockdown of FASN leads to prolonged survival in xenograft tumor models.[2] | Both strategies show anti-tumor activity in preclinical animal models. |
Impact on Cellular Signaling Pathways
A critical aspect of FASN's role in cancer is its crosstalk with major oncogenic signaling pathways.[14] Inhibition of FASN, either pharmacologically or genetically, disrupts these crucial pathways, contributing to the observed anti-tumor effects. Both this compound and FASN knockdown have been shown to modulate the PI3K-AKT-mTOR and β-catenin signaling pathways.[5][6][7][15]
References
- 1. Targeting cancer metabolism: Therapeutic potential of the fatty acid synthase (FASN) inhibitors. [vivo.weill.cornell.edu]
- 2. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 5. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of fatty acid synthase (FASN) affects the proliferation and apoptosis of HepG2 hepatoma carcinoma cells via the β-catenin/C-myc signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Anticancer properties of the fatty acid synthase inhibitor this compound on oral squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. researchgate.net [researchgate.net]
- 13. sagimet.com [sagimet.com]
- 14. Fatty acid synthase (FASN) signalome: A molecular guide for precision oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of the Metabolic Effects of TVB-3166 and Cerulenin: A Guide for Researchers
A detailed examination of two prominent fatty acid synthase (FASN) inhibitors, TVB-3166 and cerulenin, reveals distinct mechanisms of action and metabolic consequences. This guide provides a comparative analysis of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their selection and application.
Fatty acid synthase (FASN) is a critical enzyme in de novo lipogenesis, the process of synthesizing fatty acids. Its upregulation in various cancers and metabolic diseases has made it an attractive therapeutic target. This guide focuses on two widely studied FASN inhibitors: this compound, a reversible and selective inhibitor, and cerulenin, an irreversible inhibitor. Understanding their differential effects on cellular metabolism is crucial for advancing research and developing targeted therapies.
Mechanism of Action: Reversible vs. Irreversible Inhibition
The primary distinction between this compound and cerulenin lies in their mode of FASN inhibition. This compound is an orally-available, reversible, and selective inhibitor of FASN.[1] This reversible nature means that its binding to the enzyme is transient, and the enzyme can regain function if the inhibitor is removed.
In contrast, cerulenin is an antifungal antibiotic that acts as an irreversible inhibitor of FASN.[2][3][4] It covalently binds to the active site of the β-ketoacyl-ACP synthase domain of FASN, permanently inactivating the enzyme.[4] This irreversible binding leads to a sustained blockade of fatty acid synthesis.
Comparative Performance: Potency and Cellular Effects
The efficacy of these inhibitors can be quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by half.
| Inhibitor | Target | IC50 Value | Cell Line/Assay | Reference |
| This compound | Biochemical FASN | 42 nM | In vitro biochemical assay | [1][5][6] |
| Cellular Palmitate Synthesis | 81 nM | - | [5][6] | |
| Cell Viability | 0.10 µM | CALU-6 non-small-cell lung tumor cells | [5] | |
| Cerulenin | Not explicitly found in a directly comparable assay | - | - | - |
Impact on Cellular Signaling Pathways
Inhibition of FASN by both this compound and cerulenin has been shown to impact key cellular signaling pathways involved in cell growth, proliferation, and survival.
This compound has been reported to disrupt lipid raft architecture and inhibit the PI3K-AKT-mTOR and β-catenin signaling pathways.[8][9] Lipid rafts are specialized membrane microdomains that play a crucial role in signal transduction. By altering these structures, this compound can interfere with the signaling cascades that drive cancer progression.
Cerulenin has been shown to reduce the levels of phosphorylated Akt, a key component of the PI3K/Akt signaling pathway. The accumulation of malonyl-CoA resulting from FASN inhibition by cerulenin is believed to mediate its cytotoxic effects.[2]
Signaling pathways affected by FASN inhibitors.
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments are provided below.
Fatty Acid Synthase (FASN) Activity Assay
This assay measures the enzymatic activity of FASN by monitoring the oxidation of NADPH, a cofactor in the fatty acid synthesis pathway.
Materials:
-
Purified FASN enzyme or cell lysate containing FASN
-
NADPH
-
Acetyl-CoA
-
Malonyl-CoA
-
Reaction buffer (e.g., potassium phosphate buffer)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, acetyl-CoA, and NADPH.
-
Add the FASN enzyme or cell lysate to the wells of the microplate.
-
To initiate the reaction, add malonyl-CoA to the wells.
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
The rate of NADPH oxidation is proportional to the FASN activity.
Workflow for FASN activity assay.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell viability. It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Materials:
-
Cells cultured in a 96-well plate
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Plate cells in a 96-well plate and treat with the desired concentrations of this compound or cerulenin for the desired duration.
-
After treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Cell viability is proportional to the absorbance.
Lipid Accumulation Assay (Oil Red O Staining)
Oil Red O is a fat-soluble dye used to stain neutral lipids, allowing for the visualization and quantification of lipid accumulation in cells.
Materials:
-
Cells cultured on coverslips or in a multi-well plate
-
4% Paraformaldehyde (PFA) for fixation
-
Oil Red O staining solution
-
60% Isopropanol
-
Hematoxylin for counterstaining (optional)
-
Microscope
Procedure:
-
Wash cells with PBS and fix with 4% PFA for 15-30 minutes.
-
Wash the fixed cells with water and then with 60% isopropanol.
-
Incubate the cells with the Oil Red O staining solution for 15-60 minutes.
-
Wash the cells with 60% isopropanol and then with water to remove excess stain.
-
(Optional) Counterstain the nuclei with hematoxylin.
-
Visualize the lipid droplets (stained red) under a microscope. For quantification, the stain can be extracted with isopropanol and the absorbance measured.
Conclusion
This compound and cerulenin are both potent inhibitors of FASN with significant anti-cancer and metabolic effects. The key difference in their mechanism—reversible versus irreversible inhibition—may have important implications for their therapeutic application and potential side effects. This compound, with its reversible and selective nature, represents a more modern and potentially more tolerable approach to FASN inhibition. This guide provides a foundational comparison to inform further investigation into the nuanced metabolic consequences of these two important research tools.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. broadpharm.com [broadpharm.com]
- 3. Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay [bio-protocol.org]
- 4. Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]
- 8. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 9. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of TVB-3166: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling chemical compounds. This document provides essential procedural guidance for the proper disposal of TVB-3166, a selective fatty acid synthase (FASN) inhibitor used in research.
For researchers, scientists, and drug development professionals, adherence to correct disposal protocols is a critical component of the experimental workflow. The following information outlines the necessary steps for safely managing this compound waste, from initial handling to final disposal, in accordance with general laboratory safety standards.
Summary of Safety and Handling Information
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), standard chemical safety precautions should always be observed. The following table summarizes key safety and handling information.
| Parameter | Information | Source |
| GHS Classification | Not classified as hazardous | |
| First Aid Measures | No special measures required for general exposure. In case of complaints after inhalation, supply fresh air and consult a doctor. For eye contact, rinse with running water. If symptoms persist after swallowing, consult a doctor. | |
| Personal Protective Equipment (PPE) | The usual precautionary measures for handling chemicals should be followed. While not explicitly required, impermeable gloves and adequate ventilation are recommended. | [1] |
| Environmental Precautions | Do not allow to enter sewers, surface water, or ground water. | |
| Storage | Store in a dry, cool, and well-ventilated place in a tightly closed container. | [1] |
Step-by-Step Disposal Procedures
The proper disposal of this compound, including contaminated materials and empty containers, should follow a structured process to minimize environmental impact and ensure workplace safety.
Waste Segregation and Collection
All materials contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment (PPE), should be segregated as chemical waste.
-
Solid Waste: Collect contaminated solids in a designated, properly labeled, and sealed waste container.
-
Liquid Waste: Collect liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled container. Do not mix with other incompatible waste streams.
Container Management
Proper management of waste containers is crucial to prevent leaks and ensure safe handling.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" (or as per institutional guidelines) and the full chemical name, "this compound".
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory. Ensure containers are kept closed except when adding waste.
-
Compatibility: Use containers made of materials compatible with the solvents used for this compound solutions (e.g., if dissolved in DMSO, ensure the container is appropriate).
Disposal of Empty Containers
Empty containers that previously held this compound must be managed to ensure no residual chemical remains.
-
Triple Rinsing: Rinse the empty container with a suitable solvent (e.g., ethanol or another appropriate solvent) three times.
-
Rinsate Collection: The first rinsate should be collected and disposed of as chemical waste. Subsequent rinses can typically be disposed of down the drain with copious amounts of water, provided they comply with local regulations.
-
Container Disposal: After triple rinsing and air-drying, deface or remove the original label and dispose of the container as regular laboratory glass or plastic waste, in accordance with institutional policies.
Final Disposal
Arrange for the collection of the segregated this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Never dispose of this compound waste down the drain or in the regular trash.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling TVB-3166
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of TVB-3166, a potent and selective fatty acid synthase (FASN) inhibitor. The following procedural steps and recommendations are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
I. Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is imperative to follow standard precautionary measures for handling chemicals, as long-term effects may not be fully known. The following PPE is recommended to minimize exposure and ensure personal safety.
| Equipment | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile) | To prevent skin contact. While one Safety Data Sheet (SDS) notes no specific recommendation can be given due to a lack of testing, another recommends chemical impermeable gloves.[1] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust particles or splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required | A respirator may be necessary if handling large quantities or if there is a risk of generating dust or aerosols in a poorly ventilated area.[1] |
II. Operational Procedures
Adherence to proper operational procedures is critical for the safe and effective use of this compound.
A. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the container in a tightly closed state in a dry, cool, and well-ventilated place.[1] Recommended storage temperatures for stock solutions are -20°C for up to one year or -80°C for up to two years.[2]
B. Preparation of Solutions
-
Handling: Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid the formation of dust and aerosols.[1]
-
Weighing: When weighing the solid compound, use an analytical balance within a ventilated enclosure to minimize the risk of inhalation.
-
Dissolving: this compound is soluble in DMSO.[3] For in vivo studies, it can be prepared for oral gavage by dissolving in DMSO and then suspending in a vehicle like corn oil or a solution of SBE-β-CD in saline.[2][4] For cell-based assays, stock solutions are typically prepared in DMSO.[3]
-
Labeling: Clearly label all prepared solutions with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
C. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further spread of the spill. Do not allow the chemical to enter drains.[1]
-
Clean-up: For a solid spill, carefully pick up the material mechanically. For a liquid spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[1]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
PPE: Wear appropriate PPE, including gloves, eye protection, and a lab coat, during the entire clean-up process.
III. Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Waste Collection: Collect waste material in a suitable and closed container.[1]
-
Labeling: Clearly label the waste container with the contents and any associated hazards.
-
Disposal Route: Dispose of the chemical waste through a licensed professional waste disposal service. Do not allow the product to enter sewers or surface/ground water.
IV. Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Source |
| Biochemical FASN IC50 | 42 nM | [2][3][5] |
| Cellular Palmitate Synthesis IC50 | 81 nM | [5][6] |
| Solubility in DMSO | 77 mg/mL (200.27 mM) | [3] |
| Storage (Stock Solution) | -20°C for 1 year; -80°C for 2 years | [2] |
V. Experimental Workflow and Signaling Pathway
The following diagrams illustrate a typical experimental workflow for handling this compound and its mechanism of action.
References
- 1. targetmol.com [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. FASN inhibitor this compound prevents S-acylation of the spike protein of human coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
